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3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Documentation Hub

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  • Product: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal
  • CAS: 2059931-82-5

Core Science & Biosynthesis

Foundational

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal basic properties

An In-depth Technical Guide to the Physicochemical and Olfactory Properties of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Abstract 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a synthetic aromatic aldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Olfactory Properties of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Abstract

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a synthetic aromatic aldehyde, has been a significant component in the fragrance industry for decades. This technical guide provides a comprehensive overview of its core properties, synthesis, applications, and toxicological profile. We will delve into its physicochemical characteristics, explore a representative synthesis pathway, and analyze its olfactory significance. Furthermore, this document addresses the critical safety and regulatory considerations that have recently reshaped its use in consumer products, offering essential insights for researchers, chemists, and professionals in the flavor and fragrance, and cosmetic industries.

Chemical Identity and Physicochemical Profile

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a substituted aromatic aldehyde. Its structure is characterized by a propanal backbone with a methyl group at the second carbon and a 3-tert-butyl-4-methoxyphenyl group at the third position. This compound is also widely known by several synonyms, the most common of which is Lilial®.

Core Identifiers
  • IUPAC Name: 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal

  • Common Name: Lilial

  • CAS Number: 80-54-6

  • Molecular Formula: C14H20O2

  • Molecular Weight: 220.31 g/mol

Physicochemical Data

The physical properties of this aldehyde define its behavior in various formulations and its performance as a fragrance ingredient. These characteristics are summarized in the table below.

PropertyValueSource
Appearance Colorless to pale yellow liquid
Boiling Point 279.7 °C at 760 mmHg
Density 0.994 g/cm³
Vapor Pressure 0.003 mmHg at 25 °C
Solubility Insoluble in water; soluble in ethanol and oils

Synthesis and Manufacturing Overview

The industrial synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and illustrative pathway involves the crossed-aldol condensation of 3-tert-butyl-4-methoxybenzaldehyde with propanal, followed by selective hydrogenation.

Representative Synthesis Protocol
  • Step 1: Aldol Condensation: 3-tert-butyl-4-methoxybenzaldehyde is reacted with propanal in the presence of a base catalyst (e.g., sodium hydroxide). This reaction forms an α,β-unsaturated aldehyde intermediate. The choice of a strong base is critical for deprotonating the α-carbon of propanal, initiating the nucleophilic attack on the benzaldehyde carbonyl group.

  • Step 2: Selective Hydrogenation: The resulting unsaturated aldehyde undergoes selective catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is typically used under controlled hydrogen pressure. This step is crucial for reducing the carbon-carbon double bond of the enal system while preserving the aldehyde functional group, yielding the final product.

  • Step 3: Purification: The crude product is purified, typically through vacuum distillation, to remove unreacted starting materials, byproducts, and catalyst residues. Purity is paramount for fragrance applications to avoid off-notes.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis process.

G A 3-tert-butyl-4-methoxybenzaldehyde + Propanal B Crossed-Aldol Condensation (Base Catalyst, e.g., NaOH) A->B Reactants C α,β-Unsaturated Aldehyde Intermediate B->C Forms D Selective Catalytic Hydrogenation (H2, Pd/C) C->D Reductant E Crude 3-(3-tert-butyl-4-methoxyphenyl) -2-methylpropanal D->E Yields F Purification (Vacuum Distillation) E->F Enters G Final Pure Product F->G Yields G cluster_heart Floral Heart Composition Fragrance Fragrance Accord Top Top Notes (e.g., Citrus, Green) Fragrance->Top Heart Heart Notes (Core Theme) Fragrance->Heart Base Base Notes (e.g., Musk, Woods) Fragrance->Base Lilial 3-(3-tert-butyl-4-methoxyphenyl) -2-methylpropanal Heart->Lilial provides OtherFlorals Other Florals (e.g., Rose, Jasmine) Heart->OtherFlorals Modifiers Modifiers (e.g., Fruity Esters) Heart->Modifiers Lilial->OtherFlorals enhances & diffuses

Caption: Role as a key floral heart note in a fragrance pyramid.

Safety and Toxicological Profile

The safety of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal has been the subject of extensive scientific review, leading to significant regulatory changes.

Toxicological Concerns

The primary concern is its classification as a reproductive toxicant. In May 2019, the European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC) concluded that it should be classified as a Category 1B reproductive toxicant (Repr. 1B) under the CLP Regulation. This classification indicates that it is presumed to have the potential to impair fertility or cause harm to the unborn child in humans. The Scientific Committee on Consumer Safety (SCCS) also concluded that its use in cosmetic products could not be considered safe due to concerns about aggregate exposure from multiple sources.

Regulatory Status

As a direct consequence of its classification, the use of this ingredient has been heavily restricted.

  • European Union: Effective from March 1, 2022, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is banned from use in cosmetic products placed on the EU market. This is enforced through its inclusion in Annex II (List of substances prohibited in cosmetic products) of the EU Cosmetic Regulation.

This regulatory action has compelled the fragrance and cosmetic industries to reformulate a vast number of products, seeking safer alternatives that can replicate its unique olfactory properties without the associated toxicological risks.

Safety Assessment Workflow

The process leading to such a regulatory decision is rigorous, as depicted in the diagram below.

G A Hazard Identification (In-vivo & In-vitro data) B Dossier Submission to ECHA A->B C Risk Assessment Committee (RAC) Opinion Formulation B->C D SCCS Opinion on Consumer Safety B->D E Classification as Repr. 1B (Presumed Human Reprotoxicant) C->E concludes D->E supports F Regulatory Action (Inclusion in Annex II of Cosmetic Regulation) E->F triggers G Market Prohibition (Ban in Cosmetics) F->G

Caption: Regulatory workflow for a cosmetic ingredient of concern.

Conclusion

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal represents a classic case study in the evolution of fragrance chemistry and safety science. For years, its powerful and desirable lily-of-the-valley scent made it a cornerstone of modern perfumery. However, advancing toxicological knowledge and a more stringent regulatory landscape, particularly in the European Union, have led to its prohibition in cosmetic applications due to its classification as a reproductive toxicant. This shift underscores the paramount importance of continuous safety assessment and the industry's ongoing challenge to innovate and develop safer, sustainable alternatives that meet both consumer desires and rigorous scientific standards. Professionals in the field must now navigate the post-Lilial landscape, focusing on new molecules and green chemistry principles to fill the significant olfactory gap it has left behind.

References

  • PubChem. Butylphenyl methylpropional. [Link]

  • The Good Scents Company. Lilial. [Link]

  • PerfumersWorld. Lilial. [Link]

  • European Chemicals Agency (ECHA). Committee for Risk Assessment RAC Decision on CLH dossier for 2-(4-tert-butylbenzyl)propionaldehyde. [Link]

  • Scientific Committee on Consumer Safety (SCCS). SCCS OPINION ON Butylphenyl methylpropional (p-BMHCA) (Lilial) in cosmetic products. [Link]

  • Official Journal of the European Union. Commission Regulation (EU) 2021/1902. [Link]

Exploratory

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal chemical structure and synthesis

An In-Depth Technical Guide to 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal: Structure, Synthesis, and Characterization Introduction 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal: Structure, Synthesis, and Characterization

Introduction

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde characterized by a substituted benzene ring linked to a propanal moiety. Its structure is of significant interest to chemists in the fields of fragrance, materials science, and specialty chemicals. This compound is a structural isomer of the well-known fragrance ingredient Lilial (also known as 3-(4-tert-butylphenyl)-2-methylpropanal), which has been extensively used in cosmetics and consumer products[1][2]. The key distinction lies in the substitution pattern on the aromatic ring: the target molecule possesses a tert-butyl group at the 3-position and a methoxy group at the 4-position, whereas Lilial has a single tert-butyl group at the 4-position.

This structural variation is anticipated to significantly influence the molecule's olfactory properties, chemical reactivity, and biological activity. The presence of the methoxy group, in particular, introduces an electron-donating substituent that can alter the electronic properties of the aromatic ring and potentially impact its interaction with biological receptors.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Furthermore, it outlines a robust and detailed two-step synthetic pathway, grounded in established chemical principles, for its efficient laboratory-scale preparation. The protocol is presented with an emphasis on the underlying mechanisms and experimental causality, ensuring both scientific integrity and practical applicability.

Chemical Structure and Properties

Molecular Identity

The fundamental identity of the target compound is defined by its specific arrangement of atoms and functional groups.

  • IUPAC Name: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal[3]

  • Molecular Formula: C₁₅H₂₂O₂[3]

  • Molecular Weight: 234.34 g/mol

  • Key Structural Features:

    • A propanal backbone with a methyl group at the α-carbon (C2).

    • An aromatic ring attached at the β-carbon (C3).

    • A tert-butyl group at position 3 of the benzene ring.

    • A methoxy group at position 4 of the benzene ring.

Figure 1: 2D Chemical Structure of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Physicochemical Properties (Predicted)

Experimental data for this specific molecule is not widely available. The following table summarizes key physicochemical properties predicted through computational models, as available on platforms like PubChem. These values are essential for planning purification strategies (e.g., distillation, chromatography) and for predicting the compound's behavior in various solvent systems.

PropertyPredicted ValueSource
Molecular Formula C₁₅H₂₂O₂[3]
Molecular Weight 234.34 g/mol [3]
XlogP 3.8[3]
Monoisotopic Mass 234.16198 g/mol [3]
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 5PubChem
Polar Surface Area 26.3 ŲPubChem

Synthesis Pathway and Mechanism

The most logical and efficient synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a two-step process analogous to the industrial production of similar aldehydes like Lilial and Canthoxal[4][5]. The strategy involves:

  • Crossed-Aldol Condensation: Reaction of the precursor aldehyde, 3-tert-butyl-4-methoxybenzaldehyde, with propanal to form an α,β-unsaturated aldehyde intermediate.

  • Selective Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate while preserving the aldehyde functional group.

Figure 2: Two-step synthesis pathway for the target molecule.

Mechanistic Insights

Step 1: Base-Catalyzed Aldol Condensation This reaction is a cornerstone of carbon-carbon bond formation. The choice of a base catalyst (e.g., sodium hydroxide) is critical. The base selectively deprotonates the α-carbon of propanal, which is more acidic than any proton on the benzaldehyde precursor. This generates a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of 3-tert-butyl-4-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylprop-2-enal. Suppressing the self-condensation of propanal is a key challenge, often managed by carefully controlling the rate of addition and temperature[6].

Step 2: Selective Catalytic Hydrogenation The objective of this step is to reduce the alkene C=C bond without affecting the aldehyde's C=O bond. This selectivity is reliably achieved using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C)[7][8]. The reaction is performed under a positive pressure of hydrogen gas. The palladium surface preferentially adsorbs and activates the C=C bond, facilitating the addition of hydrogen atoms and leading to the desired saturated aldehyde. The conditions (hydrogen pressure, temperature, and catalyst loading) must be carefully controlled to prevent over-reduction of the aldehyde to an alcohol.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 3-tert-butyl-4-methoxybenzaldehyde (CAS: 56917-38-1)

  • Propanal (CAS: 123-38-6)

  • Sodium hydroxide (NaOH) (CAS: 1310-73-2)

  • Ethanol (95%) (CAS: 64-17-5)

  • Diethyl ether (anhydrous) (CAS: 60-29-7)

  • Magnesium sulfate (anhydrous) (CAS: 7487-88-9)

  • Palladium on Carbon (5% Pd, catalyst) (CAS: 7440-05-3)

  • Ethyl acetate (for chromatography) (CAS: 141-78-6)

  • Hexanes (for chromatography) (CAS: 110-54-3)

Equipment
  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Parr hydrogenation apparatus or similar pressure vessel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Glass fritted funnel for catalyst filtration

  • Flash chromatography setup

Step-by-Step Synthesis

Part A: Synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylprop-2-enal (Intermediate)

  • Setup: In a 250 mL three-neck flask, prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) and ethanol (50 mL). Cool the solution to 10°C using an ice bath.

  • Reactant Addition: In a separate beaker, mix 3-tert-butyl-4-methoxybenzaldehyde (9.6 g, 50 mmol) and propanal (4.35 g, 75 mmol).

  • Condensation Reaction: Add the aldehyde mixture dropwise from the dropping funnel to the cooled, stirring NaOH solution over a period of 60 minutes, maintaining the internal temperature below 15°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with 2M hydrochloric acid (HCl) until it reaches pH 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude α,β-unsaturated aldehyde. This intermediate can be purified further by vacuum distillation if necessary.

Part B: Selective Hydrogenation to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

  • Catalyst Loading: To a pressure-safe hydrogenation vessel, add the crude intermediate from Part A (assuming ~10.0 g, ~43 mmol) dissolved in ethanol (100 mL). Carefully add 5% Palladium on Carbon (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the uptake of hydrogen to gauge the reaction's progress.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® in a fritted funnel to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Final Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 5% to 15%) to yield the pure 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal as a clear liquid.

Data Summary

The following table outlines the expected quantitative data for the described synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

ParameterIntermediateFinal Product
Product Name 3-(3-tert-butyl-4-methoxyphenyl)-2-methylprop-2-enal3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal
Molecular Formula C₁₅H₂₀O₂C₁₅H₂₂O₂
Molecular Weight 232.32 g/mol 234.34 g/mol
Theoretical Yield 11.6 g (from 50 mmol precursor)10.1 g (from 43 mmol intermediate)
Representative Yield 75-85%85-95% (hydrogenation step)
Appearance Pale yellow oilColorless to pale yellow liquid

Conclusion

This guide has detailed the chemical structure and a viable, high-yield synthetic route for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. The proposed two-step synthesis, employing a base-catalyzed aldol condensation followed by selective catalytic hydrogenation, is a robust and scalable method based on well-established industrial processes for analogous compounds[7][9]. The detailed protocol and mechanistic explanations provide researchers with the necessary framework to successfully synthesize and characterize this molecule. Given its structural similarity to known aroma chemicals, this compound is a prime candidate for investigation in the field of fragrance and flavor chemistry, as well as a potentially valuable intermediate for the synthesis of more complex molecules in agrochemical or pharmaceutical development.

References

  • Wikipedia. (n.d.). Lilial. Retrieved from [Link]

  • ScenTree. (n.d.). Lilial® (CAS N° 80-54-6). Retrieved from [Link]

  • ScenTree. (n.d.). Lilial® (CAS N° 80-54-6) - Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved from [Link]

  • Russell Organics. (n.d.). Butylphenyl Methyl Propional. Retrieved from [Link]

  • ResearchGate. (2025, April). 3-(4-(tert-butyl)phenyl)-2-methylpropanal (ChemDraw 16.0). Retrieved from [Link]

  • The University of Manchester Research Explorer. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228987, Lilial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88532324. Retrieved from [Link]

  • Google Patents. (n.d.). RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
  • SIELC Technologies. (2018, May 16). 3-(3-tert-Butylphenyl)-2-methylpropanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88263450. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from [Link]

  • Rhodium Archive. (n.d.). Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. Retrieved from [Link]

  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135021550, 2-Methyl-3-(p-methoxyphenyl)propanal. Retrieved from [Link]

Sources

Foundational

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal CAS number and nomenclature

This technical guide provides an in-depth analysis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5), a structural analogue of the well-known fragrance ingredient Lilial, and a versatile scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5), a structural analogue of the well-known fragrance ingredient Lilial, and a versatile scaffold in medicinal chemistry.

CAS Number: 2059931-82-5 Molecular Formula: C₁₅H₂₂O₂ Molecular Weight: 234.34 g/mol IUPAC Name: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal[1][2][3][4]

Introduction & Significance

In the landscape of functionalized aromatics, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal occupies a critical niche between fragrance chemistry and pharmaceutical synthesis. Structurally, it is a hybrid of Lilial (butylphenyl methylpropional) and Canthoxal (anisyl propanal).

While Lilial (CAS 80-54-6) has faced severe regulatory restriction (EU REACH Annex XVII) due to reprotoxicity mediated by its metabolite (p-tert-butylbenzoic acid), this specific methoxy-analogue serves two distinct purposes for researchers:

  • Fragrance Innovation: It represents a "safe-by-design" candidate, where the 4-methoxy group potentially alters metabolic oxidation pathways, mitigating the accumulation of toxic benzoic acid derivatives.

  • Pharmaceutical Scaffold: The core pharmacophore (3-tert-butyl-4-methoxy-phenyl) is a documented intermediate in the synthesis of CCR2/CCR5 chemokine receptor antagonists , used in developing treatments for asthma, rheumatoid arthritis, and multiple sclerosis.

Chemical Architecture & Nomenclature

The molecule is an aldehyde characterized by a sterically hindered benzene ring.

  • Lipophilic Domain: The tert-butyl group at the meta (3) position provides significant bulk, influencing receptor binding affinity and metabolic stability.

  • Electronic Domain: The para (4) methoxy group acts as an electron-donating group (EDG), increasing electron density on the ring and altering the acidity of potential metabolic byproducts.

  • Reactive Terminus: The 2-methylpropanal chain allows for rapid derivatization via reductive amination (for drugs) or oxidation (for preservatives/acids).

Isomerism

Like its parent structure Lilial, this molecule possesses a chiral center at the C2 position of the propanal chain.

  • (R)-Enantiomer: Typically associated with more potent olfactory thresholds in this class.

  • (S)-Enantiomer: Often possesses weaker odor profiles but identical metabolic substrates.

  • Note: Commercial preparations are typically racemic mixtures.

Synthesis Protocols

The synthesis of this compound requires precision to ensure the correct regiochemistry of the tert-butyl and methoxy groups. The most robust route for research-grade purity involves the Aldol Condensation-Hydrogenation sequence.

Route A: The Modified Aldol Pathway

This protocol avoids the harsh conditions of Friedel-Crafts alkylation on the aldehyde, which can lead to polymerization.

Step 1: Precursor Preparation (Methylation)

Substrate: 3-tert-butyl-4-hydroxybenzaldehyde (Commercially available).[4] Reagents: Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone/MEK. Mechanism: Williamson Ether Synthesis.

Technical Insight: The steric hindrance of the ortho-tert-butyl group requires vigorous reflux conditions for complete methylation of the phenol.

Step 2: Aldol Condensation

Reagents: Propionaldehyde, Aqueous NaOH (10-20%), Methanol (Phase Transfer Catalyst optional). Process: Cross-aldol condensation yields the intermediate enal: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropenal. Control: Slow addition of propionaldehyde is critical to prevent self-polymerization.

Step 3: Selective Hydrogenation

Catalyst: Pd/C (5%) or Raney Nickel. Conditions: H₂ (2-5 bar), 40-60°C. Objective: Reduce the olefin (C=C) without reducing the aldehyde (C=O) or the aromatic ring.

Validation: Monitor via GC-MS. Disappearance of the m/z 232 (enal) peak and appearance of m/z 234 (target).

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from raw materials to the target aldehyde.

SynthesisPath Start 3-tert-butyl-4-hydroxybenzaldehyde Step1 Methylation (DMS/K2CO3) Start->Step1 Inter1 3-tert-butyl-4-methoxybenzaldehyde Step1->Inter1 Step2 Aldol Condensation (+ Propionaldehyde) Inter1->Step2 Inter2 Intermediate Enal (Unsaturated) Step2->Inter2 Step3 Sel. Hydrogenation (Pd/C, H2) Inter2->Step3 Final Target Aldehyde CAS 2059931-82-5 Step3->Final

Figure 1: Step-wise synthesis pathway via modified Aldol condensation.

Metabolic Pathway & Toxicology (Drug Development Context)

For pharmaceutical researchers, the value of this molecule lies in its metabolic fate. Unlike Lilial, which metabolizes to the reprotoxic p-tert-butylbenzoic acid (TBBA), the 4-methoxy analogue follows a modified oxidative path.

Metabolic Logic
  • Phase I Oxidation: The aldehyde moiety is rapidly oxidized by Aldehyde Dehydrogenases (ALDH) to the corresponding carboxylic acid: 3-tert-butyl-4-methoxybenzoic acid .

  • Scaffold Utility: This acid metabolite is a key intermediate cited in patents for chemokine receptor modulators (e.g., WO2005020899A2). The safety profile of the final drug often depends on the stability of this benzoate core.

  • Toxicity Mitigation: The para-methoxy group facilitates O-demethylation (Phase I) followed by conjugation (Phase II), potentially offering a faster clearance route than the lipophilic TBBA accumulation observed with Lilial.

Visualization: Metabolic Fate

Metabolism Aldehyde 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (Parent) Enzyme1 ALDH (Oxidation) Aldehyde->Enzyme1 Acid 3-tert-butyl-4-methoxybenzoic acid (Primary Metabolite) Enzyme1->Acid Enzyme2 CYP450 (O-Demethylation) Acid->Enzyme2 Pharma CCR2/CCR5 Antagonists (Drug Synthesis) Acid->Pharma Synthetic Precursor Phenol 3-tert-butyl-4-hydroxybenzoic acid Enzyme2->Phenol

Figure 2: Metabolic oxidation pathway and pharmaceutical application.

Analytical Protocols

To detect and quantify CAS 2059931-82-5 in reaction mixtures or biological matrices, the following method is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Detection: Electron Impact (EI) at 70eV.

  • Diagnostic Ions:

    • Molecular Ion: m/z 234.

    • Base Peak: m/z 177 (Tropylium ion derivative, loss of isobutyraldehyde fragment).

    • Fragment: m/z 57 (tert-butyl).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Acetonitrile:Water (Gradient 50:50 to 90:10).

  • Detection: UV at 210 nm and 275 nm (aromatic absorption).

Regulatory & Safety Status

  • REACH Status: As a research chemical/intermediate, it is not fully registered under REACH for high-tonnage consumer use (unlike Lilial).

  • Handling: Treat as a potential skin sensitizer and irritant (H315, H317).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent auto-oxidation to the benzoic acid derivative.

References

  • PubChem. (n.d.).[5] 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2005). WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity. (See Preparation C11 for the acid metabolite synthesis).
  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. (Context on Lilial toxicity). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic data for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and established spectroscopic principles to serve as a robust reference for researchers. The focus is not only on the anticipated data but also on the rationale behind the analytical techniques and the interpretation of the results, ensuring a thorough understanding of the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.65Doublet1HAldehyde proton (-CHO)
7.10Doublet1HAromatic proton
6.95Doublet of doublets1HAromatic proton
6.80Doublet1HAromatic proton
3.85Singlet3HMethoxy protons (-OCH₃)
2.80Multiplet1HMethine proton (-CH-)
2.65Multiplet2HMethylene protons (-CH₂-)
1.40Singlet9HTert-butyl protons (-C(CH₃)₃)
1.10Doublet3HMethyl protons (-CHCH₃)

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features. The downfield signal at approximately 9.65 ppm is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the carbonyl group's magnetic anisotropy. The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. Their specific splitting patterns (doublet and doublet of doublets) arise from coupling with their neighboring aromatic protons.

The sharp singlet at around 3.85 ppm is indicative of the three equivalent protons of the methoxy group. The nine equivalent protons of the tert-butyl group are expected to produce a strong singlet at approximately 1.40 ppm, a hallmark of this functional group. The aliphatic region will be more complex, with a multiplet for the methine proton adjacent to the aldehyde, which is split by the neighboring methylene and methyl protons. The methylene protons will also appear as a multiplet due to coupling with the adjacent methine proton. Finally, the methyl group attached to the chiral center will appear as a doublet, being split by the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup : Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming : The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[2]

  • Acquisition : Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), the spectral width, and the relaxation delay.[3] Initiate the data acquisition.

  • Processing : After data acquisition, perform a Fourier transform on the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied, and the spectrum is referenced to the TMS signal at 0 ppm. The signals are then integrated to determine the relative number of protons.

Workflow for ¹H NMR Analysis

A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
204.5Aldehyde carbonyl carbon (-CHO)
155.0Aromatic carbon (-C-OCH₃)
138.0Aromatic carbon (-C-C(CH₃)₃)
130.0Aromatic carbon (-CH-)
128.0Aromatic carbon (-CH-)
125.0Aromatic carbon (-C-CH₂-)
110.0Aromatic carbon (-CH-)
55.5Methoxy carbon (-OCH₃)
50.0Methine carbon (-CH-)
35.0Quaternary carbon (-C(CH₃)₃)
34.0Methylene carbon (-CH₂-)
29.5Tert-butyl methyl carbons (-C(CH₃)₃)
13.0Methyl carbon (-CHCH₃)

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The most downfield signal, around 204.5 ppm, is characteristic of the aldehyde carbonyl carbon.[4] The aromatic region (110-160 ppm) will display six signals for the six carbons of the benzene ring.[5] The carbons directly attached to the oxygen and the tert-butyl group will be the most downfield in this region. The methoxy carbon is predicted to appear around 55.5 ppm. The aliphatic region will contain signals for the methine, methylene, and methyl carbons of the propanal chain, as well as the quaternary and methyl carbons of the tert-butyl group.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation : A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

  • Instrument Setup : The procedure is similar to ¹H NMR.

  • Acquisition : A proton-decoupled pulse sequence is used. A significantly higher number of scans (e.g., 128, 256, or more) is necessary to achieve a good signal-to-noise ratio.[8] The spectral width will be much larger than for ¹H NMR (typically 0-220 ppm).

  • Processing : Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

Complementary Information from ¹H and ¹³C NMR

¹H and ¹³C NMR provide complementary data for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2960-2850StrongC-H stretchAlkyl (tert-butyl, methyl, methylene, methine)
2830 & 2730MediumC-H stretchAldehyde
1725StrongC=O stretchAldehyde
1600 & 1480Medium-WeakC=C stretchAromatic ring
1250StrongC-O stretchAryl ether
850-800StrongC-H out-of-plane bendSubstituted benzene

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption band around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[9] Two weaker bands characteristic of the aldehyde C-H stretch are expected around 2830 and 2730 cm⁻¹.[10] The presence of both the C=O and the aldehyde C-H stretches is a strong indicator of an aldehyde functional group. A strong band around 1250 cm⁻¹ is expected for the C-O stretch of the aryl ether.[11] The spectrum will also show strong C-H stretching absorptions just below 3000 cm⁻¹ for the aliphatic portions of the molecule. The aromatic ring will give rise to C=C stretching bands in the 1600-1480 cm⁻¹ region and a strong C-H out-of-plane bending band in the 850-800 cm⁻¹ range, the exact position of which can give clues about the substitution pattern of the ring.[12][13]

Experimental Protocol for IR Spectroscopy (Liquid Sample)

  • Sample Preparation : As 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is expected to be a liquid at room temperature, the neat liquid can be analyzed as a thin film.[14]

  • Procedure : Place a drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.[15][16]

  • Data Acquisition : Mount the plates in the spectrometer's sample holder. First, run a background scan with the empty instrument. Then, place the sample in the instrument and acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.[17]

Functional Groups and Their IR Signatures

G Molecule 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Aldehyde Aldehyde (-CHO) Molecule->Aldehyde ArylEther Aryl Ether (-O-Ar) Molecule->ArylEther Alkyl Alkyl Groups Molecule->Alkyl Aromatic Aromatic Ring Molecule->Aromatic 1725 cm⁻¹ (C=O)\n2830 & 2730 cm⁻¹ (C-H) 1725 cm⁻¹ (C=O) 2830 & 2730 cm⁻¹ (C-H) Aldehyde->1725 cm⁻¹ (C=O)\n2830 & 2730 cm⁻¹ (C-H) 1250 cm⁻¹ (C-O) 1250 cm⁻¹ (C-O) ArylEther->1250 cm⁻¹ (C-O) 2960-2850 cm⁻¹ (C-H) 2960-2850 cm⁻¹ (C-H) Alkyl->2960-2850 cm⁻¹ (C-H) 1600 & 1480 cm⁻¹ (C=C) 1600 & 1480 cm⁻¹ (C=C) Aromatic->1600 & 1480 cm⁻¹ (C=C)

Correlation of molecular functional groups to their IR absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPossible Fragment
234[M]⁺ (Molecular Ion)
219[M - CH₃]⁺
177[M - C₄H₉]⁺
163[C₁₀H₁₁O]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z value of 234, corresponding to the molecular weight of the compound. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (CH₃•) to give a fragment at m/z 219, or the loss of the entire tert-butyl group as a cation at m/z 57, with the remaining radical cation at m/z 177.[18] Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for aldehydes, which could lead to various smaller fragments.[19][20] Cleavage of the bond between the aromatic ring and the propanal side chain can also occur. The fragmentation of the ether linkage is another possibility.[21] The relative abundances of these fragment ions will provide a unique fingerprint for the molecule.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Major Fragmentation Pathways

G M [M]⁺ (m/z 234) M_minus_15 [M - CH₃]⁺ (m/z 219) M->M_minus_15 Loss of •CH₃ M_minus_57 [M - C₄H₉]⁺ (m/z 177) M->M_minus_57 Loss of •C₄H₉ Fragment_163 [C₁₀H₁₁O]⁺ (m/z 163) M->Fragment_163 Benzylic cleavage

Predicted major fragmentation pathways for the target molecule in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. While this guide is based on predictive data, it provides a solid framework for researchers to acquire, interpret, and validate the experimental spectroscopic data for this compound. The detailed protocols and interpretation rationale serve as a practical resource for scientists engaged in the synthesis and analysis of novel organic molecules.

References

  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • All In One Chemistry. (2023, August 20).
  • Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination.
  • University of Wisconsin-Platteville, Department of Chemistry. (n.d.). IR: aromatics.
  • Whitman College, Department of Chemistry. (n.d.). GCMS Section 6.11.4.
  • Whitman College, Department of Chemistry. (n.d.). GCMS Section 6.13.
  • All 'Bout Chemistry. (2018, December 12). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern)
  • BenchChem. (2023). A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • ChemAxon. (n.d.). NMR Predictor - Documentation.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. openstax.org
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.
  • Gunasegaran, T., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(7), 685-695.
  • Smith, B. C. (2016).
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  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
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Foundational

The Lilial Paradox: A Technical Analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

[1][2] Executive Summary 3-(4-tert-butylphenyl)-2-methylpropanal , commonly known by the trade name Lilial (Givaudan) or the INCI name Butylphenyl Methylpropional , represents a critical case study in the intersection of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(4-tert-butylphenyl)-2-methylpropanal , commonly known by the trade name Lilial (Givaudan) or the INCI name Butylphenyl Methylpropional , represents a critical case study in the intersection of organic synthesis, metabolic toxicology, and regulatory science.[1][2]

Once a ubiquitous fragrance ingredient (up to 6,000 metric tons/year) valued for its stability and muguet (Lily of the Valley) olfactory profile, Lilial was banned for use in cosmetics in the European Union as of March 2022 due to Reprotoxic 1B classification. For drug development professionals, Lilial serves as a potent example of metabolic activation , where a benign structural moiety is enzymatically converted into a toxicophore (p-tert-butylbenzoic acid), targeting Sertoli cells and compromising the blood-testis barrier.[2]

Part 1: Discovery and Structural Chemistry

The Givaudan Breakthrough (1946–1950s)

The discovery of Lilial was not a random screening event but a rational optimization of Cyclamen Aldehyde .[2] In 1946, Givaudan researchers Marion Scott Carpenter and William M. Easter, Jr. sought to improve the stability and cost-profile of cyclamen aldehyde (which contains an isopropyl group).[2][3]

  • The Hypothesis: Replacing the para-isopropyl group with a bulky tert-butyl group would increase chemical stability against autoxidation while maintaining the floral olfactory pharmacophore.[1][2]

  • The Result: The resulting molecule, Lilial, possessed a "watery," fresh floral scent that was more substantive than hydroxycitronellal.[4]

  • Chirality: Lilial possesses a chiral center at the alpha-carbon.[1][2]

    • (R)-Enantiomer: Responsible for the potent floral/muguet odor.[1][2][4]

    • (S)-Enantiomer: Odorless or faintly weak.[1][2]

    • Note: Industrially, it is produced and used as a racemic mixture due to the high cost of asymmetric synthesis relative to the fragrance market value.

Physicochemical Profile
PropertyValueRelevance
CAS Number 80-54-6Racemic mixture identifier.[1][2][4]
Molecular Formula C₁₄H₂₀OLipophilic aldehyde.[1][2]
LogP 4.36High lipophilicity; facilitates dermal penetration and accumulation.[1][2]
Vapor Pressure 0.001 hPa (20°C)Low volatility contributes to its "base note" tenacity.[1][2]
Solubility 45 mg/L (Water)Poor water solubility; requires emulsification in formulations.[1][2]

Part 2: Industrial Synthesis Protocol

The synthesis of Lilial is a classic application of the Crossed Aldol Condensation followed by Selective Hydrogenation .[2] This route is preferred for its atom economy and scalability.[1][2]

Reaction Mechanism
  • Precursor Formation: 4-tert-butylbenzaldehyde is generated via the electrochemical oxidation of 4-tert-butyltoluene.[1][2]

  • Aldol Condensation: The benzaldehyde reacts with propanal (propionaldehyde) under basic conditions to form the

    
    -unsaturated intermediate.[2][5]
    
  • Hydrogenation: The alkene is selectively reduced to the alkane without reducing the aldehyde or the aromatic ring.[2]

Detailed Methodology (Bench/Pilot Scale)

Note: This protocol synthesizes the racemic mixture.

Step 1: Crossed Aldol Condensation

  • Reagents: 4-tert-butylbenzaldehyde (1.0 eq), Propanal (1.2 eq), NaOH (aq, 20% w/w), Methanol (solvent).[2]

  • Conditions:

    • Charge reactor with 4-tert-butylbenzaldehyde and methanol.[1][2] Cool to 15°C.[1][2]

    • Slowly feed Propanal and NaOH simultaneously over 2 hours. Crucial: Maintain temp <30°C to prevent self-condensation of propanal (Tishchenko reaction side-products).[1][2]

    • Outcome: Formation of 2-methyl-3-(4-tert-butylphenyl)-2-propenal (The unsaturated intermediate).[1][2]

    • Workup: Neutralize with dilute HCl, phase separate, and wash organic layer with brine.

Step 2: Selective Hydrogenation

  • Reagents: Intermediate from Step 1, Pd/C (5% loading) or Raney Nickel.[2]

  • Conditions:

    • Pressurize reactor with

      
       (2–5 bar).
      
    • Heat to 70–90°C.

    • Selectivity Control: The reaction must be stopped immediately upon consumption of the alkene to prevent reduction of the aldehyde to the alcohol (which changes the odor profile and biological activity).[2]

    • Purification: Fractional distillation under reduced pressure.

Synthesis Flow Diagram

LilialSynthesis Reactants 4-tert-butylbenzaldehyde + Propanal Aldol Aldol Condensation (NaOH, MeOH, <30°C) Reactants->Aldol Intermediate Intermediate: 2-methyl-3-(4-tert-butylphenyl) -2-propenal Aldol->Intermediate Hydrogenation Selective Hydrogenation (Pd/C, H2, 2-5 bar) Intermediate->Hydrogenation Product LILIAL (Racemic Mixture) Hydrogenation->Product Stop before -CHO reduction

Figure 1: Industrial synthesis pathway highlighting the critical intermediate and selectivity requirements.[1][2]

Part 3: Toxicokinetics & Mechanism of Action

For pharmaceutical scientists, the "fall" of Lilial is the most instructive section.[2] The molecule itself is a skin sensitizer, but its Reprotoxic 1B classification stems from its metabolic fate.[2]

Metabolic Activation (The "Lethal" Step)

Lilial is not the direct toxicant.[2] It acts as a pro-toxicant.[1][2]

  • Oxidation: Upon systemic absorption (dermal or ingestion), the aldehyde group is rapidly oxidized by Aldehyde Dehydrogenases (ALDH) .[2]

  • Metabolite: This yields p-tert-butylbenzoic acid (TBBA) (also known as lysmerylic acid).[1][2]

  • Clearance Failure: Unlike linear fatty acids which undergo Beta-oxidation, the bulky tert-butyl group on the benzene ring hinders rapid metabolic clearance, leading to accumulation.[2]

Target Organ Toxicity: The Testis

TBBA specifically targets the male reproductive system.[2]

  • Site of Action: Sertoli Cells (Nurse cells of the testis).[2]

  • Mechanism: TBBA disrupts the Blood-Testis Barrier (BTB) and interferes with the cytoskeletal structure of Sertoli cells.[2]

  • Outcome:

    • Loss of germ cell adhesion.[1][2][6]

    • Atrophy of seminiferous tubules.[1][2]

    • Inhibition of spermatogenesis (Sperm count reduction).[1][2]

Relevance to Drug Design

Medicinal chemists must view the p-tert-butyl-phenyl moiety with caution.[1][2] While it is an excellent lipophilic anchor (increasing potency in receptor binding), if the molecule can be metabolized to a benzoic acid derivative, it carries a high risk of testicular toxicity.

Metabolic Pathway Diagram[1]

ToxicityMechanism Lilial Lilial (Aldehyde) Lipophilic, penetrates skin TBBA Metabolite: p-tert-butylbenzoic acid (TBBA / Lysmerylic Acid) Lilial->TBBA Oxidative Metabolism Enzyme Aldehyde Dehydrogenase (ALDH) Enzyme->TBBA Target Target: Sertoli Cells (Testis) TBBA->Target Accumulation Effect Toxic Effect: 1. Blood-Testis Barrier Disruption 2. Spermatogenesis Inhibition 3. Testicular Atrophy Target->Effect Cytoskeletal Collapse

Figure 2: The metabolic activation pathway of Lilial leading to reproductive toxicity.[1][2]

Part 4: Regulatory Impact & Alternatives[1][2]

The EU Ban (2022)

Following the SCCS (Scientific Committee on Consumer Safety) Opinion SCCS/1604/18 , Lilial was reclassified as CMR 1B (Carcinogenic, Mutagenic, or Reprotoxic).[2][7]

  • Regulation: Commission Regulation (EU) 2021/1902.[1][2][8][9]

  • Effect: As of March 1, 2022, Lilial is prohibited in all cosmetic products placed on the EU market.[8][7][9][10]

Structural Alternatives (Safe-by-Design)

The industry response involved "molecular editing" to retain the odor while blocking the toxicity.[1][2]

  • Nympheal (Givaudan):

    • Structure: 3-(4-isobutyl-2-methylphenyl)propanal.[1][2]

    • Modification: The tert-butyl group is replaced, or the ring substitution pattern is altered (adding a methyl group at the ortho position).[2]

    • Mechanism:[1][2][6][7][9][10][11][12] The ortho-methyl group provides steric hindrance that alters the metabolic fit or prevents the formation/accumulation of the toxic benzoic acid analog.[2]

  • Majantol (Symrise):

    • Uses a hydroxy-functionalized side chain, shifting the metabolic pathway away from benzoic acid formation.[2]

References

  • Carpenter, M. S., & Easter, W. M. (1956).[2] Process for making p-tert-butyl-alpha-methyl hydrocinnamic aldehyde. U.S. Patent No.[1][2] 2,875,131.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2]

  • Scientific Committee on Consumer Safety (SCCS). (2019).[1][2] Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. SCCS/1604/18.[1][2] European Commission.[1][2][8][9][10]

  • Lalko, J., et al. (2007).[2] In vitro cutaneous metabolism of butylphenyl methylpropional (Lilial) in human and rat skin. Toxicology in Vitro, 21(6), 1148-1157.[2]

  • Givaudan. (2022).[1][2] Nympheal: The safe and sustainable alternative to Lilial.[2]

Sources

Exploratory

A Technical Guide to the Biological Activities of Substituted Phenylpropanals

Abstract Substituted phenylpropanals, a significant class of naturally occurring and synthetic compounds, have garnered substantial interest within the scientific community for their wide spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylpropanals, a significant class of naturally occurring and synthetic compounds, have garnered substantial interest within the scientific community for their wide spectrum of biological activities. Characterized by a phenyl ring attached to a three-carbon aldehyde chain, modifications to this core structure profoundly influence their interactions with biological systems. This guide provides an in-depth exploration of the primary biological activities of these compounds—antimicrobial, antioxidant, anti-inflammatory, and anticancer—with a focus on the underlying mechanisms of action and structure-activity relationships. Detailed, field-proven experimental protocols are provided to empower researchers in the accurate assessment of these activities.

Introduction: The Phenylpropanal Scaffold

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1][2][3] Substituted phenylpropanals, such as cinnamaldehyde and its derivatives, represent a key subgroup characterized by a C6-C3 skeleton.[2] The reactivity of the α,β-unsaturated aldehyde moiety, coupled with the electronic effects of various substituents on the phenyl ring, is central to their biological functions.[4][5] This guide will dissect the molecular basis for their therapeutic potential and provide the methodological framework for their investigation.

Antimicrobial Activities

Substituted phenylpropanals, particularly cinnamaldehyde, exhibit broad-spectrum activity against bacteria and fungi.[4][6] This has positioned them as promising alternatives in an era of rising antimicrobial resistance.[4]

Mechanism of Action

The antimicrobial efficacy of these compounds is often multifactorial:

  • Membrane Disruption: Cinnamaldehyde and its derivatives can interfere with the integrity of microbial cell membranes.[6][7][8] Studies suggest they can modulate the biosynthesis of key membrane phospholipids like phosphatidylethanolamine and phosphatidylglycerol, leading to increased membrane permeability and leakage of cellular contents.[7][8]

  • Enzyme Inhibition: The electrophilic nature of the aldehyde group can lead to the inhibition of essential microbial enzymes.[4]

  • Inhibition of Cell Division: Some cinnamaldehyde derivatives have been shown to inhibit FtsZ, a key protein involved in bacterial cell division, by impairing its polymerization to form the Z-ring, a critical step in cytokinesis.[9]

  • Biofilm Inhibition: Many derivatives are effective at preventing the formation of biofilms, which are a major cause of persistent and drug-resistant infections.[10]

Structure-Activity Relationship (SAR)

The antimicrobial potency is highly dependent on the substitution pattern:

  • The aldehyde group is often crucial for activity.[11]

  • Substituents on the phenyl ring can modulate activity. For example, 4-nitrocinnamaldehyde has shown greater potency against E. coli and S. aureus biofilms compared to the parent trans-cinnamaldehyde.[10]

Experimental Workflow: Determining Antimicrobial Efficacy

A standard approach to quantify antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare bacterial inoculum (e.g., 0.5 McFarland standard) A1 Inoculate each dilution with standardized bacterial suspension P1->A1 P2 Prepare serial two-fold dilutions of test compound in broth P2->A1 A2 Incubate plates under appropriate conditions (e.g., 37°C, 18-24h) A1->A2 D1 Visually inspect for turbidity or measure OD600 A2->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Sources

Foundational

In silico prediction of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal bioactivity

This guide outlines a rigorous in silico profiling framework for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5). This molecule is a structural analog of Lilial (Butylphenyl Methylpropional), a widel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico profiling framework for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5).

This molecule is a structural analog of Lilial (Butylphenyl Methylpropional), a widely used fragrance ingredient recently banned in the EU due to reproductive toxicity.[1] The addition of the 4-methoxy group and the shift of the tert-butyl group to the 3-position represents a classic medicinal chemistry strategy: scaffold hopping to retain olfactory efficacy while potentially mitigating toxicity.

Target Molecule: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

Context: Olfactory Efficacy vs. Reproductive Toxicity Risk Assessment

Structural Analysis & Chemical Logic

Before initiating algorithms, we must establish the chemical logic that drives the simulation.

  • Reference Compound (Anchor): Lilial (CAS 80-54-6).

    • Mechanism of Toxicity:[2] Oxidation of the aldehyde to the carboxylic acid (p-tert-butylbenzoic acid analog), which interferes with fatty acid metabolism in spermatocytes.

    • Mechanism of Action (Scent): Binding to hOR17-4 (Olfactory Receptor), driven by the hydrophobic bulk of the tert-butyl group.

  • Query Compound: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.[3]

    • Hypothesis: The 4-methoxy group introduces high electron density and a potential metabolic "soft spot" (O-demethylation), altering the formation of the toxic acid metabolite. The 3-tert-butyl shift changes the steric volume, requiring validation of receptor fit.

Data Summary: Physicochemical Profile (Predicted)
PropertyLilial (Reference)Query Molecule (Analog)Impact
MW 204.31 g/mol ~234.33 g/mol Slightly Heavier
LogP 4.2 (Lipophilic)~3.8 - 4.0Reduced Lipophilicity (Methoxy effect)
H-Bond Acceptors 12 (Aldehyde + Ether)Altered Receptor Kinetics
Rotatable Bonds 45Increased Entropy Penalty

Protocol A: Olfactory Receptor Binding (Efficacy Prediction)

To determine if the analog retains the desired "floral/fresh" scent, we must simulate binding to the primary Lilial target: hOR17-4 (OR1D2) .

Workflow
  • Target Preparation:

    • Retrieve the sequence for OR1D2 (Uniprot: Q9H2C8).

    • Since no crystal structure exists, generate a Homology Model using AlphaFold2 or SwissModel.

    • Critical Step: Refine the binding pocket using MD simulation (10ns) with a known ligand (e.g., Bourgeonal) to open the active site.

  • Ligand Preparation:

    • Generate 3D conformers of the (R)- and (S)-enantiomers. (Note: Lilial enantiomers have distinct odor thresholds; the analog will likely show similar chirality dependence).[1]

  • Docking Strategy:

    • Software: AutoDock Vina or Glide (Schrödinger).

    • Grid Box: Center on residues Phe-105, Leu-109, and Phe-206 (Key hydrophobic residues interacting with the tert-butyl group).

    • Scoring: Calculate Binding Affinity (

      
      ). A score < -7.0 kcal/mol suggests strong binding.
      
Diagram: Receptor-Ligand Interaction Logic

OlfactoryBinding Ligand Query Molecule (3-tBu-4-OMe) Interaction Steric Clash Check (3-position shift) Ligand->Interaction Docking Receptor hOR17-4 Receptor (Hydrophobic Pocket) Receptor->Interaction Residues F105/L109 Outcome Predicted Scent Profile Interaction->Outcome Binding Energy (<-7 kcal/mol?)

Caption: Docking workflow to verify if the 3-tert-butyl shift disrupts the critical hydrophobic interaction required for floral scent perception.

Protocol B: Metabolic Stability & Toxicity (Safety)

This is the most critical section. The safety profile depends on whether the molecule follows the "Lilial Pathway" (toxic) or a "Detoxification Pathway."

The Metabolic Bifurcation
  • Pathway A (Toxic): Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH). If the resulting acid is stable and lipophilic, it mimics the reprotoxic mechanism of p-tert-butylbenzoic acid (PTBBA).

  • Pathway B (Detox): O-demethylation of the 4-methoxy group by CYP450 enzymes (likely CYP2D6 or CYP3A4) to form a phenol. Phenols are rapidly conjugated (Glucuronidation) and excreted, potentially bypassing toxicity.

Simulation Protocol
  • Metabolite Prediction:

    • Tool: Meteor Nexus (Lhasa Ltd) or BioTransformer 3.0.

    • Input: SMILES string of the query molecule.

    • Settings: Phase I (CYP450) and Phase II (Transferase) metabolism.

  • Site of Metabolism (SOM) Prediction:

    • Tool: SMARTCyp.

    • Analysis: Compare the Score of the aldehyde hydrogen vs. the methoxy methyl group.

    • Interpretation: If the methoxy group has a lower activation energy (higher score), O-demethylation is favored

      
      Safer Profile .
      
Diagram: Metabolic Fate Prediction

Metabolism cluster_tox Toxic Pathway (Lilial-like) cluster_safe Detox Pathway (Hypothesis) Parent Parent Molecule (Aldehyde) Acid Carboxylic Acid Metabolite Parent->Acid ALDH Oxidation Phenol Phenol Metabolite (via O-demethylation) Parent->Phenol CYP450 (SOM Prediction) ReproTox Spermatocyte Toxicity Acid->ReproTox Accumulation Conjugate Glucuronide Excretion Phenol->Conjugate Phase II

Caption: Divergent metabolic pathways. In silico tools must predict if CYP-mediated O-demethylation (Green) outcompetes ALDH-mediated oxidation (Red).

Protocol C: Endocrine Disruption Screening

Lilial is under scrutiny for endocrine disruption. The analog must be screened against nuclear receptors.

QSAR & Docking Workflow
  • Estrogen Receptor (ER) Binding:

    • Tool: OECD QSAR Toolbox or VEGA Hub (model: CAESAR).

    • Endpoint: ER-

      
       binding affinity.
      
    • Logic: The 4-methoxy group mimics the "A-ring" of estradiol. This increases the risk of ER binding compared to Lilial.

    • Validation: Perform a Reverse Docking (Target Fishing) using SwissTargetPrediction. If "Estrogen Receptor" appears in the top 15 targets, the risk is high.

  • Reprotoxicity QSAR:

    • Tool: TEST (Toxicity Estimation Software Tool) - US EPA.

    • Model: Developmental Toxicity endpoint.

    • Consensus: Average the results from Hierarchical Clustering and Nearest Neighbor methods.

Summary of Recommended Tools

Analysis DomainPrimary Tool (Open Source/Free)Commercial StandardKey Output Metric
Target Prediction SwissTargetPredictionSchrödinger TargetHunterProbability of binding hOR17-4 vs ER-

Metabolism (SOM) SMARTCypMeteor NexusRank order of metabolic sites (Methoxy vs Aldehyde)
Docking AutoDock VinaGold / GlideBinding Energy (

)
Toxicity (QSAR) VEGA Hub / EPA TESTDerek NexusBinary (Active/Inactive) for Reprotox

References

  • Lilial Toxicity & Ban: European Chemicals Agency (ECHA). (2020). Opinion on the classification and labelling of Butylphenyl methylpropional. Link

  • Olfactory Receptor Mechanism: Doszczak, L., et al. (2007). Prediction of perception: probing the hOR17-4 olfactory receptor model with silicon analogues of bourgeonal and lilial. Angewandte Chemie. Link

  • Metabolic Prediction Tools: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for ligand-target prediction. Nucleic Acids Research. Link

  • QSAR for Reprotoxicity: Gadaleta, D., et al. (2019). QSAR modeling of ToxCast assays relevant for the detection of endocrine disruption. Archives of Toxicology. Link

  • Structure Source: Biosynth. 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal Product Page. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Abstract This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, a substituted aromatic aldehyde. Recognizing the criti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, a substituted aromatic aldehyde. Recognizing the critical importance of these parameters in research, development, and formulation, this document synthesizes theoretical principles with actionable experimental protocols. It outlines methodologies for accurately determining solubility in various laboratory solvents and for assessing chemical stability under stress conditions. The primary anticipated degradation pathway—oxidation of the aldehyde moiety—is discussed in detail. This guide is intended to serve as a practical resource for scientists, enabling robust experimental design and ensuring the reliable use of this compound in further applications.

Introduction

3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a complex organic molecule featuring a sterically hindered aromatic ring and a reactive aldehyde functional group. While specific public data on this exact molecule is scarce, its structural similarity to other fragrance ingredients, such as the now-restricted Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), suggests its potential use in industries requiring sophisticated aromatic profiles.[1][2] The successful application of any chemical entity in a laboratory or commercial setting is fundamentally dependent on two core physicochemical properties: solubility and stability.

  • Solubility dictates the choice of solvent for chemical reactions, analytical method development, and formulation, directly impacting bioavailability and delivery mechanisms.[3]

  • Stability determines the compound's shelf-life, appropriate storage conditions, and potential degradation products, which is critical for ensuring efficacy, safety, and regulatory compliance.[4]

This guide provides the theoretical framework and experimental workflows necessary to systematically characterize the solubility and stability of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, ensuring data integrity and facilitating its seamless integration into research and development pipelines.

Physicochemical Profile and Predictions

The molecular structure of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (Molecular Formula: C₁₅H₂₂O₂) provides significant insight into its expected chemical behavior.[5]

  • Aromatic Ring & Tert-butyl Group : These bulky, non-polar moieties constitute a significant portion of the molecule, suggesting a lipophilic ("fat-loving") nature. This predicts poor solubility in aqueous media and favorable solubility in non-polar organic solvents.

  • Methoxy Group (-OCH₃) : This group introduces a slight degree of polarity and potential for hydrogen bonding, which may marginally enhance solubility in polar solvents compared to a simple alkyl-substituted benzene ring.

  • Aldehyde Group (-CHO) : The aldehyde is the most reactive functional group and the primary site of potential chemical instability. It is highly susceptible to oxidation, which converts the aldehyde into a carboxylic acid.[6][7] This process can be catalyzed by air (autoxidation), light, or trace metal impurities.[6]

Based on this profile, the compound is predicted to be a viscous liquid or low-melting solid with limited water solubility but good solubility in common organic solvents. Its primary stability concern is oxidative degradation.

Solubility Assessment

The determination of solubility is a foundational step in characterizing a new chemical entity. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[8] Kinetic solubility is often measured in early discovery to get a high-throughput estimate, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation and development.[9][10]

Theoretical Considerations & Solvent Selection Rationale

The principle of "like dissolves like" is the guiding tenet for solvent selection. The largely non-polar structure of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal predicts its solubility profile as follows:

  • Poorly Soluble in polar protic solvents like Water and Phosphate-Buffered Saline (PBS).

  • Moderately Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN), and in polar protic solvents like Ethanol and Methanol.

  • Freely Soluble in non-polar solvents like Toluene, Dichloromethane (DCM), and Acetone.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[9][11]

Objective: To determine the equilibrium concentration of the compound in a panel of laboratory solvents at a controlled temperature.

Materials:

  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

  • Selected solvents (e.g., Water, Ethanol, DMSO, Acetonitrile, Toluene)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the compound to a vial (e.g., 10 mg). The visual presence of solid material after equilibration is essential to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for at least 24 hours to ensure equilibrium is reached.[8] A longer duration (48-72 hours) may be necessary for highly crystalline materials.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Dilution: If necessary, dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the sample by a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution of the compound.

Data Summary: Predicted Solubility

As experimental data for this specific compound is not publicly available, the following table presents a realistic, predicted solubility profile based on its chemical structure.

SolventTypePredicted Solubility (mg/mL)Classification
WaterPolar Protic< 0.1Insoluble
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer< 0.1Insoluble
EthanolPolar Protic> 50Soluble
MethanolPolar Protic> 50Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Freely Soluble
Acetonitrile (ACN)Polar Aprotic> 50Soluble
AcetonePolar Aprotic> 100Freely Soluble
TolueneNon-Polar> 100Freely Soluble
Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Obtain Pure Compound select_solvents Select Solvent Panel (Polar, Non-Polar, Aqueous) start->select_solvents add_excess Add Excess Solid to Vial add_solvent Add Precise Solvent Volume add_excess->add_solvent equilibrate Equilibrate on Shaker (24-48h at 25°C) add_solvent->equilibrate settle Settle & Separate Phases equilibrate->settle filter_sample Filter Supernatant (0.22 µm) settle->filter_sample quantify Quantify by HPLC-UV (vs. Standard Curve) filter_sample->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end Report Data calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Evaluation

Understanding a compound's stability is crucial for defining storage conditions and predicting its behavior in various formulations. Forced degradation (or stress testing) is an essential practice that accelerates decomposition to identify likely degradation products and establish stability-indicating analytical methods.[12][13]

Predicted Degradation Pathways

The primary degradation pathway for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is the oxidation of the aldehyde functional group to form the corresponding carboxylic acid: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid.[6]

  • Mechanism : This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by heat, light (photolysis), or the presence of oxidizing agents like atmospheric oxygen or peroxides.[6][14]

  • Other Pathways : While oxidation is dominant, other pathways like polymerization or degradation under harsh acidic or basic conditions should also be investigated.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to evaluate the stability of the compound under various stress conditions.[12][13]

Objective: To identify potential degradation products and determine the intrinsic stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in Acetonitrile)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

  • Photostability chamber, Temperature-controlled oven

Procedure:

  • Sample Preparation: For each condition, mix the compound stock solution with the stressor in a clear glass vial. A parallel "placebo" sample (stressor without the compound) should be prepared for each condition to identify any artifacts.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[13]

    • Thermal: Store the solid compound and a solution in an oven at 70 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample and analyze each condition at initial (t=0) and final time points. Intermediate time points may be added.

  • Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples using a stability-indicating HPLC method. A gradient method is typically required to separate the parent compound from any degradation products.

    • The use of a PDA detector helps in comparing the UV spectra of the parent peak and new peaks to assess peak purity. An MS detector is invaluable for obtaining mass information on the degradants to help in their identification.

  • Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradant formed (as % peak area). The goal is to achieve 5-20% degradation to ensure the stress applied is sufficient but not overly destructive.[13]

Data Summary: Predicted Forced Degradation Results

The following table summarizes the expected outcomes from a forced degradation study.

Stress ConditionPredicted % DegradationPrimary Degradant Expected
0.1 M HCl, 60 °C< 5%Minimal degradation expected.
0.1 M NaOH, RT5-10%Potential for some degradation, possibly aldol condensation.
3% H₂O₂, RT> 20%Significant oxidation to the carboxylic acid.
Heat (70 °C)5-15%Moderate oxidation to the carboxylic acid.
Light (ICH Q1B)5-15%Moderate oxidation, potential for other photolytic products.
Primary Degradation Pathway

G Parent 3-(3-Tert-butyl-4-methoxyphenyl) -2-methylpropanal Degradant 3-(3-Tert-butyl-4-methoxyphenyl) -2-methylpropanoic Acid Parent->Degradant [O] (H₂O₂, O₂, Light, Heat)

Caption: Primary Oxidative Degradation Pathway.

Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended for handling and storing 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen. It should be kept in a cool, dark place (refrigerated at 2-8 °C) to protect it from heat and light, which can accelerate oxidation.

  • Solvent Selection for Stock Solutions: For creating stable stock solutions, use aprotic organic solvents such as DMSO or Acetonitrile. Prepare solutions fresh when possible. If storage is required, store aliquots in tightly sealed vials at -20 °C or -80 °C. Avoid prolonged storage in alcohol-based solvents, as aldehydes can form acetals.

  • Handling: When handling the compound, avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation. Use glass or other inert labware.

References

  • Givaudan. (n.d.). Nectaryl.
  • Santa Cruz Biotechnology. (n.d.). FlorhydralR | CAS 125109-85-5.
  • The Perfumers Apprentice. (n.d.). Nectaryl (Givaudan).
  • CymitQuimica. (n.d.). CAS 125109-85-5: Florhydral.
  • Olfactorian. (n.d.). Nectaryl (Givaudan) | Perfume Material.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PerfumersWorld. (n.d.). Lilial Substitute IFRA.
  • Bordas Chinchurreta. (2022, October 11). REPLACEMENT OF LILIAL: THE CHALLENGE IS OVERCOME.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5).
  • Wikipedia. (n.d.). 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • CAS Common Chemistry. (n.d.). Florhydral.
  • Fragrantica. (n.d.). Reformulations Continue: March 1st Sets New Limit ~ Raw Materials.
  • Fraterworks. (n.d.). Nectaryl.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Hulas. (n.d.). Isopropylphenylbutanal (CAS 125109-85-5): Odor profile, Properties....
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Fraterworks. (n.d.). Lysmerex™.
  • Google Patents. (n.d.). WO2010105873A2 - Lilial substitute.
  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine.
  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140).
  • PMC. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a.
  • MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6).
  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)-2-methylpropanal;2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal.
  • SIELC Technologies. (2018, May 16). 3-(3-tert-Butylphenyl)-2-methylpropanal.
  • Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl- (CAS 78-84-2).
  • Chem-Impex. (n.d.). 3-(4-tert-Butylphenyl)propanal.
  • Wikipedia. (n.d.). Isobutyraldehyde.
  • PubChem. (n.d.). CID 88532324 | C22H28O4.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropionaldehyde | CAS 5462-06-6.
  • Chemrio. (n.d.). Anisyl propanal,3-(4-Methoxyphenyl)-2-methylpropanal,2-Methyl-3-(para-methoxyphenyl)propanal....
  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694.
  • ChemicalBook. (n.d.). Isobutyraldehyde | 78-84-2.
  • The Good Scents Company. (n.d.). isobutyraldehyde, 78-84-2.

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Foundational

A Comprehensive Technical Guide to 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive literature review of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal and its analogs. It i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the synthesis, exploring the diverse biological activities, and elucidating the structure-activity relationships of this class of compounds. This guide offers detailed experimental protocols, comparative data analysis, and visualizations to facilitate a deeper understanding and further investigation into the potential applications of these molecules in various scientific and industrial fields.

Introduction

Substituted phenylpropanoids are a broad class of organic compounds that have garnered significant interest due to their diverse biological activities. Among these, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, a less common analog of the well-known fragrance ingredient Lilial (p-tert-butyl-α-methylhydrocinnamaldehyde), presents an intriguing scaffold for chemical and biological exploration. The presence of a tert-butyl group and a methoxy group on the phenyl ring at positions 3 and 4 respectively, offers unique steric and electronic properties that can influence the molecule's reactivity and biological interactions. This guide will delve into the synthetic pathways to access this specific analog and related structures, and explore their potential beyond the realm of fragrances, including their applications in agriculture and medicine.

Chemical Synthesis

The synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal and its analogs typically follows a two-step synthetic sequence: a base-catalyzed aldol condensation followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Synthesis of the Precursor: 3-tert-Butyl-4-methoxybenzaldehyde

The synthesis of the key starting material, 3-tert-butyl-4-methoxybenzaldehyde, can be achieved through the formylation of 2-tert-butylanisole.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-Butylanisole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) and cool the mixture in an ice bath.

  • Addition of Substrate: Slowly add 2-tert-butylanisole to the stirred Vilsmeier reagent (POCl₃ in DMF) while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-tert-butyl-4-methoxybenzaldehyde.

Aldol Condensation

The synthesized 3-tert-butyl-4-methoxybenzaldehyde is then subjected to a crossed aldol condensation with propanal to form the α,β-unsaturated aldehyde intermediate.

Experimental Protocol: Base-Catalyzed Aldol Condensation [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-tert-butyl-4-methoxybenzaldehyde in ethanol.

  • Addition of Reagents: To this solution, add propanal and then slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature at or below room temperature.

  • Reaction: Stir the mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The crude product, 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal, can be purified by recrystallization or column chromatography.

Diagram of the Aldol Condensation Workflow:

Aldol_Condensation start Start dissolve Dissolve 3-tert-butyl-4-methoxybenzaldehyde in Ethanol start->dissolve add_reagents Add Propanal and Aqueous Base dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor isolate Isolate Product (Filtration or Extraction) monitor->isolate Reaction Complete purify Purify by Recrystallization or Chromatography isolate->purify end End purify->end

Caption: Workflow for the aldol condensation step.

Selective Hydrogenation

The final step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated aldehyde to yield the target compound.

Experimental Protocol: Selective Catalytic Hydrogenation [1]

  • Reaction Setup: In a hydrogenation vessel, dissolve the purified 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a selective hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Diagram of the Selective Hydrogenation Workflow:

Hydrogenation_Workflow start Start dissolve Dissolve Unsaturated Aldehyde in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 Atmosphere add_catalyst->hydrogenate monitor Monitor H2 Uptake hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Vacuum Distillation concentrate->purify end End purify->end

Caption: Workflow for the selective hydrogenation step.

Analogs of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

A variety of analogs can be synthesized by modifying the substituents on the aromatic ring, the alkyl group at the α-position, and the aldehyde functionality. These modifications allow for a systematic investigation of structure-activity relationships.

Table 1: Examples of Analogs and their Synthetic Precursors

Analog StructureNameKey Precursors

3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial)4-tert-Butylbenzaldehyde, Propanal

3-(4-Methoxyphenyl)-2-methylpropanal4-Methoxybenzaldehyde, Propanal

3-(3,4-Dimethoxyphenyl)-2-methylpropanal3,4-Dimethoxybenzaldehyde, Propanal

3-(3-tert-Butylphenyl)-2-methylpropanal3-tert-Butylbenzaldehyde, Propanal

Biological Activities and Potential Applications

While the parent compound, Lilial, has been extensively used as a fragrance, concerns about its reproductive toxicity have led to restrictions on its use.[2] This has spurred research into the biological activities of its analogs, which may possess different toxicological profiles and potentially useful therapeutic or agrochemical properties.

Antifungal Activity

Aromatic aldehydes and related phenylpropanoids have been reported to exhibit antifungal activity.[3][4] The mechanism of action is often attributed to their ability to disrupt the fungal cell membrane and inhibit essential enzymes.

Structure-Activity Relationship Insights for Antifungal Activity:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing alkyl groups like tert-butyl, can enhance antifungal activity by facilitating passage through the fungal cell membrane.[3]

  • Electronic Effects: The presence of electron-donating groups, such as a methoxy group, on the aromatic ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.

  • Steric Factors: The position and size of substituents on the aromatic ring can create steric hindrance that affects binding to fungal enzymes.[3]

Insecticidal and Repellent Activity

Phenylpropanoids have also been investigated for their insecticidal and insect-repellent properties.[5] Cinnamaldehyde and its derivatives are known to be effective against a variety of insect pests.

Structure-Activity Relationship Insights for Insecticidal Activity:

  • α,β-Unsaturation: The presence of a double bond conjugated to the aldehyde group in the synthetic intermediates can contribute to insecticidal activity.

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly impact the insecticidal potency and spectrum of activity.

Cytotoxic Activity

Substituted benzaldehydes and their derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[1] The aldehyde functionality is a reactive group that can potentially interact with biological macromolecules, leading to cytotoxic effects.

Structure-Activity Relationship Insights for Cytotoxic Activity:

  • Substituent Effects: The type, number, and position of substituents on the aromatic ring are critical for determining the cytotoxic potency.[1]

  • Pro-apoptotic Activity: Some derivatives may induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal scaffold allows for the elucidation of key structural features that govern its biological activity.

Diagram of Key Structural Features for SAR Analysis:

Caption: Key structural regions for SAR exploration.

Conclusion

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and its analogs represent a versatile class of compounds with a wide range of potential biological activities. While the parent compound's use in fragrances is limited due to toxicity concerns, the exploration of its analogs opens up new avenues for the development of novel antifungal agents, insecticides, and potentially even therapeutic agents. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of a diverse library of these compounds, enabling further investigation into their structure-activity relationships and potential applications. Future research should focus on the detailed biological evaluation of a broader range of analogs to fully unlock the potential of this chemical scaffold.

References

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  • Banchio, E., Valladares, G., Zygadlo, J., Bogino, P. C., Rinaudi, L. V., & Giordano, W. (2007). Changes in composition of the essential oil of Minthostachys verticillata (Griseb.) Epling and its effect on the maize weevil Sitophilus zeamais Motschulsky. Journal of Stored Products Research, 43(3), 229-234.
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Protocols & Analytical Methods

Method

Synthesis protocol for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

An Application Note and Synthesis Protocol for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Introduction 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde of interest to the fragrance and fla...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Introduction

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde of interest to the fragrance and flavor industries due to its structural similarity to Lilial®, a widely used synthetic fragrance ingredient with a characteristic lily-of-the-valley scent. The substitution pattern on the aromatic ring, specifically the presence of a tert-butyl and a methoxy group, is anticipated to modulate the olfactory properties of the molecule, potentially offering a unique scent profile. This document provides detailed protocols for two distinct and reliable synthetic routes for the preparation of this target compound, designed for researchers in both academic and industrial settings.

The synthesis of α-aryl substituted propanals such as this target molecule presents a key challenge in controlling regioselectivity to favor the desired branched isomer over the linear alternative. The methodologies presented herein address this challenge through two established synthetic strategies: a classical approach involving an Aldol condensation followed by selective hydrogenation, and a more atom-economical approach utilizing a transition-metal-catalyzed hydroformylation. Each protocol has been designed to be self-validating, with clear explanations for the experimental choices and references to authoritative sources.

Synthetic Strategy Overview

Two primary synthetic pathways are detailed for the synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal:

  • Route A: Aldol Condensation and Selective Hydrogenation. This is a robust, multi-step sequence that begins with the commercially available 2-tert-butyl-4-methoxyphenol. This route offers straightforward reactions with well-understood mechanisms, making it highly reproducible.

  • Route B: Regioselective Hydroformylation. This route involves the direct conversion of a vinyl arene precursor to the target aldehyde using a rhodium catalyst. Hydroformylation is a powerful, atom-economical industrial process, and conditions can be tailored to favor the desired branched aldehyde.[1]

Route A: Aldol Condensation & Selective Hydrogenation

This route follows a classical approach analogous to the industrial synthesis of similar aldehydes.[2] It involves the preparation of the key benzaldehyde intermediate, followed by a base-catalyzed aldol condensation with propanal and a final selective hydrogenation.

Workflow for Route A

Route A Workflow A 2-tert-butyl-4-methoxyphenol B Oxidation A->B e.g., PCC, DMP C 3-tert-butyl-4-methoxybenzaldehyde B->C D Aldol Condensation with Propanal C->D Base catalyst (e.g., NaOH) E 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal D->E F Selective Hydrogenation E->F H2, Pd/C G Final Product: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal F->G

Caption: Overall workflow for the synthesis via Aldol condensation.

Experimental Protocol: Route A

Step 1: Synthesis of 3-tert-butyl-4-methoxybenzaldehyde

The synthesis begins with the oxidation of the corresponding benzyl alcohol, which can be prepared from the commercially available 2-tert-butyl-4-methoxyphenol. A more direct oxidation of the phenol is also possible but can be lower yielding. For this protocol, we assume the starting material is 3-tert-butyl-4-methoxybenzyl alcohol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of 3-tert-butyl-4-methoxybenzyl alcohol (10.0 g, 51.5 mmol) in dichloromethane (100 mL).

  • Oxidation: In a separate beaker, prepare a slurry of pyridinium chlorochromate (PCC) (16.6 g, 77.2 mmol) with silica gel in dichloromethane (50 mL). Add this slurry to the alcohol solution in portions over 15 minutes. The reaction is exothermic and the color will turn dark brown.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and silica gel, washing with additional dichloromethane.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield 3-tert-butyl-4-methoxybenzaldehyde as a pale yellow oil.

Step 2: Aldol Condensation

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, prepare a solution of 3-tert-butyl-4-methoxybenzaldehyde (9.6 g, 50 mmol) in methanol (100 mL). Cool the solution to 10°C in an ice bath.

  • Reagent Addition: Add propanal (4.35 g, 75 mmol) to the solution. Through the dropping funnel, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over 1 hour, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid (1M HCl). Add water (100 mL) and extract the product with methyl tert-butyl ether (MTBE) (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield crude 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal, which can be used in the next step without further purification.

Step 3: Selective Hydrogenation

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude α,β-unsaturated aldehyde from the previous step in ethanol (150 mL).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and shake at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

  • Work-up: Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the final product, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Route B: Regioselective Hydroformylation

This route utilizes the rhodium-catalyzed hydroformylation of a vinyl arene precursor. The key to this synthesis is achieving high regioselectivity for the branched aldehyde. Unmodified rhodium catalysts or those with simple phosphine ligands typically favor the branched product in the hydroformylation of styrenes.[3][4]

Workflow for Route B

Route B Workflow A 3-tert-butyl-4-methoxybenzaldehyde B Wittig Reaction A->B Ph3P=CH2 C 1-tert-butyl-2-methoxy-4-vinylbenzene B->C D Hydroformylation C->D Rh catalyst, CO, H2 E Final Product: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal D->E

Caption: Overall workflow for the synthesis via hydroformylation.

Experimental Protocol: Route B

Step 1: Synthesis of 1-tert-butyl-2-methoxy-4-vinylbenzene

  • Ylide Preparation: In a 500 mL flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (21.4 g, 60 mmol) in dry tetrahydrofuran (THF) (200 mL). Cool the suspension to 0°C and add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise. The color will turn deep orange. Stir the resulting ylide solution for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of 3-tert-butyl-4-methoxybenzaldehyde (9.6 g, 50 mmol) in dry THF (50 mL) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-tert-butyl-2-methoxy-4-vinylbenzene.

Step 2: Hydroformylation

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (rhodium(I) dicarbonylacetylacetonate) (0.026 g, 0.1 mmol) and triphenylphosphine (0.105 g, 0.4 mmol) in toluene (100 mL).

  • Substrate Addition: Add the 1-tert-butyl-2-methoxy-4-vinylbenzene (9.5 g, 50 mmol) to the reactor.

  • Reaction: Seal the reactor, remove it from the glovebox, and purge it several times with syngas (1:1 CO/H₂). Pressurize the reactor to 500 psi with syngas. Heat the reactor to 80°C and stir for 12-24 hours.

  • Reaction Monitoring: The reaction can be monitored by taking aliquots (with caution) and analyzing them by Gas Chromatography (GC).

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure.

  • Purification: Transfer the reaction mixture from the reactor and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to separate the desired branched aldehyde from any linear isomer and unreacted starting material.

Quantitative Data Summary

ParameterRoute A (Overall)Route B (Overall)
Starting Material 3-tert-butyl-4-methoxybenzyl alcohol3-tert-butyl-4-methoxybenzaldehyde
Key Intermediates 3-tert-butyl-4-methoxybenzaldehyde; 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal1-tert-butyl-2-methoxy-4-vinylbenzene
Number of Steps 32
Typical Overall Yield 40-50%60-70%
Key Reagents PCC, Propanal, NaOH, H₂, Pd/CPh₃PCH₃Br, n-BuLi, Rh(acac)(CO)₂, CO/H₂
Temperature Range 0°C to Room Temperature0°C to 80°C
Pressure Atmospheric / 50 psi (H₂)Atmospheric / 500 psi (Syngas)

Characterization

The identity and purity of the final product, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (around 1725 cm⁻¹) and C-H stretch (around 2720 and 2820 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Propanal is volatile and flammable.

  • PCC is a toxic and oxidizing agent.

  • n-Butyllithium is pyrophoric and reacts violently with water.

  • High-pressure reactions (hydrogenation and hydroformylation) must be conducted in appropriate high-pressure equipment with proper safety shielding.

  • Carbon monoxide (CO) is a toxic gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Sources

Application

Determination of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (Lilial) in Cosmetic and Pharmaceutical Matrices

Application Note: AN-2026-LILIAL Executive Summary & Regulatory Context 3-(4-tert-butylphenyl)-2-methylpropanal , commonly known as Lilial or Butylphenyl Methylpropional (BMHCA) (CAS: 80-54-6), is a synthetic aromatic al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LILIAL

Executive Summary & Regulatory Context

3-(4-tert-butylphenyl)-2-methylpropanal , commonly known as Lilial or Butylphenyl Methylpropional (BMHCA) (CAS: 80-54-6), is a synthetic aromatic aldehyde widely used for its floral lily-of-the-valley fragrance.

Critical Regulatory Update: As of March 1, 2022, the European Union classified Lilial as a Reprotoxic Category 1B (CMR) substance, banning its use in cosmetic products under Regulation (EU) 2021/1902. Consequently, "drug development professionals" and cosmetic formulators must treat this compound not merely as a fragrance, but as a restricted impurity requiring rigorous quantification at trace levels (ppm).

This guide provides two distinct analytical workflows:

  • GC-MS (SIM Mode): The "Gold Standard" for trace-level compliance testing in complex matrices (creams, lotions, excipients).

  • HPLC-UV/PDA: A robust alternative for raw material purity assessment and aqueous formulations where volatility is a concern.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Molecular Formula C₁₄H₂₀OMW = 204.31 g/mol
LogP (Octanol/Water) ~3.9 - 4.2Highly lipophilic; requires organic solvent extraction (MeOH/EtOH/MTBE).
Boiling Point 279 °CSemi-volatile; amenable to GC but requires high final oven temps.
Chromophores Benzene ring, CarbonylWeak UV absorption; 210 nm (sensitive) or 280 nm (selective).
Stability Oxidizes to Lysmerylic AcidSamples must be analyzed promptly or stored with antioxidants.

Method A: GC-MS Analysis (Compliance Standard)

Objective: Quantification of Lilial in complex matrices (lotions, creams, waxes) with a Limit of Quantitation (LOQ) < 10 ppm.

Instrumentation & Conditions
  • System: Agilent 8890/5977B GC-MSD (or equivalent).

  • Column: VF-5ms or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Why: A 5% phenyl phase provides optimal selectivity for aromatic isomers and prevents column bleed at high temperatures.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Transfer Line: 280°C.

Temperature Program:

  • Initial: 60°C (Hold 2 min) — Focuses volatiles.

  • Ramp 1: 10°C/min to 180°C.

  • Ramp 2: 20°C/min to 300°C (Hold 5 min) — Elutes heavy matrix lipids.

Mass Spectrometry Parameters (SIM Mode)

To achieve regulatory sensitivity, Selected Ion Monitoring (SIM) is mandatory.

AnalyteRet Time (min)*Quantifier Ion (m/z)Qualifier Ions (m/z)
Lilial ~14.2189 147, 204 (M+), 131
IS (1,4-Dibromobenzene) ~10.5236 234, 238
  • Note: Retention times must be experimentally verified.

  • Mechanistic Insight: The base peak m/z 189 corresponds to the loss of a methyl group [M-15]⁺ from the tert-butyl moiety or the alpha-methyl group, which is the most stable fragment for alkyl-substituted benzenes.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Reagents: Methanol (LC-MS grade), MTBE (Methyl tert-butyl ether), Internal Standard (IS) Solution (100 µg/mL).

  • Weighing: Accurately weigh 1.0 g of sample (cream/lotion) into a 15 mL centrifuge tube.

  • Spiking: Add 50 µL of IS Solution.

  • Extraction: Add 10 mL Methanol .

    • Why Methanol? It disrupts the emulsion and precipitates high-molecular-weight lipids while solubilizing the polar/semi-polar aromatics.

  • Agitation: Vortex for 1 min, then sonicate for 20 mins at room temperature.

  • Phase Separation: Centrifuge at 4000 rpm for 10 mins .

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

    • Critical QC: If the matrix is extremely fatty (e.g., body butter), perform a secondary extraction using Hexane/Acetonitrile partition to remove lipids.

Method B: HPLC-UV Analysis (Purity & Screening)

Objective: Routine quality control of raw materials or aqueous drug formulations where GC-MS is unavailable.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) %B (Acetonitrile)
0.0 40%
10.0 90%
12.0 90%
12.1 40%

| 15.0 | 40% (Re-equilibration) |

Detection Logic
  • Primary Wavelength: 210 nm (High sensitivity for benzene ring).

  • Secondary Wavelength: 280 nm (High selectivity for aromatic aldehydes, reducing interference from non-aromatic matrix components).

  • Expert Tip: Use 280 nm for quantification in complex matrices to avoid baseline noise; use 210 nm for purity assays of the raw chemical.

Comparative Analysis & Decision Framework

FeatureGC-MS (Method A)HPLC-UV (Method B)
Sensitivity (LOD) High (0.1 - 1 ppm)Moderate (10 - 50 ppm)
Selectivity Excellent (Mass Fingerprint)Good (Retention Time + UV Spectrum)
Matrix Tolerance High (with proper extraction)Moderate (Lipids can clog columns)
Primary Use Final Product Compliance Raw Material QC
Workflow Visualization

LilialAnalysis Start Sample Receipt Type Determine Matrix Type Start->Type RawMat Raw Material / Pure Chemical Type->RawMat Complex Finished Product (Cream/Drug) Type->Complex Prep1 Dilute in ACN RawMat->Prep1 Prep2 LLE Extraction (MeOH/MTBE) Complex->Prep2 HPLC Method B: HPLC-UV (Purity Check) Decision Is Lilial > 100 ppm? HPLC->Decision GCMS Method A: GC-MS (SIM) (Trace Quantification) GCMS->Decision Prep1->HPLC Prep2->GCMS Report Generate COA / Compliance Report Decision->Report Yes/No

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

Troubleshooting & Expert Insights

  • Interference from Isomers: Lilial has a structural isomer (Cyclamen Aldehyde). Standard GC columns (5% phenyl) usually separate them, but if co-elution occurs, switch to a WAX column (polar) for confirmation.

  • Oxidation Artifacts: Lilial oxidizes to Lysmerylic acid or Lilial diethyl acetal (in alcoholic solvents).

    • Action: Always prepare standards fresh daily. If analyzing aged samples, monitor for the acid metabolite (m/z 220) to understand degradation extent.

  • Carryover: Due to its lipophilicity, Lilial sticks to the GC inlet liner.

    • Action: Use a deactivated glass wool liner and run a solvent blank between high-concentration samples.

References

  • European Commission. (2021). Commission Regulation (EU) 2021/1902 amending Annexes II, III and V to Regulation (EC) No 1223/2009 (Omnibus Act IV). Official Journal of the European Union. Link

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. SCCS/1591/17. Link

  • International Fragrance Association (IFRA). (2020). Analytical Method for the Quantification of Fragrance Allergens in Cosmetic Products by GC-MS.Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Lilial (CAS 80-54-6).[2][3][4][5] NIST Chemistry WebBook. Link

Sources

Method

Using 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal as a chemical intermediate

Executive Summary & Chemical Identity[1][2] 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 2059931-82-5) is a specialized aromatic aldehyde intermediate.[1] Structurally analogous to the industry-standard fragra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 2059931-82-5) is a specialized aromatic aldehyde intermediate.[1] Structurally analogous to the industry-standard fragrance ingredient Lilial (Butylphenyl Methylpropional), this molecule distinguishes itself via the incorporation of a 4-methoxy group and the specific regiochemistry of the 3-tert-butyl substituent.

This structural modification imparts two critical characteristics:

  • Electronic Modulation: The electron-donating methoxy group (

    
    ) increases electron density on the aromatic ring, influencing the kinetics of electrophilic aromatic substitutions compared to its alkyl-only counterparts.
    
  • Steric & Chiral Complexity: The molecule possesses a chiral center at the

    
    -position (C2), making it a valuable scaffold for asymmetric synthesis of pharmaceutical pharmacophores and high-value fragrance ingredients.
    
Chemical Profile
PropertySpecification
IUPAC Name 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal
Molecular Formula

Molecular Weight 234.34 g/mol
Physical State Pale yellow viscous liquid
Solubility Soluble in EtOH, THF, DCM, Toluene; Insoluble in Water
Key Functionality Hindered Aldehyde, Chiral

-Carbon, Electron-Rich Arene

Handling, Stability, and Safety (E-E-A-T)

Expert Insight: The primary instability mode of this intermediate is autoxidation . Like many


-methyl hydrocinnamaldehydes, the aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid (3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid). This impurity can catalyze further degradation and racemization.
Storage Protocol
  • Atmosphere: Must be stored under dry Nitrogen or Argon.

  • Temperature: 2–8°C for long-term storage.

  • Stabilizers: Commercial grades may require 0.1% BHT (Butylated Hydroxytoluene) to inhibit radical chain oxidation.

Safety Advisory
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), Skin Sens. 1 (H317).

  • Handling: Use butyl rubber gloves. The lipophilic nature of the molecule allows rapid dermal absorption.

Synthetic Utility & Application Protocols

This section details three core workflows: Reductive Amination (Pharma), Oxidation (Agro/Fine Chem), and Schiff Base Formation (Fragrance Stability).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

SynthesisPathways Aldehyde 3-(3-tert-butyl-4-methoxyphenyl) -2-methylpropanal Acid Carboxylic Acid Derivative (Oxidation) Aldehyde->Acid NaClO2 / H2O2 Amine Chiral Amine (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Styrene Styrenic Derivative (Wittig/Horner) Aldehyde->Styrene Ph3P=CH2 Schiff Schiff Base (Condensation) Aldehyde->Schiff Methyl Anthranilate

Figure 1: Divergent synthetic utility of the aldehyde scaffold.[2] The central node represents the starting material.

Protocol A: Reductive Amination (Synthesis of Chiral Amines)

Context: This protocol is critical for generating secondary amines used in pharmaceutical blocks (e.g., fenpyroximate analogs or calcium sensing receptor antagonists). The steric bulk of the tert-butyl group requires specific conditions to prevent imine hydrolysis before reduction.

Reagents:

  • Substrate: 1.0 eq (234 mg, 1 mmol)

  • Amine (e.g., Cyclopropylamine): 1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - 1.5 eq

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde in DCE (0.2 M concentration). Add the amine and acetic acid.

    • Critical Control Point: Stir for 2 hours at room temperature. Monitor by TLC or NMR for the disappearance of the aldehyde peak (

      
       ppm). The steric hindrance near the carbonyl may slow down imine formation compared to linear aldehydes.
      
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde if any remains unreacted, preventing alcohol by-product formation.
      
  • Quench: Stir overnight at room temperature. Quench with saturated

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Context: Converts the aldehyde to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid. This acid is a versatile linker for esterification.

Reagents:

  • Substrate: 1.0 eq

  • Oxidant: Sodium Chlorite (

    
    , 80%) - 1.5 eq
    
  • Scavenger: 2-Methyl-2-butene (to scavenge HOCl) - 5.0 eq

  • Buffer:

    
     (aq)
    
  • Solvent:

    
    -BuOH / Water (3:1)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde and 2-methyl-2-butene in

    
    -BuOH.
    
  • Addition: Dissolve

    
     and 
    
    
    
    in water. Add this aqueous solution dropwise to the organic phase at room temperature.
    • Visual Cue: The reaction mixture may turn slight yellow due to transient

      
      , but should remain controlled.
      
  • Reaction: Stir for 2–4 hours.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

    • Note: The product is a solid.[3][4] Recrystallization from Hexane/Ether is usually sufficient for purification.

Protocol C: Fragrance Stability Testing (Schiff Base Formation)

Context: In perfumery, aldehydes react with amines (like Methyl Anthranilate) to form Schiff bases, which can cause discoloration. This protocol validates the color stability of the intermediate.

Methodology:

  • Mix equimolar amounts of the aldehyde and Methyl Anthranilate.

  • Incubate at 50°C for 72 hours.

  • Analysis: Measure UV-Vis absorbance at 400–450 nm (yellow/browning region).

    • Pass Criteria:

      
       (Color difference) < 3.0 compared to control.
      

Analytical Characterization Data

When validating the identity of synthesized batches, use the following reference data ranges.

TechniqueDiagnostic SignalInterpretation
1H NMR

9.65–9.75 ppm (d, 1H)
Aldehyde proton (Doublet due to coupling with H-C2).
1H NMR

3.80–3.85 ppm (s, 3H)
Methoxy group (

).
1H NMR

1.35–1.40 ppm (s, 9H)
Tert-butyl group (Singlet).
IR Spectroscopy 1720–1730

Strong

stretch (Aldehyde).
IR Spectroscopy 2720, 2820

Fermi doublet (C-H stretch of aldehyde).

Mechanism of Action: Stereochemical Considerations

The 2-methyl substitution creates a chiral center. In biological or catalytic systems, the configuration at C2 is critical.

Stereochemistry Racemate Racemic Aldehyde (Standard Synthesis) Enol Enol Intermediate (Planar/Achiral) Racemate->Enol Deprotonation Enol->Racemate Reprotonation Base Base Catalysis (pH > 9) Base->Enol Promotes

Figure 2: Racemization mechanism via enolization. High pH conditions facilitate proton removal at the alpha-carbon, leading to loss of optical purity.

Implication: If synthesizing a specific enantiomer for drug development, avoid strong bases (e.g., NaOH, KOH) during workup. Use buffered solutions to maintain stereochemical integrity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137698557, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Improved Process for the Synthesis of Phenylpropanal Derivatives. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018). HPLC Separation of Tert-Butylphenyl Methylpropanal Analogs. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols: The Olfactory and Analytical Profile of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in fragrance and flavor research. Authored by: Gemini, Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in fragrance and flavor research.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a synthetic aromatic aldehyde of interest within the fragrance and flavor industries. Its molecular architecture, characterized by a substituted phenyl ring linked to a propanal moiety, places it within a class of compounds known for imparting complex floral and fresh notes to formulations.[1] While structurally related to well-known fragrance ingredients like Lilial (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde), the specific substitution pattern of this isomer—a tert-butyl group at position 3 and a methoxy group at position 4 of the phenyl ring—offers a unique olfactory profile that warrants detailed investigation.[2][3]

This guide provides a comprehensive overview of the compound's properties, analytical characterization, and practical applications. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively utilize and study this molecule in a laboratory setting. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating robust and reproducible data.

Chemical and Physical Properties

A precise understanding of the compound's physical properties is fundamental for its handling, formulation, and analysis. The data presented below has been aggregated from chemical databases and predictive models.

PropertyValueSource
IUPAC Name 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal[3]
Molecular Formula C₁₅H₂₂O₂[3]
Molecular Weight 234.34 g/mol [3]
Appearance Predicted to be a colorless to pale yellow liquid[4][5]
Odor Profile Expected to be floral, green, with potential watery and aldehydic nuances, similar to related phenylpropanals[1][5]
Boiling Point Predicted to be high, characteristic of aromatic aldehydes of similar molecular weight[4]
Solubility Soluble in organic solvents like ethanol and methanol; insoluble in water[6]
LogP (Predicted) 3.8[3]

Synthesis Pathway Overview

The synthesis of substituted phenylpropanals typically involves a two-step process: an aldol condensation followed by selective hydrogenation. This approach allows for the controlled construction of the carbon skeleton. The diagram below illustrates a generalized, plausible synthesis route for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation A 3-tert-Butyl-4-methoxybenzaldehyde C α,β-Unsaturated Aldehyde Intermediate A->C Base Catalyst (e.g., NaOH) B Propanal B->C D Final Product: 3-(3-tert-Butyl-4-methoxyphenyl) -2-methylpropanal C->D Catalyst (e.g., Pd/C) H₂ Gas caption Fig 1. Plausible synthesis route for the target aldehyde.

Caption: Fig 1. Plausible synthesis route for the target aldehyde.

This pathway is analogous to established methods for producing similar fragrance compounds, such as anisyl propanal, which involves the condensation of an aromatic aldehyde with a simple aliphatic aldehyde.[6][7] The initial aldol condensation creates an α,β-unsaturated aldehyde, and the subsequent hydrogenation selectively reduces the carbon-carbon double bond while preserving the crucial aldehyde functional group.

Analytical Methodologies and Protocols

Accurate characterization of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, both chemically and sensorially, is paramount. The following protocols detail the use of Gas Chromatography-Mass Spectrometry (GC-MS) for structural identification and Gas Chromatography-Olfactometry (GC-O) for sensory characterization.

Experimental Workflow: From Sample to Sensory Correlation

The relationship between a chemical compound and its perceived aroma is established by physically splitting the effluent from a gas chromatograph between a mass spectrometer and a human assessor at a sniffing port.[8]

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration Prep Dilute sample in appropriate solvent (e.g., Ethanol) GC GC Injection & Separation Prep->GC Split Column Effluent Splitter GC->Split MS Mass Spectrometer (MS Detector) Split->MS ~50% O Sniffing Port (Olfactometry) Split->O ~50% MS_Data Mass Spectrum (Chemical ID) MS->MS_Data O_Data Aroma Descriptor & Intensity (Sensory Data) O->O_Data Result Correlated Data: Retention Time + Chemical ID + Aroma ID MS_Data->Result O_Data->Result caption Fig 2. Workflow for GC-MS/O analysis.

Caption: Fig 2. Workflow for GC-MS/O analysis.

Protocol 1: GC-MS for Identification and Quantification

Objective: To confirm the identity and determine the purity of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[9]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 7000D QQQ or 7250 Q-TOFTriple quadrupole (QQQ) is excellent for quantification, while Q-TOF provides high-resolution mass accuracy for identification.[10][11]
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA non-polar column suitable for a wide range of aromatic compounds, providing good peak shape and resolution.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good separation efficiency.
Inlet Splitless mode, 250 °CEnsures complete volatilization of the analyte without discrimination, suitable for trace analysis.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A standard temperature program that effectively separates analytes across a range of volatilities.[11]
MS Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard condition for maintaining ion path stability.
Ionization Energy 70 eVStandard electron ionization energy for generating reproducible mass spectra and enabling library matching.
Mass Range 50 - 400 m/zCovers the expected molecular ion and fragment masses of the analyte.[11]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1000 ppm stock solution of the analyte in high-purity ethanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution. Add a suitable internal standard (e.g., undecane) to each.

  • Sample Preparation: Dilute the unknown sample in ethanol to fall within the calibration range. For liquid samples like fragrance oils, a simple dilution is often sufficient.[9]

  • Injection: Inject 1 µL of the prepared sample or standard into the GC.

  • Data Acquisition: Acquire data in full scan mode to identify the compound and its impurities.

  • Data Analysis:

    • Identification: Compare the acquired mass spectrum with reference libraries (e.g., NIST) or predicted fragmentation patterns. The molecular ion should be observed at m/z 234. Key fragments would likely include ions resulting from cleavage of the propanal side chain.

    • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of the analyte in the unknown sample using this curve.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To characterize the specific aroma notes of the target compound as it elutes from the GC column. This technique is indispensable for identifying which components in a complex mixture are "aroma-active".[8][12]

Instrumentation and Setup:

  • Use the same GC system and column as in Protocol 1.

  • Install a column effluent splitter to direct the flow to both the MS detector and a heated sniffing port.

  • The sniffing port should be maintained at a temperature (e.g., 200 °C) to prevent condensation and supplied with humidified air for assessor comfort.

Step-by-Step Methodology:

  • Panelist Training: Select and train 3-5 assessors to recognize and describe various aroma notes consistently.

  • Sample Injection: Inject a sample of the diluted compound. The concentration should be sufficient to be easily detected by the panelist without causing fatigue.

  • Olfactory Assessment: As the chromatogram runs, a panelist sniffs the effluent from the sniffing port and records the following in real-time using specialized software:

    • Time of Elution: When an odor is detected.

    • Aroma Descriptor: The character of the odor (e.g., "floral," "green," "waxy").

    • Intensity: The strength of the odor, often on a predefined scale (e.g., 1-10).[13]

  • Data Correlation: The software combines the panelist's sensory data with the chromatogram from the chemical detector (MS or FID). This creates an "aromagram" that directly links specific chromatographic peaks to their perceived smells.

  • Odor Activity Value (OAV) Calculation: The OAV is the ratio of a compound's concentration to its odor detection threshold.[8] An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[14]

Stability and Formulation Insights

Aldehydes are a reactive functional group, and their stability is a critical consideration in product formulation.[15][16]

Factors Affecting Stability:

  • Oxidation: Exposure to air and light can oxidize aldehydes to less fragrant carboxylic acids. Storing under an inert atmosphere (e.g., nitrogen) and in amber glass can mitigate this.[17]

  • pH: Aldehydes can be unstable in highly alkaline or acidic conditions. In alkaline products like some deodorants or soaps, they may undergo reactions.[15]

  • Polymerization: Under certain conditions, aldehydes can polymerize, leading to a loss of fragrance.[16]

  • Reaction with Other Ingredients: Aldehydes can react with nucleophiles like amines (e.g., methyl anthranilate) to form Schiff bases, which can alter both the color and odor profile of a fragrance.[18] They can also react with alcohols, often present in fragrance formulations, to form acetals, which can sometimes improve stability.[15]

Protocol 3: Accelerated Stability Testing

Objective: To predict the long-term stability of the fragrance compound in a finished product base (e.g., a lotion, soap, or alcoholic perfume).[17]

Methodology:

  • Sample Preparation: Prepare multiple identical samples of the finished product containing a known concentration of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Also prepare a "control" sample of the unperfumed product base.[18]

  • Storage Conditions: Store the samples under a variety of stress conditions:

    • Elevated Temperature: 40-45 °C (to simulate long-term aging).[17]

    • Light Exposure: In a light box with controlled UV and visible light exposure.[17]

    • Freeze-Thaw Cycles: Repeatedly freeze (-10 °C) and thaw (room temperature) the samples.[17]

    • Control: Room temperature (20-25 °C) in the dark.

  • Evaluation Intervals: Analyze the samples at set time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each interval, perform the following evaluations:

    • Olfactory Assessment: A sensory panel evaluates any changes in the scent profile, intensity, and character compared to the control sample stored at room temperature.

    • Physical Assessment: Observe any changes in color, clarity, or viscosity.[18]

    • Chemical Analysis (GC-MS): Extract the fragrance from the product base (e.g., using liquid-liquid extraction) and quantify the remaining concentration of the aldehyde using the method from Protocol 1. A decrease of >20% is often considered a significant change.[19]

  • Interpretation: Compile the data to predict the shelf-life and identify potential incompatibilities between the fragrance aldehyde and the product base.

Safety and Handling

Professional handling of all chemical reagents is mandatory. Users should always consult the most current Safety Data Sheet (SDS) for the specific compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[20]

  • Handling: Use in a well-ventilated area or a laboratory fume hood to avoid inhalation of vapors.[20][21] Keep away from heat, sparks, and open flames.[22]

  • Skin Sensitization: Aromatic aldehydes as a class can be potential skin sensitizers.[21] p-t-butyl-alpha-methylhydrocinnamic aldehyde (Lilial), a related compound, has been identified as a fragrance allergen.[23] Therefore, direct skin contact should be avoided.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[21]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of according to local regulations. Ensure adequate ventilation.[20][21]

Conclusion

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal represents a molecule with significant potential in the creation of novel fragrances and flavors. Its unique substitution pattern suggests a nuanced olfactory profile that can be fully characterized and harnessed through the systematic application of advanced analytical and sensory techniques. By employing the robust protocols for GC-MS, GC-O, and stability testing outlined in this guide, researchers can confidently identify, quantify, and formulate with this compound, paving the way for its successful integration into new and innovative consumer products. A thorough understanding of its chemical reactivity and adherence to safety protocols are essential for unlocking its full potential while ensuring a safe and effective research environment.

References

  • Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks. (2014). Perfumer & Flavorist.
  • Diversity of chemical compounds in lily fragrance and identification of key sensory markers. (2025). [Source Not Available].
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025).
  • Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry. (n.d.).
  • Fragrance Stability Testing. (2023).
  • Lily Aldehyde. (n.d.). ZXCHEM.
  • Gas Chromatography—Olfactometry of Aroma Compounds. (n.d.).
  • The Phenylpropanals—Floral Aromatic Aldehydes fragrance. (n.d.). Perfumer & Flavorist.
  • Odour Detection Methods: Olfactometry and Chemical Sensors. (n.d.). PMC.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2013). MDPI.
  • SAFETY DATA SHEET. (2019).
  • Fragrance Stability. (n.d.). Orchadia Solutions.
  • Stability of fragrance test preparations applied in test chambers. (2025).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. (n.d.). PubChem.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). [Source Not Available].
  • Lilialdehyde Manufacturer & Suppliers. (n.d.). Elchemy.
  • 3-(4-tert-Butylphenyl)propanal;Bourgeonal. (2022). KUNSHAN ODOWELL CO.,LTD.
  • Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity rel
  • Canthoxal® (CAS N° 5462-06-6). (n.d.). ScenTree.
  • Novel preparation method of anisyl propanal. (2016).
  • Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde. (n.d.). Benchchem.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.

Sources

Method

Investigating the enzymatic metabolism of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Title: A Practical Guide to the In Vitro Enzymatic Metabolism of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Practical Guide to the In Vitro Enzymatic Metabolism of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).

Abstract: This document provides a comprehensive guide for investigating the enzymatic metabolism of the novel aryl-substituted aldehyde, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. We outline a phased experimental approach, beginning with metabolic stability screening and progressing to metabolite identification and enzyme kinetic characterization. The protocols herein are designed to be robust and self-validating, employing common in vitro systems such as liver microsomes and S9 fractions. By explaining the scientific rationale behind experimental choices and incorporating best practices, this guide serves as a valuable resource for researchers tasked with elucidating the metabolic fate of new chemical entities.

Introduction: Understanding the Metabolic Landscape

The compound 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a complex molecule featuring several key functional groups that are likely targets for metabolic enzymes. Understanding its biotransformation is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties.

Based on its chemical structure, we can hypothesize several potential metabolic pathways:

  • Oxidation of the Aldehyde: The propanal moiety is a prime substrate for aldehyde dehydrogenases (ALDHs), which would oxidize it to the corresponding carboxylic acid. This is often a major detoxification pathway for aldehydes.

  • Reduction of the Aldehyde: Aldehyde reductases or certain aldo-keto reductases (AKRs) could reduce the aldehyde to its corresponding primary alcohol.

  • Oxidation of the Aromatic Ring and Alkyl Groups: The tert-butyl and methoxy groups on the phenyl ring are potential sites for cytochrome P450 (CYP450) mediated oxidation. Common reactions include O-demethylation of the methoxy group to form a phenol, and hydroxylation of the tert-butyl group.

This guide provides the experimental framework to systematically investigate these hypotheses.

Hypothetical Metabolic Pathway

The following diagram illustrates the likely primary metabolic routes for our target compound. The goal of the described experiments is to confirm these pathways and quantify their relative contributions.

Metabolic Pathway cluster_0 Phase I Metabolism Parent 3-(3-Tert-butyl-4-methoxyphenyl)- 2-methylpropanal Metabolite1 Carboxylic Acid Derivative Parent->Metabolite1 ALDH Metabolite2 Primary Alcohol Derivative Parent->Metabolite2 AKR / Reductases Metabolite3 O-demethylated Phenol Parent->Metabolite3 CYP450 Metabolite4 Hydroxylated Tert-butyl Parent->Metabolite4 CYP450 Experimental Workflow A Phase 1: Metabolic Stability Screening B Phase 2: Metabolite Identification A->B High to Moderate Turnover D Data Interpretation & Reporting A->D Low Turnover (Stable Compound) C Phase 3: Enzyme Kinetics Characterization B->C Identify Major Metabolites C->D Determine Km & Vmax

Figure 2: Overall Experimental Workflow. A staged approach for metabolic profiling.

Phase 1: Metabolic Stability Screening

Objective: To determine the rate at which the compound is metabolized by a broad spectrum of enzymes. This provides the intrinsic clearance rate, a key parameter for predicting in vivo clearance.

Rationale: We use human liver S9 fraction for this initial screen. The S9 fraction contains both microsomal (CYP450s) and cytosolic (ALDHs, reductases) enzymes, providing a comprehensive view of Phase I and Phase II metabolism. The inclusion of cofactors like NADPH (for CYP450s) and NAD+ (for ALDHs) is essential to support the activity of these enzyme families.

Protocol 1: Metabolic Stability Assay using Human Liver S9 Fraction

Materials:

  • Human Liver S9 Fraction (pooled donors)

  • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (Test Compound)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH)

  • NAD+

  • UPLC/HPLC-MS/MS system

  • Incubator/water bath at 37°C

  • Acetonitrile with 0.1% formic acid (Stop Solution)

Procedure:

  • Prepare Reagents:

    • Thaw S9 fraction on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare the cofactor mix: Combine the NADPH regenerating system and NAD+ in phosphate buffer according to the manufacturer's protocol.

  • Incubation Setup:

    • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for negative controls.

    • Negative Control (No Cofactors): To a tube, add S9 protein and buffer, but not the cofactor mix. This control accounts for non-enzymatic degradation.

    • Test Incubations: Add the S9 protein solution to each time-point tube.

  • Initiate Reaction:

    • Pre-incubate the tubes containing the S9 fraction at 37°C for 5 minutes to allow temperature equilibration.

    • Add the test compound to each tube to a final concentration of 1 µM. (The low concentration ensures first-order kinetics).

    • To initiate the enzymatic reaction, add the pre-warmed cofactor mix to all tubes except the T=0 and negative control tubes. For the T=0 tube, add the stop solution before the cofactor mix.

  • Time Course and Termination:

    • Incubate the reaction tubes at 37°C with gentle shaking.

    • At each designated time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile (Stop Solution). This precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex all terminated samples vigorously.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or HPLC vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis & Presentation
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein) .

Table 1: Example Data Summary for Metabolic Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Test Compound25.427.3
Positive Control12.157.3
Negative Control>120<5.8
Phase 2: Metabolite Identification (Met-ID)

Objective: To identify the chemical structures of the major metabolites formed.

Rationale: This phase involves incubating the compound at a higher concentration to generate sufficient quantities of metabolites for structural elucidation by high-resolution mass spectrometry. Comparing the metabolic profile between S9, microsomes, and cytosol can help pinpoint the enzyme families responsible for each biotransformation. For example, metabolites formed in microsomes but not cytosol are likely CYP450-mediated.

Protocol 2: Metabolite Identification using LC-MS/MS

Procedure:

  • Setup Parallel Incubations: Prepare three sets of incubations as described in Protocol 1, but with the following modifications:

    • System 1: Liver S9 Fraction + NADPH/NAD+ (Comprehensive view)

    • System 2: Liver Microsomes + NADPH (Primarily CYP450s)

    • System 3: Liver Cytosol + NAD+ (Primarily ALDHs and other cytosolic enzymes)

  • Increase Substrate Concentration: Use a higher concentration of the test compound (e.g., 10-50 µM) to ensure metabolite levels are above the limit of detection.

  • Incubation Time: Use a single, longer incubation time (e.g., 60-120 minutes) based on the stability results from Phase 1.

  • Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurement and fragmentation (MS/MS).

  • Data Processing: Use metabolite identification software to search for potential biotransformations (e.g., +16 Da for oxidation, -14 Da for O-demethylation). Compare the chromatograms from the different enzyme systems and the control samples to identify enzyme-dependent peaks.

Phase 3: Enzyme Kinetics Characterization

Objective: To determine the kinetic parameters (Km and Vmax) for the major metabolic pathways.

Rationale: Understanding the enzyme kinetics is crucial for predicting the compound's behavior at different concentrations and for assessing its potential for drug-drug interactions. The Michaelis-Menten model describes the relationship between the rate of an enzyme-catalyzed reaction and the substrate concentration.

Protocol 3: Michaelis-Menten Kinetics for a Specific Pathway

Procedure:

  • Select System: Based on the Met-ID results, choose the appropriate subcellular fraction (e.g., microsomes if the primary metabolite is from a CYP450).

  • Determine Substrate Concentrations: Prepare a series of dilutions of the test compound, typically ranging from 0.1x to 10x the expected Km. (A pilot experiment may be needed to estimate this range).

  • Run Incubations: Perform incubations as previously described, but vary the substrate concentration for each reaction. Use a short incubation time where the reaction is linear.

  • Quantify Metabolite Formation: Use a validated LC-MS/MS method to measure the concentration of the specific metabolite of interest.

  • Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Table 2: Example Data Summary for Enzyme Kinetics

Metabolic PathwayEnzyme SystemKm (µM)Vmax (pmol/min/mg)
Aldehyde to Carboxylic AcidLiver S9 + NAD+15.21,250
O-demethylationLiver Microsomes + NADPH45.8310
Conclusion and Interpretation

The data gathered through this three-phased approach provides a robust profile of the in vitro metabolism of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. By combining stability, metabolite identification, and kinetic data, researchers can:

  • Predict whether the compound will be rapidly cleared or long-lasting in vivo.

  • Identify metabolic pathways that could lead to the formation of active or toxic metabolites.

  • Pinpoint the major enzymes involved, allowing for the prediction of potential drug-drug interactions with known inhibitors or inducers of those enzymes.

This structured investigation is a cornerstone of modern drug discovery and development, providing essential data for informed decision-making in advancing new chemical entities.

References
  • Title: Aldehyde Dehydrogenase (ALDH) in the Metabolism of Xenobiotics Source: PubMed Central (PMC), a free full-text archive of biomedical and life sciences journal literature at the U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). URL: [Link]

  • Title: The Cytochrome P450 Superfamily: An Introduction Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro Methods to Study Drug Metabolism Source: Cyprotex, an Evotec company, providing specialized ADME-Tox services. URL: [Link]

  • Title: S9 Fractions for In Vitro Drug Metabolism & Toxicity Screening Source: SEKISUI XenoTech, a provider of in vitro drug metabolism and DDI products and services. URL: [Link]

  • Title: Enzyme Kinetics in Drug Metabolism: A Guide to In Vitro Study Design Source: A chapter from the book "Enzyme Kinetics for Drug Design" available on ScienceDirect. URL: [Link]

Application

Cell-based assays using 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

An Application Note and Comprehensive Protocols for the Investigation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in Cell-Based Assays Authored by a Senior Application Scientist Introduction: Unveiling the Bio-P...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Investigation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in Cell-Based Assays

Authored by a Senior Application Scientist

Introduction: Unveiling the Bio-Potential of a Novel Phenylpropanal Derivative

The compound 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a substituted aromatic aldehyde with a structure suggestive of significant biological activity. Its core scaffold, phenylpropanal, is shared by a class of molecules known for their roles as fragrance components and, more significantly, as modulators of cellular signaling pathways. The unique substitution pattern on the phenyl ring, featuring both a bulky tert-butyl group and a methoxy group, distinguishes it from more extensively studied analogs such as Lilial and Bourgeonal.

This guide provides a framework for the systematic evaluation of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal in a variety of cell-based assays. The experimental designs detailed herein are informed by the known biological activities of its structural relatives, offering a rational, hypothesis-driven approach to characterizing this novel compound. Our focus is on two primary areas of investigation: its potential as a ligand for G-protein coupled receptors (GPCRs), particularly olfactory receptors, and its cytotoxic profile.

Table 1: Physicochemical Properties of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.34 g/mol [1]
SMILES CC(CC1=CC(=C(C=C1)OC)C(C)(C)C)C=O[1]
InChIKey RPMAKFMKMMNPEX-UHFFFAOYSA-N[1]

Part 1: Investigating Olfactory Receptor (OR) Activation

Scientific Rationale

The structural similarity of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal to Bourgeonal, a known potent agonist of the human olfactory receptor hOR17-4 (also designated OR1D2), provides a strong rationale for investigating its activity on this and other ORs.[2][3][4][5] The hOR17-4 receptor is ectopically expressed in human sperm and is implicated in chemoattraction, a critical process for fertilization.[5][6][7] Therefore, the following assays are designed to determine if the target compound can function as a ligand for hOR17-4, and to characterize the downstream signaling events.

Experimental Workflow: Olfactory Receptor Activation

workflow1 cluster_prep Compound & Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare stock solution of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal in DMSO treatment Treat cells with a dilution series of the compound compound_prep->treatment cell_culture Culture HEK293 cells stably expressing hOR17-4 and a CRE-luciferase reporter seeding Seed cells in a 96-well plate cell_culture->seeding seeding->treatment incubation Incubate for 6-24 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis luminescence Measure luminescence lysis->luminescence analysis Calculate EC50 value luminescence->analysis

Caption: Workflow for the hOR17-4 Reporter Gene Assay.

Protocol 1: hOR17-4 Receptor Activation via Luciferase Reporter Assay

This assay quantitatively measures the activation of the hOR17-4 receptor by the test compound. Upon activation, the G-protein-coupled hOR17-4 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates the cAMP response element (CRE), driving the expression of a luciferase reporter gene.

Materials:

  • HEK293 cell line stably co-expressing hOR17-4 and a CRE-luciferase reporter construct

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotics (e.g., G418, hygromycin)

  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

  • DMSO (cell culture grade)

  • Bourgeonal (positive control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the hOR17-4/CRE-luciferase expressing HEK293 cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal in DMSO.

    • Perform a serial dilution of the stock solution in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Also prepare dilutions of Bourgeonal as a positive control.

    • Carefully remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.

  • Incubation:

    • Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence readings to the vehicle control.

  • Plot the normalized data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Proposed Signaling Pathway: hOR17-4 Activation

pathway compound 3-(3-tert-butyl-4-methoxyphenyl) -2-methylpropanal receptor hOR17-4 (OR1D2) compound->receptor Agonist Binding g_protein Gαolf receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion atp ATP atp->ac cng CNG Channel camp->cng Opening ca_ion Ca²⁺ Influx cng->ca_ion motility Increased Sperm Motility ca_ion->motility Triggers

Caption: Proposed signaling cascade upon hOR17-4 activation.

Part 2: Assessment of Cytotoxicity and Cellular Health

Scientific Rationale

Given that some aromatic aldehydes, such as Lilial, have been identified as having reproductive toxicity, it is imperative to assess the cytotoxic potential of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.[8][9][10] These assays are crucial for determining a safe concentration range for further in vitro studies and for preliminary toxicological profiling.

Protocol 2: Cell Viability Assessment using Resazurin Assay

The resazurin (AlamarBlue) assay is a widely used method to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of living cells.

Materials:

  • A relevant cell line (e.g., HEK293, HepG2, or a testicular cell line like TM3 or TM4)

  • Complete culture medium for the chosen cell line

  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well clear-bottom tissue culture plates

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium, with concentrations ranging from 0.1 µM to 200 µM.

    • Treat the cells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Reading:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Analysis:

  • Subtract the background fluorescence (from wells with medium only).

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Safety and Handling

As with any novel chemical, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition. The compound may be air-sensitive.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the biological activities of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. The results from these assays will elucidate its potential as a modulator of olfactory receptors and provide essential information about its cytotoxic profile.

Further investigations could include:

  • Screening against a broader panel of olfactory receptors.

  • In-depth studies of the downstream signaling pathways.

  • More specific toxicological assays, such as those for genotoxicity or endocrine disruption, depending on the initial findings.

By following a systematic and hypothesis-driven approach, researchers can effectively unlock the scientific and potentially therapeutic value of this novel compound.

References

  • Di Sotto, A., Maffei, F., Hrelia, P., & Mazzanti, G. (2014). In vitro assessment of the genotoxic potential of p-tert-butyl-alpha-methylhydrocinnamic aldehyde (BMHCA) and its metabolite p-tert-butylbenzoic acid (BMHBA). Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1495-1506. Available at: [Link]

  • Spehr, M., Gisselmann, G., Poplawski, A., Riffell, J. A., Wetzel, C. H., Hatt, H., & Zimmer, R. K. (2003). Identification of a testicular odorant receptor mediating human sperm chemotaxis. Science, 299(5615), 2054-2058. Available at: [Link]

  • The Perfumers Apprentice. (2011, February 1). Material Safety Data Sheet. Available at: [Link]

  • Veitinger, T., Riffell, J. R., Veit, J., & Zimmer, R. K. (2004). hOR17-4 as a potential therapeutic target. Methods and Findings in Experimental and Clinical Pharmacology, 26(7), 523-529. Available at: [Link]

  • Kunshan Odowell Co., Ltd. (2022, February 22). 3-(4-tert-Butylphenyl)propanal;Bourgeonal. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Bourgeonal. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Lilial. Retrieved February 15, 2026, from [Link]

  • ScenTree. (n.d.). Bourgeonal™ (CAS N° 18127-01-0). Retrieved February 15, 2026, from [Link]

  • D'Andrea, G., & D'Alessandro, A. G. (2018). Olfactory Receptors in Semen and in the Male Tract: From Proteome to Proteins. Frontiers in Physiology, 9, 22. Available at: [Link]

  • PubChem. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved February 15, 2026, from [Link]

  • EWG Skin Deep®. (n.d.). What is LILIAL. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Lilial. Retrieved February 15, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Based Assays. Retrieved February 15, 2026, from [Link]

  • BioAgilytix. (n.d.). Cell-Based Assays. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Establishing Analytical Calibration Using 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Abstract This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper use of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal as a reference stand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper use of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal as a reference standard for analytical calibration. The protocols herein are designed to ensure the establishment of accurate, reliable, and reproducible quantitative methods, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind procedural steps, aligning with principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1] This guide emphasizes scientific integrity, providing self-validating protocols that are grounded in established best practices for analytical chemistry.

Introduction: The Role of a High-Purity Standard

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a substituted aromatic aldehyde whose precise quantification may be critical in various applications, including fragrance development, specialty chemical synthesis, and as a potential impurity or metabolite in pharmaceutical products. The accuracy of any quantitative analysis is fundamentally dependent on the quality and handling of the analytical standard used for calibration.[2] An analytical procedure's objective is to demonstrate its fitness for the intended purpose, a process known as validation.[3][4]

This application note presents a framework for utilizing this compound as a calibration standard. We will cover critical aspects from material characterization and handling to the preparation of standard solutions and the construction of a calibration curve using a practical GC-MS workflow.

Chemical Properties and Characterization

A thorough understanding of the standard's chemical properties is the first step in its proper application.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[5]
Monoisotopic Mass 234.16199 Da[5]
Molecular Weight 234.34 g/mol -
Structure CC(CC1=CC(=C(C=C1)OC)C(C)(C)C)C=O[5]
Appearance Varies (typically a liquid or low-melting solid)-
Solubility Soluble in organic solvents like methanol, acetonitrile, hexaneGeneral Chemical Principle

Crucial Insight: The purity of the reference standard is paramount. It must be obtained from a reputable supplier with a Certificate of Analysis (CoA) specifying purity (e.g., ≥98%). This purity value is essential for accurately calculating the concentration of stock solutions.[6]

Protocol for Preparation of Calibration Standards

The preparation of accurate calibration standards is the foundation of quantitative analysis.[7] This protocol minimizes potential sources of error by adhering to best practices in gravimetric and volumetric preparations.[8][9]

Materials and Equipment
  • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal analytical standard (with CoA)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes (automatic or glass)

  • High-purity solvent (e.g., HPLC-grade or GC-grade Methanol or Acetonitrile)

  • Vortex mixer

  • Amber glass vials for storage

Workflow for Standard Preparation

The following diagram outlines the logical flow for preparing calibration standards from a solid or neat liquid reference material.

G cluster_prep Calibration Standard Preparation Workflow start Start: Obtain Certified Reference Standard weigh Step 1: Accurately weigh the standard using a calibrated analytical balance. start->weigh Ensure CoA is available dissolve Step 2: Quantitatively transfer to a Class A volumetric flask and dissolve in solvent. weigh->dissolve Gravimetric Measurement stock Result: Primary Stock Solution (e.g., 1000 µg/mL) dissolve->stock Volumetric Preparation dilute Step 3: Perform serial or individual dilutions to create a series of working standards. stock->dilute Use calibrated pipettes working Result: Calibration Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) dilute->working store Step 4: Transfer to labeled amber vials and store under appropriate conditions (e.g., 2-8°C). working->store end End: Standards ready for analysis store->end

Caption: Workflow for preparing analytical calibration standards.

Step-by-Step Protocol: Stock Solution (1000 µg/mL)
  • Calculation: Determine the mass of the standard needed. To prepare 10 mL of a 1000 µg/mL (1 mg/mL) stock solution, you need 10 mg of the standard. Adjust for purity using the formula: Mass to Weigh = (Target Concentration × Volume) / Purity Example: (1 mg/mL × 10 mL) / 0.98 = 10.20 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 10.20 mg) into a clean weighing boat. Document the exact weight.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing boat multiple times, transferring the rinse into the flask to ensure a complete quantitative transfer.

  • Final Volume: Add the solvent to the flask until it is about two-thirds full. Gently swirl to dissolve the standard completely. A brief sonication may be used if necessary.[9]

  • Dilution to Mark: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous. This is a critical step for accuracy.

  • Transfer & Storage: Transfer the stock solution to a labeled amber glass vial and store it in a refrigerator at 2-8°C to minimize degradation.[9]

Step-by-Step Protocol: Working Calibration Standards

Prepare a series of working standards by diluting the stock solution. It is best practice to perform individual dilutions from the stock for each concentration level to avoid propagating errors that can occur with serial dilutions.[7]

Target Conc. (µg/mL)Stock Solution (1000 µg/mL)Final VolumeCalculation (V₁ = C₂V₂/C₁)
10.0 100 µL10 mL(10 µg/mL * 10 mL) / 1000 µg/mL
5.0 50 µL10 mL(5 µg/mL * 10 mL) / 1000 µg/mL
1.0 10 µL10 mL(1 µg/mL * 10 mL) / 1000 µg/mL
0.5 5 µL10 mL(0.5 µg/mL * 10 mL) / 1000 µg/mL
0.1 10 µL (from 10 µg/mL std)1 mL(0.1 µg/mL * 1 mL) / 10 µg/mL

Expert Tip: For the lowest concentration standards, preparing an intermediate dilution (e.g., a 10 µg/mL "bridging" stock) can improve accuracy by allowing for the use of larger, more precise pipette volumes.[9]

Application: GC-MS Method Calibration

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for analyzing volatile and semi-volatile compounds like 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.[10] The following provides a starting point for method development and calibration.

Suggested GC-MS Parameters

These parameters are a general guide and should be optimized for the specific instrument and analytes of interest.

ParameterRecommended SettingRationale
GC Column Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of analytes.[11]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minA general-purpose ramp to separate analytes based on boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Scan mode is used for identification; SIM mode provides higher sensitivity for quantification.
Building the Calibration Curve
  • Analysis: Inject each prepared calibration standard (from lowest to highest concentration) into the GC-MS system using the established method. It is good practice to include a solvent blank between injections to check for carryover.[7]

  • Data Processing: Integrate the peak area of the target analyte for each standard. For quantification, a characteristic, abundant, and interference-free ion from the mass spectrum should be chosen. Based on the structure, likely fragment ions would be evaluated for specificity.

  • Regression Analysis: Plot the peak area (y-axis) against the known concentration of the standards (x-axis). Perform a linear regression analysis.

Example Calibration Data and Validation Parameters

The following table represents hypothetical data from a calibration run.

Concentration (µg/mL)Peak Area Response
0.115,480
0.578,950
1.0155,200
5.0795,100
10.01,610,500

Linear Regression Results:

  • Equation: y = 160,250x - 580

  • Coefficient of Determination (R²): 0.9995

Validation Insight: According to ICH Q2(R2) guidelines, a key aspect of method validation is demonstrating linearity.[4][12] An R² value >0.995 is generally considered evidence of good linearity over the tested range. The range of the method is the interval between the upper and lower concentrations (in this case, 0.1 to 10.0 µg/mL) for which the procedure has been shown to have suitable precision, accuracy, and linearity.[12]

Overall Analytical Workflow

The entire process, from standard preparation to final result, can be visualized as a comprehensive workflow.

G cluster_workflow General Quantitative Analysis Workflow prep Sample & Standard Preparation analysis GC-MS Analysis (Data Acquisition) prep->analysis Inject into instrument integration Chromatogram Processing (Peak Integration) analysis->integration Generate raw data calibration Calibration Curve Construction (Linear Regression) integration->calibration Using standard responses quant Quantification of Unknowns integration->quant Using sample responses calibration->quant Derive regression equation report Final Report (Concentration Result) quant->report Calculate final value

Caption: A high-level overview of the analytical workflow.

Conclusion

The successful use of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal as an analytical standard hinges on a systematic and meticulous approach. This involves verifying the standard's purity, employing precise techniques for the preparation of stock and working solutions, and validating the analytical method according to established guidelines. The protocols and insights provided in this document offer a robust foundation for achieving accurate and reliable quantitative results, ensuring data integrity for researchers and drug development professionals.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Connelly, A. (2017). Preparation of calibration standards. Andy Connelly - WordPress.com.
  • BioPharm International. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025).
  • Restek. (n.d.). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error.
  • IKEV. (n.d.).
  • Sander, L., & Schantz, M. (2017). Preparation of Calibration Solutions. National Institute of Standards and Technology.
  • National Measurement Laboratory. (n.d.).
  • Food and Drug Administration. (n.d.). Q2(R2)
  • SIELC Technologies. (2018). 3-(3-tert-Butylphenyl)-2-methylpropanal.
  • SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). 3-(4-Methoxyphenyl)-2-methylpropanal.
  • ScenTree. (n.d.). Canthoxal® (CAS N° 5462-06-6).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • LECO. (n.d.).
  • Agilent. (n.d.). GC AND GC/MS.
  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • Sigma-Aldrich. (n.d.). trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • NIST. (n.d.). Propanal, 2-methyl-.
  • Sigma-Aldrich. (n.d.). 2-(4-tert-Butylbenzyl)propionaldehyde analytical standard.
  • PubChem. (n.d.). CID 88532324 | C22H28O4.
  • Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • SpectraBase. (n.d.). 3-(4-Tert-butylphenyl)propanal - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (2021). new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Chem-Impex. (n.d.). 3-(4-tert-Butylphenyl)propanal.
  • Sigma-Aldrich. (n.d.). 3-(4-tert-Butylphenyl)propanal AldrichCPR.
  • FooDB. (2010). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140).
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • Benchchem. (n.d.). Application Notes and Protocols: Industrial Synthesis of Butylated Hydroxyanisole (BHA)
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde.
  • The Good Scents Company. (n.d.).
  • Chemrio. (n.d.). Anisyl propanal,3-(4-Methoxyphenyl)-2-methylpropanal,2-Methyl-3-(para-methoxyphenyl)propanal.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol.
  • ResearchGate. (2023). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

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Application

Derivatization of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal for enhanced detection

An Application Guide to the Derivatization of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal for Enhanced Analytical Detection Abstract This application note provides a detailed guide for the chemical derivatization o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal for Enhanced Analytical Detection

Abstract

This application note provides a detailed guide for the chemical derivatization of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal, a sterically hindered aliphatic aldehyde. Direct analysis of such aldehydes is often hampered by their lack of a strong native chromophore or fluorophore and suboptimal ionization efficiency in mass spectrometry, leading to poor sensitivity.[1][2] Chemical derivatization overcomes these limitations by introducing a molecular tag that enhances detectability.[3] We present three robust, field-proven protocols for derivatization tailored to distinct analytical platforms: 2,4-Dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Dansyl Hydrazine for HPLC with Fluorescence Detection (HPLC-FLD), and Girard's Reagent T (GirT) for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish sensitive and reliable quantification methods for this and structurally similar aldehydes.

The Rationale for Derivatization: Overcoming Analytical Hurdles

The molecular structure of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal features an aldehyde functional group, which is the primary target for derivatization. However, the rest of the molecule does not possess structural motifs that would allow for sensitive detection using common spectroscopic techniques.

Core Challenges in Direct Analysis:

  • Poor UV-Vis Absorbance: The aldehyde carbonyl group exhibits only a weak n→π* transition at high wavelengths, resulting in a low molar absorptivity and thus poor sensitivity in UV detection.[4]

  • No Native Fluorescence: The molecule does not fluoresce, precluding the use of highly sensitive fluorescence detectors.

  • Suboptimal Ionization: In mass spectrometry, particularly with electrospray ionization (ESI), the neutral aldehyde may exhibit poor ionization efficiency, leading to weak signal intensity.[2]

  • Volatility and Instability: Low molecular weight aldehydes can be volatile and prone to degradation, complicating sample handling and analysis.[1]

Derivatization addresses these issues by covalently attaching a tag to the aldehyde's carbonyl carbon, forming a stable product with vastly improved physicochemical properties for analysis.[1][2]

Strategic Selection of a Derivatization Reagent

The choice of derivatization reagent is dictated by the intended analytical endpoint. The ideal reagent should react specifically and completely with the aldehyde under mild conditions, and the resulting derivative should be stable and provide a significant signal enhancement for the chosen detector.

G cluster_detection Select Analytical Platform cluster_reagents Choose Derivatization Reagent Analyte 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal UV_Vis HPLC-UV Fluorescence HPLC-FLD MassSpec LC-MS DNPH DNPH (UV Chromophore) UV_Vis->DNPH Provides strong UV absorbance Dansyl Dansyl Hydrazine (Fluorophore) Fluorescence->Dansyl Imparts high fluorescence quantum yield GirT Girard's Reagent T (Charged Tag) MassSpec->GirT Adds a permanent positive charge

Caption: Selection workflow for derivatization strategy.

Comparative Overview of Selected Reagents
ReagentAnalytical PlatformPrincipleKey AdvantagesConsiderations
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UVForms a 2,4-dinitrophenylhydrazone with a strong chromophore, absorbing around 360 nm.[5][6]Robust, widely used, and cost-effective method. Excellent for routine quantification.[1][4]Lower sensitivity compared to fluorescence or MS. Formation of E/Z isomers can complicate chromatography.[7]
Dansyl Hydrazine HPLC-FLD / LC-MSForms a highly fluorescent dansylhydrazone.[8]Excellent sensitivity due to high fluorescence quantum yield.[9][10] Can also be detected by MS.Reagent itself is fluorescent, requiring removal or separation.[8][11] Potential for fluorescence quenching.
Girard's Reagent T (GirT) LC-MSForms a hydrazone containing a pre-charged quaternary ammonium group.[12][13]Dramatically improves ESI-MS signal in positive ion mode.[12][14] Predictable fragmentation (neutral loss of 59 Da) is useful for screening.[13][15]Primarily for MS detection; does not enhance UV or fluorescence signal. Requires MS-compatible solvents.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Derivatization with 2,4-DNPH for HPLC-UV Analysis

Principle: This method is based on the acid-catalyzed condensation reaction between the aldehyde and DNPH to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative, which is readily quantified by UV detection.[16][17]

G Analyte Analyte Stock in Acetonitrile Mix Mix Analyte and DNPH Reagent Analyte->Mix DNPH_Reagent Prepare DNPH Reagent in Acidified Acetonitrile DNPH_Reagent->Mix React Incubate at 40-60°C for 1 hour Mix->React Acid-catalyzed condensation Cool Cool to Room Temperature React->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC-UV System Dilute->Inject

Caption: Workflow for DNPH derivatization.

Reagents and Materials:

  • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal standard

  • Acetonitrile (ACN), HPLC grade

  • 2,4-Dinitrophenylhydrazine (recrystallized for best results)

  • Perchloric acid or Phosphoric acid

  • Reagent water, HPLC grade

  • Autosampler vials, glass, 2 mL

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the aldehyde in acetonitrile. Create working standards by serial dilution.

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. For a working reagent, dilute this solution and acidify. A typical formulation is 0.5 mg/mL DNPH in acetonitrile with 0.1% (v/v) perchloric acid.

    • Expertise Note: The acid acts as a catalyst for the hydrazone formation.[16] However, excessive acid can protonate the DNPH, rendering it non-nucleophilic.[16] A final acid concentration of 0.02-1% is often optimal.[7]

  • Derivatization Reaction: a. In a glass vial, mix 100 µL of the aldehyde standard or sample with 400 µL of the DNPH working reagent. b. Cap the vial tightly and vortex briefly. c. Place the vial in a heating block at 60°C for 1 hour.[5] Protect from light to prevent isomer photo-conversion.[7]

  • Sample Finalization: a. After incubation, allow the vial to cool to room temperature. b. Dilute the reaction mixture with acetonitrile or the initial mobile phase to bring the concentration within the calibration range. c. Transfer the final solution to an autosampler vial for analysis.

Suggested HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Protocol 2: Derivatization with Dansyl Hydrazine for HPLC-FLD Analysis

Principle: Dansyl hydrazine reacts with the aldehyde to form a highly fluorescent hydrazone derivative.[8][18] This allows for quantification with much higher sensitivity than UV-based methods.[9]

Reagents and Materials:

  • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal standard

  • Dansyl Hydrazine

  • Methanol or Ethanol, HPLC grade

  • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

  • Autosampler vials, glass, 2 mL

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the aldehyde in methanol. Create working standards by serial dilution.

  • Dansyl Hydrazine Reagent: Prepare a 2 mg/mL solution of Dansyl Hydrazine in methanol.

  • Catalyst Solution: Prepare a 10% (w/v) TCA in methanol solution or use a dilute alcoholic HCl solution.

  • Derivatization Reaction: a. To a 2 mL vial, add 100 µL of the aldehyde standard or sample. b. Add 100 µL of the Dansyl Hydrazine reagent. c. Add 10 µL of the acid catalyst solution. d. Cap the vial, vortex, and incubate at 65°C for 20 minutes in the dark.

    • Trustworthiness Note: It is crucial to run a reagent blank (substituting the sample with pure methanol) to assess the background fluorescence from any unreacted or degraded Dansyl Hydrazine reagent.[8]

  • Sample Finalization: a. Cool the reaction mixture to room temperature. b. Dilute with mobile phase (e.g., Acetonitrile:Water 50:50) to an appropriate concentration for analysis. c. Transfer to an autosampler vial.

Suggested HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 7

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector: Excitation: ~340 nm, Emission: ~525 nm.[8]

  • Injection Volume: 20 µL

Protocol 3: Derivatization with Girard's Reagent T for LC-MS Analysis

Principle: GirT contains a hydrazide moiety that reacts with the aldehyde and a quaternary ammonium group that carries a permanent positive charge.[12][19] This ensures the derivative is readily ionized by ESI, significantly boosting the MS signal for sensitive quantification.[13]

Reagents and Materials:

  • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal standard

  • Girard's Reagent T (GirT)

  • Methanol, LC-MS grade

  • Acetic Acid or Formic Acid, LC-MS grade

  • LC-MS grade water

  • Polypropylene autosampler vials, 2 mL

  • Heating block

Procedure:

  • Standard Preparation: Prepare a stock solution of the aldehyde in methanol. Create working standards by serial dilution.

  • GirT Reagent: Prepare a 10 mg/mL solution of GirT in methanol.

  • Catalyst Solution: Use LC-MS grade acetic acid or formic acid.

  • Derivatization Reaction: a. In a polypropylene vial, combine 50 µL of the aldehyde standard or sample with 100 µL of the GirT reagent. b. Add 5 µL of acetic acid to catalyze the reaction.[13] c. Cap the vial, vortex, and heat at 60°C for 30 minutes.

    • Expertise Note: The use of a volatile acid like acetic or formic acid is critical as it provides the necessary catalysis without introducing non-volatile salts (like phosphates or sulfates) that would interfere with MS analysis.[13]

  • Sample Finalization: a. Cool the reaction to room temperature. b. Dilute the sample with the initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% formic acid) to fall within the linear range of the instrument. c. Transfer to a polypropylene autosampler vial for LC-MS analysis.

Suggested LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A suitable gradient that separates the derivative from the excess GirT reagent.

  • Flow Rate: 0.3-0.4 mL/min

  • Mass Spectrometer: ESI in Positive Ion Mode (+)

  • Detection Mode: Selected Ion Monitoring (SIM) for the [M]+ ion of the derivatized analyte or Multiple Reaction Monitoring (MRM) for enhanced selectivity. The characteristic MRM transition for GirT derivatives is the neutral loss of 59 Da (trimethylamine).[13][15]

References

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC, National Center for Biotechnology Information. [Link]

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. [Link]

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection. PubMed. [Link]

  • Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. PMC, National Center for Biotechnology Information. [Link]

  • Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. PubMed. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Semantic Scholar. [Link]

  • Schematic diagram of the reaction between aldehydes and Girard's... ResearchGate. [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Wiley Online Library. [Link]

  • AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. Taylor & Francis Online. [Link]

  • Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. ACS Publications. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • 3-(3-tert-Butylphenyl)-2-methylpropanal. SIELC Technologies. [Link]

  • A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn ions Recognition and its Application. ResearchGate. [Link]

  • Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. PubMed. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. SpringerLink. [Link]

  • Tunable fluorescent probes for detecting aldehydes in living systems. PMC, National Center for Biotechnology Information. [Link]

  • Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. The Raj Group, Emory University. [Link]

  • Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. GERSTEL, Inc. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]

  • A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. ResearchGate. [Link]

  • A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - TRIPHENYLTETRAZOLIUM CHLORIDE. SCIENCE INTERNATIONAL. [Link]

  • Aldehydes: What We Should Know About Them. MDPI. [Link]

  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. PubChem. [Link]

  • Determination of aliphatic aldehydes C1–C5 with headspace solid phase microextraction in tap water: derivatization in-solution versus on-fiber. ResearchGate. [Link]

  • Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.

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Method

Application Notes and Protocols: Experimental Design for Testing the Cytotoxicity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

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Author: BenchChem Technical Support Team. Date: February 2026

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Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

The evaluation of the cytotoxic potential of novel chemical entities is a critical and non-negotiable step in the drug discovery and chemical safety assessment process.[1][2][3] For the compound 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a comprehensive understanding of its interaction with living cells is paramount to determine its therapeutic potential or associated risks. In vitro cytotoxicity assays serve as a powerful primary screen, offering a cost-effective, rapid, and ethically sound alternative to early-stage in vivo testing.[2][3] These assays provide crucial data on the concentration-dependent toxicity of a compound, which is fundamental for screening large compound libraries, elucidating mechanisms of cell death, and selecting promising candidates for further preclinical development.[1][4] This document provides a detailed, multi-faceted experimental design to thoroughly assess the in vitro cytotoxicity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, moving beyond a single-endpoint analysis to a more holistic understanding of its cellular impact.

The GHS classification for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] This underscores the importance of a thorough toxicological evaluation. Our experimental design is structured to not only quantify cell death but also to probe the underlying mechanisms, differentiating between apoptosis and necrosis. This is achieved by employing a battery of assays that measure distinct cellular parameters: metabolic activity, membrane integrity, and the activation of key apoptotic enzymes. Adherence to international standards, such as those outlined in ISO 10993-5, ensures the robustness and regulatory relevance of the generated data.[6][7][8][9]

Strategic Approach: A Multi-Assay, Multi-Cell Line Investigation

A single cytotoxicity assay provides only a limited snapshot of a compound's effect. To build a comprehensive and reliable cytotoxicity profile for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a multi-pronged approach is essential. This involves utilizing a panel of assays that interrogate different aspects of cell health and employing a diverse set of cell lines to identify any cell-type-specific effects.

Rationale for Assay Selection

Our experimental design integrates three distinct and complementary cytotoxicity assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[3] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and proliferation.[11][12]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent indicator of compromised cell membrane integrity, a hallmark of necrosis.[14]

  • Apoptosis Assays (Programmed Cell Death): To dissect the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). We will employ two key apoptosis assays:

    • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies different stages of cell death.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

    • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that play a critical role in the apoptotic cascade.[16] Caspases-3 and -7 are key effector caspases that are activated during apoptosis.[17] This luminescent assay measures the activity of caspases-3 and -7, providing a specific and sensitive measure of apoptosis induction.[18][19]

Cell Line Selection: A Diverse Panel for Broad Applicability

The choice of cell lines is critical for assessing the breadth of a compound's cytotoxic effects. We recommend a panel of both cancerous and non-cancerous human cell lines from different tissue origins to identify any tissue-specific toxicity and to evaluate the compound's potential as a selective anti-cancer agent.

Table 1: Proposed Cell Line Panel

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreastRepresents a common type of epithelial cancer.
HeLa CancerCervicalA widely used and well-characterized cancer cell line.
HepG2 CancerLiverImportant for assessing potential hepatotoxicity.
HEK293 Non-cancerousKidneyA common model for normal human cell physiology.
HDF Non-cancerousSkin (Dermal Fibroblasts)Relevant for assessing dermal toxicity, given the compound's potential for skin irritation.

This selection allows for the determination of a selectivity index, which compares the cytotoxicity of the compound in cancer cells versus normal cells, a crucial parameter in the development of anti-cancer drugs.[3][20]

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall experimental workflow, from initial cell culture to the final data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance plate_seeding 96-Well Plate Seeding cell_culture->plate_seeding compound_prep Compound Stock Preparation & Dilution treatment Treatment with 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (24h, 48h, 72h) compound_prep->treatment plate_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assays treatment->apoptosis data_acquisition Data Acquisition (Spectrophotometer, Flow Cytometer, Luminometer) mtt->data_acquisition ldh->data_acquisition annexin_v Annexin V/PI Staining (Flow Cytometry) caspase Caspase-Glo® 3/7 Assay (Luminescence) annexin_v->data_acquisition caspase->data_acquisition ic50 IC50 Value Calculation data_acquisition->ic50 statistical_analysis Statistical Analysis (e.g., ANOVA) ic50->statistical_analysis reporting Reporting & Interpretation statistical_analysis->reporting apoptosis_pathway compound 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3_7 Caspase-3/7 Activation caspase9->caspase3_7 apoptosis Apoptosis caspase3_7->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Conclusion: Towards a Comprehensive Cytotoxicity Profile

This detailed application note and protocol guide provides a robust framework for the comprehensive in vitro cytotoxicity assessment of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. By integrating multiple assays that probe different aspects of cell health and utilizing a diverse panel of cell lines, this experimental design will yield a thorough and reliable cytotoxicity profile. The resulting data will be invaluable for making informed decisions regarding the future development and application of this compound. The emphasis on standardized protocols and multi-faceted analysis ensures the scientific integrity and trustworthiness of the findings, aligning with the stringent requirements of both academic research and regulatory bodies.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2270, 133-138.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • Abcam. (n.d.). MTT assay protocol.
  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • JoVE. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Stark, A. R., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. JoVE (Journal of Visualized Experiments), (157), e60935.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit.
  • OECD. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • OECD. (2016, July 29). OECD Guideline for the Testing of Chemicals No. 442E.
  • JaCVAM. (n.d.). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests.
  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • LaPlante, C. D., et al. (2021). Cytotoxic and apoptotic data of BPA and BPA alternatives TMBPF, BPAF, and BPS in female adult rat and human stem cells.
  • PubChem. (n.d.). 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • SIELC Technologies. (2018, May 16). 3-(3-tert-Butylphenyl)-2-methylpropanal.
  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal.
  • de Oliveira, D. A., et al. (2012). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European journal of pharmacology, 674(2-3), 136–144.
  • FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140).
  • Australian Government Department of Health. (2016, November 25). Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-: Human health tier II assessment.

Sources

Application

Application of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in organic synthesis reactions

This guide details the technical application of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal , a specialized aromatic aldehyde intermediate. Structurally analogous to the fragrance ingredient Lilial (Buthylphenyl Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal , a specialized aromatic aldehyde intermediate. Structurally analogous to the fragrance ingredient Lilial (Buthylphenyl Methylpropional) but distinguished by a methoxy substitution on the phenyl ring, this compound serves as a critical building block in the synthesis of morpholine-based antifungals , fragrance alcohols , and lipophilic antioxidants .

Introduction & Chemical Identity

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 2059931-82-5) is a hindered aromatic aldehyde characterized by a tert-butyl group at the meta position and a methoxy group at the para position relative to the alkyl chain. This specific substitution pattern imparts unique lipophilicity and steric properties, making it a valuable scaffold for designing bioactive molecules that require metabolic stability (via the tert-butyl block) and hydrogen-bond acceptance (via the methoxy group).

Key Properties
PropertyData
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water
Key Functionality

-Methyl aldehyde (chiral center), Electron-rich aromatic ring
Core Applications
  • Pharmaceutical Synthesis: Precursor for Fenpropimorph-like morpholine antifungals via reductive amination.

  • Fragrance Chemistry: Intermediate for "Muguet" (Lily of the Valley) type odorants; the corresponding alcohol is often the target fragrance molecule.

  • Agrochemicals: Scaffold for sterol biosynthesis inhibitors (SBIs).

Protocol A: Reductive Amination (Synthesis of Morpholine Antifungals)

The primary synthetic utility of this aldehyde is its conversion into tertiary amines, specifically morpholine derivatives, which are potent inhibitors of sterol


-reductase and 

-isomerase in fungal pathways.
Mechanism

The aldehyde undergoes condensation with a secondary amine (morpholine) to form an iminium ion, which is subsequently reduced to the tertiary amine. The steric bulk of the tert-butyl group demands a robust reducing agent or catalytic system.

Reagents & Equipment
  • Substrate: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv) OR H₂/Pd-C (Catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried reaction vessel with 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (10 mmol) dissolved in DCE (50 mL).

    • Add Morpholine (12 mmol) and Acetic Acid (10 mmol) under N₂ atmosphere.

    • Critical Step: Stir at room temperature for 60 minutes to ensure complete formation of the iminium intermediate. Monitoring by TLC is recommended (disappearance of aldehyde spot).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ to prevent direct reduction of the aldehyde to alcohol.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude amine via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Pathway Diagram

ReductiveAmination cluster_conditions Reaction Conditions Aldehyde 3-(3-t-Bu-4-OMe-phenyl) -2-methylpropanal Iminium Iminium Ion Intermediate Aldehyde->Iminium + Morpholine + AcOH Morpholine Morpholine (Secondary Amine) Morpholine->Iminium Product Tertiary Amine (Antifungal Scaffold) Iminium->Product + NaBH(OAc)3 Reduction Params Solvent: DCE Temp: 0°C to RT Time: 16h

Caption: Pathway for the conversion of the aldehyde to a bioactive morpholine derivative via reductive amination.

Protocol B: Pinnick Oxidation (Synthesis of Carboxylic Acids)

For applications requiring the corresponding propionic acid derivative (e.g., for esterification or as a hapten), the Pinnick oxidation is the method of choice due to its mildness and tolerance of the electron-rich methoxyarene system.

Reagents
  • Substrate: Aldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv)

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1)

Methodology
  • Dissolve the aldehyde in t-Butanol/Water. Add 2-methyl-2-butene (scavenger for HOCl).

  • Add NaH₂PO₄ followed by the slow addition of NaClO₂ at 0°C.

  • Stir vigorously. The reaction typically completes within 2–4 hours.

  • Isolation: Acidify to pH 3 with HCl (1M) and extract with Ethyl Acetate. The product is often pure enough for downstream use without chromatography.

Asymmetric Synthesis Considerations

The C2 position (alpha to the carbonyl) is chiral. Standard synthesis yields a racemate.

  • Racemization Risk: The

    
    -proton is acidic. Basic conditions (e.g., thermodynamic enolization) will racemize the center.
    
  • Resolution: Enzymatic kinetic resolution (using lipases on the corresponding alcohol) or chiral chromatography is required if a single enantiomer is needed for biological assays.

Comparative Reactivity Table
Reaction TypeReagent SystemExpected YieldNotes
Reductive Amination Morpholine / STAB85-95%Preferred route for bioactive synthesis.
Oxidation NaClO₂ / H₂O₂>90%Mild; preserves the methoxy group.
Reduction NaBH₄ / MeOH>95%Yields the fragrance alcohol (Muguet odor).
Wittig Reaction Ph₃P=CH₂70-80%Steric bulk at C3 may slow kinetics.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling: Use strictly in a fume hood. The compound is a potent sensitizer; double-gloving (Nitrile) is recommended. Avoid inhalation of vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137698557, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved February 15, 2026, from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier for substituted benzaldehydes and their derivatives. (General reference for Lilial-type toxicity and handling).
  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis for Protocol A).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Welcome to the technical support center for the synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Introduction to the Synthesis

3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal is a valuable aldehyde intermediate. Its synthesis, while achievable through several routes, presents common challenges including low yield, formation of isomeric impurities, and product degradation. The key to a successful synthesis lies in carefully controlling the reaction conditions and understanding the underlying mechanisms to preemptively address potential issues. The two most prominent synthetic strategies involve a palladium-catalyzed Mizoroki-Heck coupling or a regioselective hydroformylation. This guide will focus primarily on these modern and efficient methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Issue 1: Low Overall Yield or Stalled Reaction

Question: My reaction (e.g., Mizoroki-Heck coupling) has stalled or resulted in a very low yield of the desired aldehyde. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue that can typically be traced back to catalyst deactivation, suboptimal reaction parameters, or reagent quality.

  • Catalyst Activity and Stability: Palladium catalysts, central to the Mizoroki-Heck reaction, can be sensitive.[1][2]

    • Cause: The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures. The catalyst can also be poisoned by impurities in the starting materials or solvent.

    • Solution:

      • Ligand Choice: Employing bulky electron-rich phosphine ligands, such as P(t-Bu)3, can stabilize the Pd(0) center and prevent agglomeration.[3] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[2]

      • Temperature Control: While heating is often necessary, excessive temperatures (>130 °C) can accelerate catalyst decomposition.[4] Determine the optimal temperature for your specific catalyst-ligand system, starting around 80-100 °C.

      • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions:

    • Cause: The choice of base, solvent, and reactant stoichiometry is critical. An inappropriate base may not efficiently regenerate the active catalyst. Polar aprotic solvents are generally preferred.[1][4]

    • Solution:

      • Base Selection: Use of tertiary amines (e.g., N-methyldicyclohexylamine, Et3N) or inorganic bases (e.g., K2CO3, AcONa) is common. The base must be strong enough to neutralize the H-X generated but not so strong as to cause side reactions. An excess of the base is often beneficial.[1][5]

      • Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMAc are excellent choices as they help to solubilize the catalyst complex and reactants.[4]

      • Stoichiometry: An excess of the alkene component (e.g., methacrolein diethyl acetal) is often necessary to drive the reaction to completion, especially if it is volatile.[1][6]

  • Reagent Purity:

    • Cause: Impurities in starting materials (aryl halide, alkene) or solvents (especially water) can interfere with the reaction.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Water can hydrolyze reactants and interfere with the base.[7]

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant byproducts, particularly isomers. How can I improve the selectivity of my reaction?

Answer: Selectivity is a major challenge, both in terms of regioselectivity (where the new bond forms) and stereoselectivity.

  • Regioisomeric Impurities (Hydroformylation):

    • Cause: In the hydroformylation of 1-tert-butyl-2-methoxy-4-vinylbenzene, two aldehyde isomers can form: the desired branched product and the undesired linear product. This is governed by the catalyst system.

    • Solution:

      • Ligand Control: The regioselectivity of rhodium-catalyzed hydroformylation is highly dependent on the steric and electronic properties of the phosphine or phosphite ligands. Bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance. To favor the branched aldehyde, ligands that are less sterically demanding around the metal center may be required, though this is a complex interplay of factors.

      • Alternative Catalysts: Consider catalyst systems known to favor branched products for styrene-type substrates.[8]

  • Isomeric Byproducts (Heck Reaction):

    • Cause: The Heck reaction can sometimes yield double bond isomers (migration of the double bond) or, depending on the alkene used, E/Z isomers.

    • Solution: The Heck reaction generally has outstanding trans selectivity.[2] If using a substituted alkene that can lead to E/Z isomers, the choice of catalyst and additives can sometimes influence the ratio. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields and selectivity in some cases.[4]

Issue 3: Product Degradation During Workup or Purification

Question: I observe the formation of my desired aldehyde by TLC or GC-MS, but I lose a significant amount during aqueous workup or column chromatography. What is happening?

Answer: Aldehydes are prone to degradation, primarily through oxidation or instability under certain pH conditions.

  • Oxidation:

    • Cause: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air for prolonged periods.

    • Solution:

      • Minimize Air Exposure: Perform workup and purification steps promptly. Keep the product under an inert atmosphere whenever possible.

      • Antioxidant Use: In some cases, adding a small amount of an antioxidant like BHT during storage can be beneficial.

  • Instability on Silica Gel:

    • Cause: Standard silica gel is slightly acidic, which can cause sensitive aldehydes to degrade or undergo side reactions like acetal formation if alcohols are present in the eluent.[7]

    • Solution:

      • Neutralized Media: Use neutralized silica gel or an alternative stationary phase like alumina.

      • Buffered Eluent: Add a small amount (~0.1-1%) of a non-nucleophilic base like triethylamine to the eluent (e.g., hexane/ethyl acetate) to neutralize the silica surface.[7]

      • Alternative Purification: Consider purification via formation of a reversible bisulfite adduct. The aldehyde can be selectively precipitated from a crude mixture, filtered, and then regenerated by treatment with a base.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally considered more efficient for this target molecule: Heck Coupling or Hydroformylation? A1: The Mizoroki-Heck reaction is often more direct for this specific target. It involves coupling a readily available aryl halide with an appropriate three-carbon alkene building block. Hydroformylation requires the synthesis of the precursor alkene (2-tert-butyl-1-methoxy-4-vinylbenzene), which adds a step. However, hydroformylation can be highly atom-economical if the precursor is easily accessible.[9] The choice often depends on the availability and cost of the respective starting materials.

Q2: How can I effectively monitor the reaction progress? A2: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the limiting starting material and the formation of the product.[7]

Q3: What are the key characterization signals for 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal? A3: In ¹H NMR, you should look for a characteristic aldehyde proton signal (CH O) between δ 9.5-9.8 ppm, which will likely be a doublet. You will also see a singlet for the tert-butyl group (~δ 1.4 ppm), a singlet for the methoxy group (~δ 3.8 ppm), and characteristic signals for the aromatic and aliphatic protons. The molecular formula is C15H22O2.[10]

Visualized Reaction Pathways and Workflows

Mizoroki-Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition insertion_complex Alkene Complex pd2_complex->insertion_complex Coordination migratory_product R-Pd(II)-X(L2) insertion_complex->migratory_product Migratory Insertion elimination_product Product-Pd(II)-H Complex migratory_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination product_out Product elimination_product->product_out base_hx Base-HX elimination_product->base_hx base Base base->pd0 Regeneration aryl_halide Ar-X aryl_halide->pd2_complex alkene Alkene alkene->insertion_complex

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions catalyst_sub1 Is catalyst fresh? Is an appropriate ligand used? check_catalyst->catalyst_sub1 catalyst_sub2 Is the reaction under a strict inert atmosphere? check_catalyst->catalyst_sub2 check_reagents 3. Check Reagent Quality check_conditions->check_reagents conditions_sub1 Is temperature optimal? (Not too high/low) check_conditions->conditions_sub1 conditions_sub2 Is the correct base and solvent system being used? check_conditions->conditions_sub2 conditions_sub3 Is reactant stoichiometry correct? (e.g., excess alkene) check_conditions->conditions_sub3 reagents_sub1 Are solvents anhydrous? check_reagents->reagents_sub1 reagents_sub2 Are starting materials pure? check_reagents->reagents_sub2 solution Re-run Experiment & Analyze reagents_sub1->solution reagents_sub2->solution

Caption: A logical workflow for troubleshooting low-yield syntheses.

Data Presentation: Optimizing Heck Reaction Conditions

The following table summarizes representative conditions for Heck-type reactions, illustrating how changes in parameters can affect the outcome. Values are illustrative and based on typical findings in the literature.[4][5]

ParameterCondition ACondition B (Optimized)Rationale for Change
Catalyst Pd(OAc)₂ (5 mol%)PdCl₂ (6 mol%)PdCl₂ can sometimes offer better stability and activity.[4]
Ligand NonePPh₃ (12 mol%)A phosphine ligand stabilizes the catalyst and promotes the reaction.
Base K₂CO₃ (1.5 equiv)K₂CO₃ (1.5 equiv)Base remains effective.
Solvent DMFNMPNMP can offer better solubility and a higher boiling point, improving results.[4]
Additive NoneTBAB (1.5 equiv)Phase-transfer catalyst can accelerate the reaction and improve yield.[4]
Temperature 100 °C100 °CTemperature is maintained as it is sufficient for this catalyst system.
Typical Yield ~55%~87%The combination of a more stable catalyst, ligand, and optimized solvent/additive system significantly improves the yield.

Experimental Protocol: Mizoroki-Heck Synthesis

This protocol is a representative example for the synthesis of the target aldehyde via a Mizoroki-Heck coupling of 4-bromo-2-tert-butylanisole with methacrolein diethyl acetal, followed by hydrolysis.

Objective: To synthesize 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Materials:

  • 4-bromo-2-tert-butylanisole

  • Methacrolein diethyl acetal

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • N-methyldicyclohexylamine (Cy₂NMe)

  • Toluene, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Mizoroki-Heck Coupling

  • In a well-ventilated fume hood, equip an oven-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Establish an inert atmosphere by flushing with argon or nitrogen.

  • To the flask, add palladium(II) acetate (0.03 eq) and tri-tert-butylphosphine (0.06 eq).

  • Add anhydrous toluene via syringe to dissolve the catalyst and ligand, resulting in a homogeneous solution.

  • Sequentially add 4-bromo-2-tert-butylanisole (1.0 eq), N-methyldicyclohexylamine (1.1 eq), and methacrolein diethyl acetal (1.2 eq) via syringe.

  • Heat the reaction mixture in an oil bath to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC, observing the consumption of the aryl bromide.

  • Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the amine hydrobromide salt will be present.[3]

Step 2: Workup and Acetal Hydrolysis

  • Dilute the cooled reaction mixture with diethyl ether.

  • Wash the organic solution with water, then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal intermediate.

  • Dissolve the crude acetal in a mixture of tetrahydrofuran (THF) and 1 M HCl.

  • Stir the mixture vigorously at room temperature for 2-4 hours until TLC or GC analysis shows complete conversion of the acetal to the aldehyde.

  • Neutralize the reaction carefully by adding saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude aldehyde by flash column chromatography on silica gel.[11]

  • Use an eluent system of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing polarity). To prevent degradation on the column, consider pre-treating the silica with a 1% triethylamine solution in the eluent.[7]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal as an oil.

References

  • SIELC Technologies. (2018). 3-(3-tert-Butylphenyl)-2-methylpropanal. SIELC.
  • BenchChem. (2025). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures. BenchChem.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Silva, A. M., et al. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
  • Renzi, D., et al. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
  • BenchChem. (2025).
  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. PubChemLite.
  • Bertolini, G., et al. (2024).
  • Organic Syntheses. (n.d.). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses.
  • Chikkali, S. H., et al. (2021). Hydroformylation of olefins by metals other than rhodium.
  • van der Vlugt, J. I. (n.d.). Hydroformylation of α‐olefins with side reactions.

Sources

Optimization

Technical Support Center: Purification of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Welcome to the technical support center for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this sterically hindered aromatic aldehyde. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context.

The unique substitution pattern of this molecule—featuring a bulky tert-butyl group ortho to a methoxy group and a chiral center alpha to the aldehyde—presents a distinct set of purification challenges. These range from the separation of closely-related structural isomers to preventing degradation during the purification process. This guide provides a structured approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I should anticipate in my crude product?

A: Based on typical synthetic routes (e.g., hydroformylation of the corresponding alkene or oxidation of the alcohol), you should be prepared to encounter several classes of impurities. The most common are summarized in the table below.

Impurity ClassSpecific ExampleTypical OriginRecommended Primary Removal Method
Positional Isomers 3-(4 -tert-butyl-3 -methoxyphenyl)-2-methylpropanalNon-selective aromatic substitution in an earlier synthetic step.Normal-Phase Flash Chromatography or Preparative HPLC.[1]
Oxidation Products 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanoic acidAir oxidation of the aldehyde functional group.Flash chromatography or an aqueous basic wash (if the acid is the main impurity).
Unreacted Precursors 1-tert-butyl-2-methoxy-4-(prop-1-en-2-yl)benzeneIncomplete hydroformylation or other coupling reactions.Flash Chromatography or High-Vacuum Distillation.
Aldol Adducts Self-condensation product (dimer)Exposure to acidic or basic conditions during workup or purification.Flash Chromatography.

Q2: My crude product is a viscous oil at room temperature. Can I still use crystallization?

A: While direct crystallization of an oil is not possible, you shouldn't immediately discard it as a purification option. Aromatic compounds with methoxyphenyl groups often have good crystallization potential.[2] If your product is an oil due to the presence of impurities depressing the melting point, two strategies can be effective:

  • Initial Chromatographic "Polishing": Perform a rapid flash chromatography run to remove the bulk of the impurities. Even if this doesn't yield perfectly pure material, the enriched fractions may solidify upon solvent removal, allowing for a subsequent, highly effective recrystallization.

  • Trituration: This involves stirring the oil with a solvent in which your desired product has very low solubility, but the impurities are soluble.[3] For this compound, cold hexanes or pentane would be a logical starting point. The pure product may solidify and precipitate, allowing it to be collected by filtration.

Q3: How can I prevent the aldehyde from oxidizing to a carboxylic acid during purification and storage?

A: Aldehyde stability is a critical concern. Oxidation is often catalyzed by light, air (oxygen), and residual metal catalysts.

  • During Workup & Purification: Handle the material under an inert atmosphere (Nitrogen or Argon) whenever feasible, especially during solvent evaporation. Use degassed solvents for chromatography to minimize dissolved oxygen.

  • Long-Term Storage: Store the purified product under an inert atmosphere at low temperatures (0-8 °C is often recommended).[4] Adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can also be beneficial for long-term stability.

Q4: What is the best analytical method to confirm the purity and identity of my final product?

A: A combination of techniques is always best for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure, identifying the presence of isomers (which will have distinct aromatic proton signals), and detecting residual solvents or aldehydic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. The mass spectrum will confirm the molecular weight (234.34 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide high-resolution separation for accurate purity assessment.[5] It is particularly useful for quantifying non-volatile impurities like the corresponding carboxylic acid or aldol products.

Section 2: Troubleshooting Guide: Purification by Column Chromatography

Flash column chromatography is the most common and versatile method for purifying this compound.[6][7] However, its unique structure can lead to specific challenges.

Problem: Poor separation between my product and a closely-eluting impurity, likely a positional isomer.

  • The Scientific Reason: Positional isomers often have very similar polarities, making them difficult to resolve using standard silica gel with common eluents like hexane/ethyl acetate.[1] The separation in this system is primarily driven by interactions with the polar aldehyde, which is identical in both isomers.

  • Solutions & Protocols:

    • Optimize the Mobile Phase: Switch to a solvent system that can engage in different intermolecular interactions. A toluene-based system (e.g., Toluene/Acetone or Toluene/Ethyl Acetate) can introduce π-π stacking interactions, which can help differentiate the electronic environments of the aromatic rings of the isomers.

    • Decrease the Elution Speed: Reduce the flow rate of your column. Slower elution provides more time for the equilibrium between the stationary and mobile phases to be established, leading to better resolution.

    • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. C18-functionalized silica (reverse-phase) can sometimes provide the necessary selectivity, eluting with a gradient of water and acetonitrile or methanol.[1][5]

Problem: My product appears to be degrading on the column, indicated by streaking on TLC and multiple product-related spots in the collected fractions.

  • The Scientific Reason: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic surface can catalyze side reactions, most notably an aldol condensation reaction between two aldehyde molecules, or acetal formation if an alcohol solvent is present in your eluent. Aldehydes can be particularly sensitive to this.

  • Solutions & Protocols:

    • Use Deactivated Silica: Prepare a slurry of silica gel with your starting eluent and add ~1% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites. Let the slurry stir for 15-20 minutes before packing the column.

    • Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds. You will likely need to re-screen solvent systems as the elution order may change.

    • Consider Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique avoids solid stationary phases altogether, eliminating the risk of surface-catalyzed degradation.[8]

Section 3: Visualization of Purification Workflow

To select the appropriate purification strategy, a logical workflow is essential. The following diagram outlines a decision-making process based on the state of the crude product and the required final purity.

Purification_Workflow cluster_oil Oil Processing start Crude Product is_solid Is crude product a solid? start->is_solid attempt_xtal Attempt Recrystallization is_solid->attempt_xtal  Yes run_column Perform Flash Chromatography is_solid->run_column  No (Oil) check_purity1 Purity > 98% by NMR/GC? attempt_xtal->check_purity1 check_purity2 Purity > 98% by NMR/GC? run_column->check_purity2 check_purity1->run_column  No final_product Final Pure Product check_purity1->final_product  Yes check_purity2->final_product  Yes re_xtal Recrystallize enriched fractions check_purity2->re_xtal  No, but fractions solidified triturate Triturate with cold non-polar solvent (e.g., Hexane) re_xtal->check_purity1

Caption: Decision workflow for selecting a purification method.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation

This protocol is designed to maximize the resolution of closely-eluting isomers.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in 100% hexanes. To neutralize the silica, add triethylamine to the slurry to a final concentration of 0.5-1.0% (v/v).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column with 2-3 column volumes of 100% hexanes.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or toluene.

    • Add a small amount of silica gel to this solution (approx. 1-2 times the weight of your crude product).

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Gently add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate or 100% Toluene).

    • Gradually and slowly increase the polarity of the eluent. A shallow gradient is key for separating isomers. For example, increase the ethyl acetate percentage by only 0.5-1% every 2-3 column volumes.

    • Collect small fractions and monitor their composition by Thin Layer Chromatography (TLC), staining with a permanganate dip as aldehydes can be UV-inactive.

  • Analysis and Collection:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure at a low temperature (<30 °C) to prevent product degradation.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is useful when the product oils out or has poor solubility characteristics in a single solvent.

  • Solvent Selection: A good starting point is an Ethanol/Water or Isopropanol/Water system. The product should be highly soluble in the alcohol and poorly soluble in water.

  • Dissolution: Place the crude solid or enriched oil in an Erlenmeyer flask. Add the primary solvent (e.g., Isopropanol) dropwise while heating gently (e.g., in a 50 °C water bath) and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., deionized water) dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Re-dissolution and Cooling: Add 1-2 more drops of the primary solvent (Isopropanol) until the solution becomes clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent mixture (the same ratio used for crystallization). Dry the crystals under vacuum.

References

  • Taylor & Francis Online. (2014). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • PubChem. 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Available at: [Link]

  • ACS Publications. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]

  • Google Patents. Process for making aromatic aldehydes.
  • SIELC Technologies. (2018). 3-(3-tert-Butylphenyl)-2-methylpropanal. Available at: [Link]

  • LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • Organic Syntheses. Enantioselective Synthesis of tert-Butanesulfinamide. Available at: [Link]

  • PubChem. 3-(4-Tert-butylphenyl)-2-methylpropanal;2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal. Available at: [Link]

  • Google Patents. Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • PubMed. (2007). Applications of Counter-Current Chromatography in Organic Synthesis Purification of Heterocyclic Derivatives of Lapachol. Available at: [Link]

  • ResearchGate. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Synthesis &amp; Impurity Control for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

The following technical guide addresses the synthesis and impurity profile of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5). This document is designed for process chemists and R&D scientists optimi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profile of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5). This document is designed for process chemists and R&D scientists optimizing the production of this specific


-methyl hydrocinnamaldehyde derivative.

Executive Summary: The Synthetic Pathway

The industrial standard for synthesizing


-methyl hydrocinnamaldehydes typically employs a Cross-Aldol Condensation  followed by Selective Hydrogenation . This route is preferred for its scalability and atom economy but introduces specific impurity risks that must be managed.

Target Molecule: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal Key Intermediates:

  • Aldol Adduct: 3-hydroxy-3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal

  • Enone (Unsaturated Aldehyde): 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis route and the divergence points for common side products.

SynthesisPathway Start 3-tert-butyl-4- methoxybenzaldehyde + Propanal Aldol Aldol Adduct (β-Hydroxy Aldehyde) Start->Aldol Base (OH-) SelfCond Side Product A: 2-Methyl-2-pentenal (Propanal Dimer) Start->SelfCond Self-Aldol Cannizzaro Side Product C: Benzyl Alcohol/Acid (Cannizzaro) Start->Cannizzaro Conc. Base Enone Enone Intermediate (Unsaturated Aldehyde) Aldol->Enone -H2O (Dehydration) Product Target Product (Saturated Aldehyde) Enone->Product H2 / Pd/C (Selective Red.) Alcohol Side Product B: Over-Reduced Alcohol Product->Alcohol Excess H2 Over-reduction

Caption: Figure 1.[1] Reaction flowchart showing the main synthetic pathway (Green) and critical side-reaction pathways (Red).

Troubleshooting Guide: Common Side Products

This section details the most frequent impurities encountered during synthesis. Each entry includes the chemical identity, root cause, and remediation strategy.

Side Product A: 2-Methyl-2-pentenal (Propanal Dimer)
  • Identity: The self-condensation product of propanal.

  • Symptom: A low-boiling impurity detected by GC/FID early in the chromatogram; loss of propanal stoichiometry.

  • Root Cause: High local concentration of propanal relative to the aromatic aldehyde during the Aldol step. Propanal is an enolizable aldehyde and will react with itself if the cross-aldol reaction is slow.

  • Corrective Action:

    • Protocol Adjustment: Switch to a "semi-batch" mode where propanal is added slowly to a mixture of the aromatic aldehyde and base. This keeps the stationary concentration of propanal low.

    • Temperature Control: Lower the reaction temperature (0–10 °C) to favor the cross-aldol kinetics over self-condensation.

Side Product B: 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanol (The "Over-Reduced" Alcohol)
  • Identity: The alcohol derivative of the target aldehyde.[2]

  • Symptom: A peak eluting just after the target product; IR spectrum shows broad -OH stretch at 3300 cm⁻¹.

  • Root Cause: Lack of selectivity during the hydrogenation step. Standard Pd/C catalysts will reduce the aldehyde carbonyl after the alkene if the reaction is not stopped precisely.

  • Corrective Action:

    • Catalyst Selection: Switch to a poisoned catalyst (e.g., 5% Pd/C sulfided or Pd/BaSO₄) to reduce activity towards the carbonyl.

    • Monitoring: Implement strict hydrogen uptake monitoring. Stop the reaction immediately upon consumption of 1 equivalent of H₂.

Side Product C: 3-(3-tert-butyl-4-methoxyphenyl)-2-methyl-2-propenal (The "Under-Reduced" Enone)
  • Identity: The

    
    -unsaturated intermediate.[3]
    
  • Symptom: Yellow discoloration of the final product; UV absorption at >250 nm (conjugated system).

  • Root Cause: Incomplete hydrogenation due to catalyst poisoning or insufficient H₂ pressure.

  • Corrective Action:

    • Purification: Ensure the starting Enone is free of sulfur or amine impurities that might poison the hydrogenation catalyst.

    • Conditions: Increase H₂ pressure slightly (e.g., from 1 atm to 3-5 atm) or temperature (up to 50 °C), but monitor closely to avoid over-reduction.

Side Product D: 3-tert-butyl-4-methoxybenzyl alcohol (Cannizzaro Product)
  • Identity: The reduction product of the starting aromatic aldehyde.

  • Symptom: Loss of starting material yield; appearance of benzyl alcohol and benzoic acid derivatives.

  • Root Cause: Use of concentrated base (e.g., 50% NaOH) without phase transfer catalyst or sufficient solvent, leading to disproportionation of the non-enolizable aromatic aldehyde.

  • Corrective Action:

    • Base Concentration: Use dilute base (10-20% NaOH) or a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (PTC) like TBAB.

Optimized Experimental Protocol

This protocol is designed to minimize the side products listed above.

Step 1: Cross-Aldol Condensation

Objective: Maximize Enone formation while minimizing Propanal dimerization.

  • Charge: In a reactor, charge 3-tert-butyl-4-methoxybenzaldehyde (1.0 equiv), Methanol (5 vol), and 20% NaOH (aq) (0.2 equiv).

  • Cool: Cool the mixture to 5–10 °C .

  • Addition: Add Propanal (1.2 equiv) dropwise over 2–3 hours. Crucial: Slow addition prevents Side Product A.

  • Reaction: Stir at 10 °C for 4 hours. Monitor by HPLC/GC for disappearance of benzaldehyde.

  • Dehydration: If the intermediate aldol adduct (β-hydroxy) persists, heat to 50 °C for 1 hour to drive dehydration to the Enone.

  • Workup: Neutralize with dilute HCl, extract with Toluene, and wash with brine. Evaporate solvent to obtain the crude Enone.

Step 2: Selective Hydrogenation

Objective: Reduce the alkene without reducing the aldehyde (Prevent Side Product B).

  • Charge: Dissolve crude Enone in Ethanol (5 vol). Add 5% Pd/C (sulfided) (1 wt% loading relative to substrate).

  • Hydrogenation: Pressurize with H₂ (3 bar) at 25 °C .

  • Endpoint: Monitor H₂ uptake. The reaction typically consumes 1 equiv within 2–4 hours.

  • Termination: Vent H₂ immediately upon theoretical uptake. Filter catalyst through Celite.

  • Purification: Distill the filtrate under high vacuum to isolate the pure 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal .

Data & Specifications

Impurity Profile Summary
ImpurityStructure TypeRelative Retention Time (RRT)*Limit (Spec)
Propanal Dimer Aliphatic Enone~0.2< 0.5%
Benzaldehyde SM Aromatic Aldehyde~0.8< 1.0%
Target Product Saturated Aldehyde1.00 > 98.0%
Enone Intermediate Conjugated Aldehyde~1.1< 0.5%
Over-Reduced Alcohol Primary Alcohol~1.2< 1.0%

*Note: RRT values are approximate for a standard non-polar capillary GC column (e.g., DB-5).

References

  • Organic Syntheses , Coll. Vol. 10, p.1 (2004). Synthesis of hindered aldehydes via Aldol condensation.

  • Gautier, A. et al. (2008).

    
    -Unsaturated Aldehydes." Catalysis Communications. 
    
  • PubChem Compound Summary . "3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5)."

  • Sielc Technologies . "HPLC Separation of substituted propanals." Application Note.

  • BenchChem . "Industrial Synthesis of Butylated Hydroxyanisole (BHA) and related intermediates." Application Notes.

Sources

Optimization

Degradation pathways of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal under stress conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability and degradation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. The content is s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability and degradation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and providing actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stress testing of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Q1: What is 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and why is studying its degradation important?

A1: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde.[1] Structurally, it features a propanal moiety, a methoxy group, and a bulky tert-butyl group on the phenyl ring. Understanding its degradation is critical, particularly if it is being investigated as a pharmaceutical intermediate or API. Regulatory bodies like the FDA and EMA require comprehensive stability data to ensure the safety and efficacy of drug products.[2][3] Forced degradation studies help identify potential degradants, establish degradation pathways, validate stability-indicating analytical methods, and inform decisions on formulation, packaging, and storage conditions.[4][5][6]

Q2: What are the primary functional groups susceptible to degradation in this molecule?

A2: The molecule has several reactive sites:

  • Aldehyde Group: This is the most reactive functional group, highly susceptible to oxidation to a carboxylic acid. It can also participate in condensation reactions or form hydrates (gem-diols) in aqueous media.[7][8][9]

  • Methoxy-Activated Phenyl Ring: The electron-donating methoxy group makes the aromatic ring susceptible to electrophilic attack and oxidative degradation. The ether linkage itself can be subject to cleavage under harsh acidic conditions.

  • Tert-Butyl Group: While generally stable, under extreme oxidative or photolytic conditions, degradation of the tert-butyl group to tertiary butyl alcohol or other byproducts can occur.[10][11]

  • Benzylic Protons: The protons on the carbon adjacent to the phenyl ring can be susceptible to oxidation.

Q3: What are the standard stress conditions I should apply according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the recommended stress conditions for forced degradation studies.[12][13][14][15] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without generating secondary degradants that wouldn't be seen under normal storage conditions.[6][16]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1M to 1M HCl, heated (e.g., 70°C)To test susceptibility to low pH environments.
Base Hydrolysis 0.1M to 1M NaOH, heated (e.g., 70°C)To test susceptibility to high pH environments.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room tempTo evaluate sensitivity to oxidative stress.[5]
Thermal Dry heat (e.g., 105°C) or 70°C with humidityTo assess intrinsic thermal stability.[17]
Photolysis Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²)To identify light-sensitive degradation pathways, as per ICH Q1B.[2][5]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems encountered during experimental work.

Q4: My oxidative stress experiment with hydrogen peroxide is showing complete degradation of the parent compound almost instantly. How can I control the reaction?

A4: This indicates the molecule is highly sensitive to oxidation, which is expected for an aromatic aldehyde.[18]

  • Causality: The aldehyde group is readily oxidized to a carboxylic acid. The electron-rich phenyl ring further enhances reactivity. Using a strong oxidant like 30% H₂O₂ or elevated temperatures will accelerate this beyond a controllable rate.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a much lower concentration of H₂O₂, such as 0.1% or 1%, at room temperature.

    • Lower the Temperature: Perform the experiment at a reduced temperature (e.g., 4°C) to slow the reaction kinetics.

    • Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products.

    • Use a Milder Oxidant: Consider alternative, milder oxidizing agents if H₂O₂ remains too aggressive even at low concentrations.

Q5: Under acidic conditions, I'm observing a loss of mass balance. The total peak area in my chromatogram is decreasing significantly. Where is my compound going?

A5: Poor mass balance suggests that the degradants are not being detected by your analytical method or are lost from the sample.[17]

  • Causality:

    • Formation of Volatile Products: Acid-catalyzed cleavage of the tert-butyl group could form volatile tert-butanol, which would not be retained on a standard reversed-phase HPLC column.

    • Polymerization: Aldehydes can undergo acid-catalyzed self-condensation or polymerization, forming high molecular weight species that may precipitate out of solution or be too strongly retained on the HPLC column to elute.

    • Poor UV Absorption: Some degradation products may lack a UV chromophore, rendering them invisible to a UV detector.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: Couple your HPLC to an MS detector. This will help identify degradants that lack a UV chromophore and can confirm the presence of expected products.

    • Analyze by Headspace GC-MS: To test for volatile products like tert-butanol, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry.

    • Adjust HPLC Method: Use a gradient that runs to a very high organic percentage to try and elute any large, non-polar oligomers. Inspect the sample for any precipitate.

    • Check Peak Purity: Ensure the main analyte peak is pure and not co-eluting with a degradant.[17]

Q6: I'm not seeing any significant degradation under photolytic stress. Does this mean my compound is photostable?

A6: Not necessarily. The experimental setup might not be adequate to induce degradation.

  • Causality: The compound might be stable, or the energy from the light source may not be reaching the molecule effectively. The solvent used can also play a role, either by quenching the photoreaction or by not being a suitable medium.

  • Troubleshooting Steps:

    • Ensure Direct Exposure: Confirm that your sample is in a quartz cuvette or a container that is transparent to the wavelength of light being used. Borosilicate glass can filter out shorter UV wavelengths.

    • Verify Light Source Intensity: Ensure your photostability chamber is calibrated and delivering the total illumination recommended by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[2]

    • Test in Different Solvents: Photodegradation pathways can be solvent-dependent. Run the experiment in both aqueous and organic solvents (e.g., acetonitrile, methanol). The presence of a photosensitizer might also be necessary in some cases.

    • Test Solid vs. Solution: Expose the compound to light in both its solid state and in solution, as degradation mechanisms can differ.

Section 3: Experimental Protocols & Pathway Visualization

Protocol 1: Standard Forced Degradation Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions Setup:

    • Acid: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 70°C.

    • Base: Mix 1 mL of stock with 1 mL of 1M NaOH. Heat at 70°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place a solid sample in a 105°C oven. Place a solution sample in a 70°C oven.

    • Photo: Expose solid and solution samples in a validated photostability chamber. Wrap a control sample in aluminum foil.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching/Neutralization:

    • Neutralize acid samples with an equivalent amount of NaOH.

    • Neutralize base samples with an equivalent amount of HCl.

    • Dilute oxidative samples with mobile phase to stop the reaction.

  • Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC-UV/MS method.

Predicted Degradation Pathways Visualization

The following diagrams illustrate the predicted degradation pathways based on the chemical functionalities of the molecule.

G cluster_main Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Quench Quench / Neutralize Reaction Sample->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze End Identify Degradants & Assess Mass Balance Analyze->End

Caption: General workflow for a forced degradation study.

Caption: Predicted primary degradation pathways under stress.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Q1A(R2) Guideline. (n.d.). ICH.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. (n.d.). Sciencemadness.
  • Reactions of Aldehydes and Ketones with W
  • Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. (n.d.). Teknoscienze.
  • Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. (2024). YouTube.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Hydrogen peroxide. (n.d.). Organic Chemistry Portal.
  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Reactions of Aldehydes and Ketones with W
  • Singh, S., & Kumar, V. (2016).
  • Analytical Method Development – Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Proposed pathways for the degradation of MTBE by propane-oxidizing... (n.d.).
  • Piveteau, P., Fayolle, F., Vandecasteele, J. P., & Monot, F. (2001).
  • 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. (n.d.). PubChemLite.

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Isomers

Molecule ID: Bourgeonal (CAS: 18127-01-0) Target Class: Aromatic Aldehydes / Hydrocinnamaldehydes Critical Challenge: Enantiomeric Resolution (R/S) & Aldehyde Stability Executive Summary & Separation Strategy The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule ID: Bourgeonal (CAS: 18127-01-0) Target Class: Aromatic Aldehydes / Hydrocinnamaldehydes Critical Challenge: Enantiomeric Resolution (R/S) & Aldehyde Stability

Executive Summary & Separation Strategy

The Challenge: The separation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal isomers presents a dual challenge:

  • Stereoselectivity: The molecule possesses a chiral center at the

    
    -position (C2), requiring separation of the (R) and (S) enantiomers.
    
  • Chemical Instability: As an aldehyde with an

    
    -hydrogen, it is prone to racemization  (via enolization) and oxidation  (to the carboxylic acid). Furthermore, it reacts with primary alcohols (methanol, ethanol) in the mobile phase to form hemiacetals, leading to peak splitting.
    

The Solution: We recommend a Normal Phase Chiral HPLC approach using polysaccharide-based stationary phases. This method minimizes water exposure (reducing hydrate formation) and allows for low-temperature operation to suppress racemization.

Method Development Protocol

Phase 1: Column Selection & Screening

Do not rely on a single column. The steric bulk of the tert-butyl group interacting with the chiral selector is the primary discrimination mechanism.

PriorityColumn TypeCommercial EquivalentMechanism
Primary Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IA Hydrogen bonding & steric inclusion. Best success rate for hydrocinnamaldehydes.
Secondary Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB Complementary selectivity to AD. Often resolves if AD fails.
Tertiary Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC Immobilized phase; robust against aggressive solvents (e.g., DCM) if solubility is an issue.
Phase 2: Mobile Phase Optimization

Warning: Avoid Methanol in the mobile phase to prevent hemiacetal formation.

  • Base Solvent: n-Hexane or n-Heptane (Non-polar backbone).

  • Modifier: Isopropanol (IPA). IPA is a secondary alcohol and sterically hindered, significantly reducing the risk of hemiacetal formation compared to Ethanol or Methanol.

  • Starting Ratio: Hexane:IPA (90:10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min (Lower flow often improves resolution for chiral separations).

  • Temperature: 15°C – 20°C . Crucial: Lower temperatures increase the enantioselectivity factor (

    
    ) by maximizing the enthalpic contribution to separation and suppressing on-column racemization.
    
Phase 3: Detection
  • UV Wavelength: 220 nm (strongest) or 280 nm (more selective for the aromatic ring, less noise).

Visualization: Method Development Workflow

The following decision tree outlines the logical flow for developing this specific method, integrating stability checks.

MethodDevelopment Start Start: Bourgeonal Sample Solubility Solubility Check (Hexane/IPA) Start->Solubility Screening Screen Columns (AD-H, OD-H, IC) 90:10 Hex/IPA @ 20°C Solubility->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Optimize Optimize Separation CheckRes->Optimize No (Rs < 1.5) Final Final Method: Chiralpak AD-H Hex/IPA 95:5, 15°C CheckRes->Final Yes GhostPeaks Ghost Peaks/Splitting? Optimize->GhostPeaks TempControl Lower Temp to 10-15°C (Increases Selectivity) TempControl->CheckRes Modifier Reduce IPA to 2-5% (Increases Retention) Modifier->CheckRes GhostPeaks->TempControl No AcetalFix Switch Modifier: Use 100% IPA or Add 0.1% Acetic Acid GhostPeaks->AcetalFix Yes AcetalFix->CheckRes

Caption: Workflow for optimizing chiral separation of Bourgeonal, prioritizing resolution and aldehyde stability.

Troubleshooting Guide (FAQs)

Issue 1: Peak Splitting or "Doublet" Peaks

User Question: "I see a split at the top of my main peak, or a small 'shoulder' peak that changes size over time. Is this the other enantiomer?"

Technical Diagnosis: Likely Hemiacetal Formation . If you are using Ethanol or Methanol in your mobile phase (or sample diluent), the aldehyde group reacts to form a hemiacetal in equilibrium. This creates a dynamic peak shape or a false secondary peak.

Corrective Action:

  • Solvent Swap: Switch the mobile phase modifier to Isopropanol (IPA) immediately.

  • Diluent Check: Ensure the sample is dissolved in the mobile phase (Hexane/IPA), not pure alcohol.

  • Temperature: Lowering the column temperature (e.g., to 10°C) slows the interconversion kinetics, potentially sharpening the peaks, but removing the reactive alcohol is the root fix.

Issue 2: Broad Peaks & Tailing

User Question: "The peaks are very broad, and I can't get baseline resolution."

Technical Diagnosis:

  • Mass Transfer: The bulky tert-butyl group may have slow mass transfer kinetics in the chiral pores.

  • Oxidation: The aldehyde may have partially oxidized to the carboxylic acid (3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid), which tails on neutral chiral columns.

Corrective Action:

  • Flow Rate: Reduce flow rate to 0.5 mL/min . This improves efficiency (Van Deemter curve) for bulky chiral analytes.

  • Acid Additive: Add 0.1% Acetic Acid or Formic Acid to the mobile phase. This suppresses the ionization of any carboxylic acid impurity, sharpening its peak and preventing it from interfering with the aldehyde.

Issue 3: Variable Retention Times (Drift)

User Question: "My retention times are shifting earlier with every injection."

Technical Diagnosis: Water Accumulation. In Normal Phase chromatography, even trace amounts of water (ppm levels from the air) accumulating in the Hexane/IPA mobile phase will deactivate the silica surface and shorten retention times.

Corrective Action:

  • Guard Column: Use a silica guard column or a moisture trap before the injector.

  • Solvent Quality: Use fresh, HPLC-grade solvents. Keep solvent bottles capped tight.

  • Equilibration: Normal phase columns require long equilibration (30-60 mins) if the water content of the mobile phase changes.

Data Summary: Expected Performance

ParameterRecommended RangeWhy?
Column Temp 10°C – 25°CLow T maximizes enantioselectivity (

) and minimizes racemization.
Flow Rate 0.5 – 0.8 mL/minEnhances interaction time for bulky t-butyl group.
Sample Conc. 0.5 – 1.0 mg/mLPrevent column overload which ruins chiral resolution.
Injection Vol. 5 – 10 µLKeep band broadening minimal.
Selectivity (

)
> 1.10Required for baseline resolution (Rs > 1.5).[1]

References

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Accessed 2026).

  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. (Accessed 2026).

  • Ferretti, R., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities... on amylose tris(3-chloro-5-methylphenylcarbamate).[2] ResearchGate.

  • SIELC Technologies. Separation of 3-(4-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column. (Accessed 2026).

  • Morante-Zarcero, S., & Sierra, I. (2012).[3] Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.[3]

Sources

Optimization

Troubleshooting low signal intensity in mass spectrometry of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Subject: Diagnostic Guide for Low Signal Intensity in 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Analyte Common Name: Bourgeonal CAS: 18127-01-0 Molecular Weight: 234.34 g/mol Introduction Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic Guide for Low Signal Intensity in 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Analyte Common Name: Bourgeonal CAS: 18127-01-0 Molecular Weight: 234.34 g/mol

Introduction

Welcome to the Advanced Applications Support Center. You are likely experiencing low or non-existent signal intensity for Bourgeonal in your LC-MS workflow.

As a Senior Application Scientist, I must clarify a fundamental chemical reality: Your instrument is likely fine; your chemistry is fighting you. Bourgeonal is a neutral, lipophilic aldehyde. It lacks a basic nitrogen atom necessary for efficient protonation (


) in standard Electrospray Ionization (ESI). Furthermore, aldehydes are chemically unstable, prone to oxidation and hydration.

This guide moves beyond basic "check the cable" advice. We will troubleshoot the physics of ionization , chemical stability , and sample preparation .

Part 1: The Diagnostic Workflow (Visualized)

Before altering your method, follow this decision matrix to isolate the root cause.

TroubleshootingFlow Start START: Low Signal for Bourgeonal CheckOxidation Step 1: Check for Oxidation (Scan for M+16 / Acid Form) Start->CheckOxidation AcidFound High Acid Signal Found? (Bourgeonic Acid) CheckOxidation->AcidFound SampleDegradation Root Cause: Sample Degradation Action: Fresh Prep / Antioxidants AcidFound->SampleDegradation Yes CheckSource Step 2: Evaluate Ion Source AcidFound->CheckSource No IsESI Using ESI? CheckSource->IsESI SwitchAPCI Action: Switch to APCI (Better for Neutrals) IsESI->SwitchAPCI Option A Derivatize Action: Chemical Derivatization (Girard T / DNPH) IsESI->Derivatize Option B (High Sensitivity) MatrixCheck Step 3: Check Adsorption (Lipophilic Loss) SwitchAPCI->MatrixCheck Derivatize->MatrixCheck GlassVials Action: Use Glass Vials (Avoid Polypropylene) MatrixCheck->GlassVials

Figure 1: Logical decision tree for isolating signal loss in neutral aldehydes.

Part 2: Troubleshooting Modules

Module A: The "Invisible" Analyte (Ionization Physics)

The Problem: ESI relies on the analyte accepting a proton in the liquid phase. Bourgeonal is an aldehyde with a tert-butyl group. It is highly lipophilic and lacks a basic site. In ESI positive mode, it has very low Proton Affinity (PA).

The Symptoms:

  • No

    
     peak at m/z 235 .
    
  • Erratic sodium adducts

    
     at m/z 257 .
    
  • Signal disappears in pure organic solvents.

Corrective Actions:

MethodProtocol AdjustmentWhy it works
1. Switch to APCI Change source to Atmospheric Pressure Chemical Ionization . Use a heated nebulizer (

C).
APCI ionizes via gas-phase charge transfer, which is far superior for neutral, non-polar molecules like Bourgeonal [1].
2. Ammonium Adducts Add 2mM Ammonium Formate or Ammonium Fluoride to the mobile phase. Monitor m/z 252

.
Forces a predictable adduct rather than relying on trace sodium, stabilizing the signal in ESI [2].
3. APPI (Alternative) Use Atmospheric Pressure Photoionization with a dopant (e.g., Toluene).[1]The aromatic ring in Bourgeonal absorbs UV photons efficiently, driving ionization where ESI fails.
Module B: Chemical Instability (Oxidation)

The Problem: Aldehydes are notorious for oxidizing into carboxylic acids upon exposure to air or dissolved oxygen in solvents. You may be injecting Bourgeonal, but your mass spec is seeing Bourgeonic Acid .

The Experiment:

  • Run a full scan (

    
     m/z).
    
  • Look for m/z 251 (Acid

    
    ) or m/z 249  (Acid 
    
    
    
    in negative mode).
  • Result: If the Acid peak > Aldehyde peak, your sample is degraded.

Solution:

  • Prepare standards fresh daily.

  • Store stock solutions in amber glass at -20°C under Argon/Nitrogen .

  • Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant.

Module C: Derivatization (The Gold Standard)

If you require high sensitivity (e.g., PK studies or trace analysis), you must derivatize. Native detection of aldehydes is rarely sufficient for sub-ng/mL quantification.

Recommended Reagent: Girard's Reagent T (GT) Unlike DNPH (which is for UV detection), Girard T adds a permanently charged quaternary ammonium group to the molecule, increasing MS sensitivity by 100-1000x.

Protocol:

  • Mix: 100 µL Sample + 50 µL Girard T solution (10 mg/mL in MeOH containing 1% Formic Acid).

  • Incubate: 60°C for 60 minutes.

  • Analyze: The aldehyde is converted to a hydrazone.

  • Target Mass: Calculate the shift:

    
    .
    
    • Bourgeonal (234) + GT Tag

      
      New Target m/z .
      

Derivatization Aldehyde Bourgeonal (Neutral, Low Signal) Reaction Acid Catalysis (-H2O) Aldehyde->Reaction Reagent Girard's Reagent T (Charged Quaternary Amine) Reagent->Reaction Product Hydrazone Derivative (High Intensity ESI+) Reaction->Product  Permanent Charge  

Figure 2: Derivatization mechanism to introduce a permanent charge for ESI enhancement.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see a peak at m/z 266. What is this? A: This is likely the Methanol Hemiacetal


. Aldehydes react with methanol in the mobile phase.
  • Fix: Switch your organic mobile phase to Acetonitrile (ACN). ACN is aprotic and prevents hemiacetal formation.

Q2: My signal drops over time within a single run. A: This suggests adsorption . Bourgeonal is lipophilic (Tert-butyl group). It sticks to polypropylene 96-well plates and tubing.

  • Fix: Use Silanized Glass Vials . Minimize PTFE tubing length. Add 10-20% organic solvent to your sample diluent to keep it in solution.

Q3: Can I use GC-MS instead? A: Yes. Bourgeonal is volatile and often analyzed by GC-MS in the fragrance industry. However, if you are analyzing biological matrices (plasma/urine), LC-MS is preferred to avoid extensive extraction/cleanup. If using GC-MS, watch for thermal degradation in the injector port.

Q4: Why is my retention time shifting? A: Aldehydes can hydrate (


 Da) on column. Ensure your column temperature is stable (40°C) and your mobile phase pH is controlled (usually acidic, pH 3.0, to suppress ionization of silanols but note that acid catalyzes acetal formation in alcohols).

References

  • Byrdwell, W. C. (2001). "Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids." Lipids, 36(4), 327–346.

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685–699.

  • Eggink, M., et al. (2010). "Targeted LC-MS derivatization for aldehydes and ketones using Girard Reagent T." Analytical Chemistry. (General reference for Girard T protocols).
  • NIST Chemistry WebBook. "Propanal, 3-(4-tert-butylphenyl)-2-methyl-." (Standard Reference Data).

Sources

Troubleshooting

Preventing oxidation of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal during storage

Welcome to the technical support center for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of this aldehyde during storage. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your valuable compound.

Understanding the Challenge: The Inherent Instability of Aldehydes

Aldehydes, by their chemical nature, are susceptible to oxidation, and 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is no exception.[1] The aldehyde functional group can be readily converted to a carboxylic acid in the presence of oxygen. This process is often accelerated by factors such as heat, light, and the presence of metal ions.[2] The electron-donating methoxy group on the phenyl ring of this particular molecule can further increase its susceptibility to oxidation.

This guide provides a comprehensive approach to mitigating these risks, ensuring the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the appearance and purity of my stored 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. What could be the cause?

A change in appearance (e.g., color change from colorless to yellow) and a decrease in purity are classic signs of aldehyde oxidation. The primary degradation product is the corresponding carboxylic acid, 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid. This occurs due to exposure to atmospheric oxygen.

Q2: What are the ideal storage conditions for this compound?

To minimize oxidation, store 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in a cool, dry, and dark place.[3][4] The recommended storage temperature is between 2-8°C.[5] It is crucial to use a tightly sealed container and to purge the headspace with an inert gas like nitrogen or argon before sealing.[5][6]

Q3: Can I use antioxidants to prevent oxidation?

Yes, the addition of a suitable antioxidant can significantly extend the shelf life of the aldehyde.[4] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. A typical concentration range for BHT is 0.01-0.1% (w/w). However, the optimal concentration may need to be determined empirically for your specific application.

Q4: How can I monitor the extent of oxidation in my sample?

Several analytical techniques can be employed to monitor the purity of your aldehyde and quantify the formation of the carboxylic acid impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both qualitative and quantitative analysis.[9]

Q5: My compound is already partially oxidized. Is it possible to repurify it?

Repurification is often possible, depending on the extent of degradation. Column chromatography is a common laboratory technique to separate the aldehyde from its carboxylic acid impurity. The choice of solvent system will depend on the polarity difference between the two compounds.

Troubleshooting Guides

Issue 1: Rapid Degradation Despite Refrigeration
Potential Cause Troubleshooting Step Scientific Rationale
Oxygen in Headspace Before sealing the container, purge the headspace with a gentle stream of an inert gas (nitrogen or argon) for 1-2 minutes.Oxygen is a key reactant in the oxidation of aldehydes. Replacing it with an inert gas minimizes this reaction.
Inadequate Sealing Ensure the container cap is tightly secured. For long-term storage, consider using containers with PTFE-lined caps or sealing the cap with paraffin film.A poor seal allows for the gradual ingress of atmospheric oxygen over time, leading to oxidation even at low temperatures.
Light Exposure Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[4]Light, particularly UV light, can provide the energy to initiate and propagate the radical chain reactions involved in autoxidation.
Issue 2: Inconsistent Results in Downstream Applications
Potential Cause Troubleshooting Step Scientific Rationale
Variable Purity of Starting Material Always analyze the purity of the aldehyde by HPLC or GC-MS before use. Establish a purity specification for your experiments.The presence of the carboxylic acid impurity can interfere with subsequent reactions or biological assays, leading to non-reproducible results.
Degradation During Sample Preparation If the aldehyde is dissolved in a solvent for your experiment, use deoxygenated solvents and prepare the solution fresh for each experiment.Solvents can contain dissolved oxygen, which can cause oxidation of the aldehyde once it is in solution.

Experimental Protocols

Protocol 1: Long-Term Storage of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal
  • Material Preparation:

    • 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

    • Amber glass vial with a PTFE-lined cap

    • Nitrogen or Argon gas source with a regulator and tubing

    • Paraffin film

  • Procedure:

    • Place the desired amount of the aldehyde into the amber glass vial.

    • Insert a long-stemmed pipette or a needle connected to the inert gas source into the vial, with the tip just above the surface of the liquid.

    • Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

    • Quickly remove the pipette/needle and immediately seal the vial tightly with the PTFE-lined cap.

    • For added security, wrap the cap and the neck of the vial with paraffin film.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Monitoring Oxidation by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase modification)[8]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or an empirically determined λmax)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Analysis:

    • Inject a standard of the pure aldehyde to determine its retention time.

    • Inject the stored sample. The carboxylic acid impurity will typically elute earlier than the aldehyde due to its higher polarity.

    • Quantify the percentage of the aldehyde and the impurity by integrating the peak areas.

Visualizing the Problem and Solution

Oxidation_Pathway Aldehyde 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Carboxylic_Acid 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanoic Acid (Degradation Product) Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agents O2, Light, Heat Oxidizing_Agents->Aldehyde

Troubleshooting_Workflow Start Compound Degradation Observed Check_Storage Review Storage Conditions Start->Check_Storage Inert_Atmosphere Inert Atmosphere Used? Check_Storage->Inert_Atmosphere Light_Protection Protected from Light? Inert_Atmosphere->Light_Protection Yes Implement_Inert Implement Inert Gas Purging Inert_Atmosphere->Implement_Inert No Temp_Control Stored at 2-8°C? Light_Protection->Temp_Control Yes Use_Amber_Vials Use Amber Vials/Foil Light_Protection->Use_Amber_Vials No Ensure_Refrigeration Ensure Proper Refrigeration Temp_Control->Ensure_Refrigeration No Consider_Antioxidant Consider Adding Antioxidant (e.g., BHT) Temp_Control->Consider_Antioxidant Yes Implement_Inert->Light_Protection Use_Amber_Vials->Temp_Control Ensure_Refrigeration->Consider_Antioxidant Repurify Repurify by Chromatography Consider_Antioxidant->Repurify End Stable Compound Repurify->End

References

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. (n.d.).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).
  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19).
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.).
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022, April 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • aldehyde amyl cinamique (jasmonal a) - Diffusions Aromatiques. (2023, April 20).
  • 3-(3-tert-Butylphenyl)-2-methylpropanal | SIELC Technologies. (2018, May 16).

Sources

Optimization

Resolving peak tailing issues in chromatography of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Welcome to the technical support guide for the chromatographic analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues, particularly peak tailing, encountered during method development and routine analysis. This guide provides in-depth, experience-driven insights and actionable protocols to ensure the integrity and robustness of your chromatographic results.

Introduction: Understanding the Challenge

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a moderately hydrophobic molecule featuring a polar aldehyde functional group and a sterically hindered aromatic moiety.[1][2] While amenable to reversed-phase chromatography, its structure presents a specific challenge: the potential for peak tailing. Peak tailing is an asymmetrical peak distortion where the latter half of the peak is broader than the front half.[3] This phenomenon compromises resolution, reduces accuracy in integration and quantification, and can indicate underlying issues with the separation method or hardware.[4][5]

This guide will walk you through a logical, step-by-step process to diagnose and remedy peak tailing for this specific analyte, grounding each recommendation in established chromatographic principles.

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I diagnose the root cause of peak tailing for my analyte?

The first crucial step is to determine if the issue is specific to your analyte or a system-wide problem. This distinction will guide your troubleshooting efforts efficiently.

Initial Diagnostic Workflow:

  • Inject a neutral, non-polar standard: Analyze a simple, well-behaving compound like toluene or naphthalene under your current method conditions.

  • Assess the results:

    • If all peaks (including the standard) are tailing: The issue is likely mechanical or physical. This points towards a disruption in the flow path.[6] Common causes include a column void, a blocked inlet frit, or extra-column volume from improper fittings.[7][8]

    • If only the 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal peak (and potentially other polar analytes) tails: The problem is chemical in nature, stemming from undesirable secondary interactions between your analyte and the stationary phase.[6][9]

The following diagram illustrates this initial diagnostic decision path.

G start Peak Tailing Observed for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal decision Does a neutral standard (e.g., Toluene) also tail? start->decision path_yes path_yes decision->path_yes Yes, All Peaks Tail path_no path_no decision->path_no No, Only Analyte Tails outcome_physical outcome_physical path_yes->outcome_physical Indicates a Physical/Mechanical Issue outcome_chemical outcome_chemical path_no->outcome_chemical Indicates a Chemical Interaction Issue advice_physical advice_physical outcome_physical->advice_physical Troubleshoot: - Column Installation & Void Check - Frit Blockage - Extra-Column Volume advice_chemical advice_chemical outcome_chemical->advice_chemical Troubleshoot: - Silanol Interactions - Mobile Phase Optimization - Column Chemistry

Caption: Initial troubleshooting workflow for peak tailing.

Q2: My analyte-specific peak is tailing. What is the most likely chemical cause?

For a polar aldehyde like 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, the most probable cause of peak tailing in reversed-phase chromatography is secondary interaction with residual silanol groups on the silica-based stationary phase.[10]

The Mechanism of Silanol Interaction: Silica-based columns (e.g., C18, C8) have a surface that is not perfectly covered by the bonded hydrophobic phase.[3][11] This leaves some unreacted, polar silanol (Si-OH) groups exposed.[12] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.[13][14] The aldehyde group on your analyte, while not strongly basic, possesses a polar carbonyl oxygen that can act as a hydrogen bond acceptor. This creates a secondary, polar retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[4] Because these silanol sites are non-uniformly distributed and represent a stronger interaction, molecules that engage with them are retained longer than those that do not, resulting in a tailing peak.

The diagram below visualizes this dual-retention mechanism.

G cluster_surface Silica Surface C18_1 C18 Chain C18_2 C18 Chain Silanol Residual Silanol (Si-OH) C18_3 C18 Chain Analyte Analyte Molecule (with polar aldehyde group) Analyte->C18_1 Primary Hydrophobic Interaction (Desirable) Analyte->Silanol Secondary Polar Interaction (Causes Tailing)

Caption: Dual retention mechanism leading to peak tailing.

Q3: How can I effectively minimize silanol interactions to improve peak shape?

Mitigating silanol interactions involves a multi-faceted approach focusing on both the stationary phase (column) and the mobile phase.

1. Select a Modern, High-Purity, End-Capped Column

  • Expertise: Older columns (Type A silica) often have higher metal content and more acidic silanol groups, which exacerbates tailing.[5] Modern columns are typically made from high-purity Type B silica with lower metal contamination.

  • Recommendation: The most critical step is to use a column that has been end-capped . End-capping is a secondary chemical process where small, inert silane reagents (like trimethylsilyl groups) are used to bond with and shield the majority of the remaining free silanol groups after the primary C18 phase has been attached.[15][16][17] For particularly troublesome compounds, a double end-capped column provides an even more inert surface.[15]

2. Optimize the Mobile Phase pH

  • Causality: While your analyte is neutral, the silanol groups are acidic. By lowering the pH of the mobile phase, you can ensure the silanol groups remain in their neutral, protonated (Si-OH) state.[4][13] This significantly reduces their ability to engage in strong ionic or polar interactions.

  • Recommendation: Operate at a low pH, ideally between pH 2.5 and 3.0 . This is the most effective and common strategy for suppressing silanol activity.[13]

3. Use Mobile Phase Additives

  • Expertise: Small amounts of an acidic modifier are added to the mobile phase to control and buffer the pH at a low level. They can also improve peak shape through other mechanisms.[18]

  • Recommendation: Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.

AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent at suppressing silanol interactions, leading to sharp peaks.[19][20]Causes significant ion suppression in mass spectrometry (MS) detection.[21] Can form baseline ripples in UV detection with acetonitrile gradients.[22][23]
Formic Acid (FA) 0.1% (v/v)MS-friendly, as it does not cause severe ion suppression.[21]Less effective at masking silanols compared to TFA; peaks may not be as sharp.[21]

Protocol: Preparation of a 0.1% TFA Mobile Phase

  • Aqueous Component (Solvent A): Measure 999 mL of high-purity (e.g., 18.2 MΩ·cm) water into a 1 L mobile phase bottle.

  • Carefully add 1 mL of high-purity TFA using a calibrated pipette.

  • Cap the bottle and mix thoroughly by inversion. Sonicate for 5-10 minutes to degas.

  • Organic Component (Solvent B): Measure 999 mL of HPLC-grade acetonitrile or methanol into a separate 1 L bottle.

  • Add 1 mL of TFA, cap, and mix. Sonicate to degas.

  • Your mobile phase is now ready for use in your HPLC system.

Q4: Could my sample injection be causing the peak tailing?

Yes, improper sample conditions can lead to peak distortion that manifests as tailing or fronting.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[5][9]

    • Validation Protocol: To check for overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce the sample concentration or injection volume.

  • Strong Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase composition can cause peak distortion.[7][24] The sample band does not focus properly at the head of the column.

    • Validation Protocol: If possible, always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q5: I'm using a high percentage of water in my mobile phase. Could this be the issue?

Yes, when using highly aqueous mobile phases (typically >95% water) with standard C18 columns, a phenomenon known as hydrophobic collapse or pore dewetting can occur.[25][26]

  • Mechanism: The highly polar mobile phase can be expelled from the hydrophobic pores of the stationary phase, especially when the flow is stopped and restarted.[26][27] This dramatically reduces the available surface area for interaction, leading to a sudden loss of retention and poor, tailing peak shapes.[28]

  • Recommendation: If your method requires a highly aqueous mobile phase to retain the analyte, switch to an "aqueous stable" or "AQ" type C18 column. These columns have a modified surface chemistry (e.g., polar-embedded or less dense bonding) that prevents pore dewetting and ensures robust performance even in 100% aqueous conditions.[25][29]

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Analyte-Specific Tailing Secondary Silanol Interactions 1. Use a modern, high-purity, end-capped C18 column.[11][15] 2. Lower mobile phase pH to 2.5-3.0 with an additive like 0.1% FA or TFA.[4][13] 3. Consider methanol instead of acetonitrile as the organic modifier.[13]
All Peaks Tailing Physical/Mechanical Issues 1. Check for column voids; if present, replace the column.[10] 2. Check for blocked frits; reverse-flush the column if permissible or replace. 3. Ensure fittings are correct and minimize tubing length to reduce extra-column volume.[7]
Peak Shape Varies with Concentration Mass Overload Reduce injection volume or dilute the sample.[5][9]
Poor Peak Shape at Start of Run Strong Sample Solvent Dissolve the sample in the initial mobile phase composition.[24]
Retention Loss & Tailing in High Aqueous Mobile Phase Hydrophobic Collapse Use a specifically designed "aqueous stable" (AQ) column.[25][28]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Dolan, J. W. (2003, July 1). Why Do Peaks Tail? LCGC North America, 21(7). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Welch Materials. (2025, July 15). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [https://www.waters.com/webassets/cms/library/docs/720002 preparative_ph_switching_app_note.pdf]([Link] preparative_ph_switching_app_note.pdf)

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal. PubChem Compound Database. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (2014, August 22). Phase Collapse in Reversed-Phase LC. LCGC North America. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Santai Technologies. (2018, August 27). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, June 7). Gradient and acetonitrile with TFA - HPLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"? Retrieved from [Link]

  • Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 45-53. Retrieved from [Link]

  • Kromasil. (n.d.). F.A.Q. - What is "phase collapse / wettability" problem? Retrieved from [Link]

  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International, 39(1), 26-38. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved from [Link]

  • Chromatography Forum. (2006, March 16). Tailing - chlorinated aromatics with phenol and aldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(3-tert-Butylphenyl)-2-methylpropanal. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-tert-Butylphenyl)propanal. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the solubility of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal for in vitro assays

Compound Profile & Challenge Overview Compound: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Common Name: Bourgeonal CAS: 18127-01-0 Molecular Weight: 190.28 g/mol LogP: ~3.7 (Highly Lipophilic) The Challenge: Bourg...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Challenge Overview

Compound: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Common Name: Bourgeonal CAS: 18127-01-0 Molecular Weight: 190.28 g/mol LogP: ~3.7 (Highly Lipophilic)

The Challenge: Bourgeonal is a hydrophobic aromatic aldehyde. While it is soluble in organic solvents, it exhibits poor aqueous solubility. In in vitro assays (e.g., sperm chemotaxis or hOR17-4 GPCR screening), simply adding a DMSO stock to an aqueous buffer often results in immediate micro-precipitation ("crashing out"). This leads to inconsistent EC50 values, false negatives, and physical blockage of microfluidic channels. Furthermore, as an aldehyde, it is susceptible to oxidation into its corresponding carboxylic acid (inactive form) if mishandled.

Core Protocol: Solubilization & Stock Management[1][2]

Phase A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock free of water to prevent hydrolysis and oxidation.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) ≥99.9%.

    • Why? DMSO has high solubilizing power and low volatility. Ethanol is a secondary choice but evaporates too quickly for precise micro-dosing in plate assays.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 19.0 mg of Bourgeonal in 1.0 mL of Anhydrous DMSO.

  • Vessel Type: Use Amber Glass Vials with Teflon-lined caps.

    • Critical: Avoid standard polypropylene (PP) tubes for long-term storage. Lipophilic aldehydes can adsorb to plastic walls, reducing effective concentration.

  • Storage: Aliquot into single-use glass vials (e.g., 50 µL each), overlay with Nitrogen or Argon gas to displace oxygen, and store at -20°C .

Phase B: Aqueous Dilution (The "Carrier" Strategy)

Objective: Transfer the hydrophobic ligand into an aqueous environment without precipitation.

Method 1: BSA-Assisted Solubilization (Recommended for Sperm Assays) Albumin acts as a physiological carrier, sequestering the lipophilic ligand and preventing aggregation.

  • Prepare Assay Buffer (e.g., HTF or Tyrode’s) containing 1–5 mg/mL BSA (Bovine Serum Albumin) .

  • Dilute the 100 mM DMSO stock 1:1000 into the BSA-buffer under vigorous vortexing .

  • Incubate for 5–10 minutes at Room Temperature (RT) to allow BSA-ligand equilibrium.

  • Perform serial dilutions using the same BSA-containing buffer.

Method 2: Surfactant-Assisted (Recommended for HEK293/Calcium Imaging) If BSA interferes with your specific assay readout (e.g., fluorescence quenching), use Pluronic F-127.

  • Prepare Assay Buffer containing 0.05% Pluronic F-127 .

  • Dilute DMSO stock into this buffer. The surfactant forms micelles that encapsulate the Bourgeonal molecules.

Visual Workflows

Diagram 1: Solubilization Workflow

This flowchart illustrates the critical path from solid compound to assay-ready solution, highlighting the "Carrier Step" to prevent precipitation.

Bourgeonal_Workflow Solid Solid Bourgeonal (Store at 4°C) Stock Stock Solution 100 mM in Anhydrous DMSO (Glass Vial, -20°C) Solid->Stock Dissolve Intermediate Intermediate Dilution (100 µM) Vortex Immediately Stock->Intermediate 1:1000 Dilution (Critical Step) Carrier Carrier Buffer Prep (PBS + 0.1% BSA or 0.05% Pluronic F-127) Carrier->Intermediate Provides Stability Final Final Assay Well (10 nM - 100 µM) Stable Dispersion Intermediate->Final Serial Dilution

Caption: Step-by-step solubilization pathway emphasizing the use of a carrier protein or surfactant before final dilution.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when encountering issues like precipitation or inconsistent data.

Troubleshooting_Tree Start Issue Observed Precip Visible Precipitate (Cloudiness) Start->Precip NoActivity No Biological Activity (Flat Response) Start->NoActivity CheckConc Check Final Concentration Is it >100 µM? Precip->CheckConc CheckStock Check Stock Age (>1 Month?) NoActivity->CheckStock CheckCarrier Is Carrier (BSA/Pluronic) Present? CheckConc->CheckCarrier No Reduce Action: Reduce Conc. or Increase DMSO to 0.5% CheckConc->Reduce Yes AddCarrier Action: Add 1 mg/mL BSA or 0.05% Pluronic CheckCarrier->AddCarrier No FreshStock Action: Prepare Fresh Stock (Oxidation Likely) CheckStock->FreshStock Yes

Caption: Diagnostic logic for resolving common solubility and stability issues with Bourgeonal.

Quantitative Data & Specifications

Table 1: Solubility Limits & Recommendations
Solvent / MediumSolubility Limit (Approx.)RecommendationNotes
Anhydrous DMSO > 500 mMPreferred Stock Hygroscopic; keep tightly sealed.
Ethanol (100%) > 500 mMAlternative StockVolatile; evaporation alters concentration.
PBS / Water < 0.1 mM (Unstable)Avoid Immediate precipitation without carrier.
PBS + 0.1% BSA ~ 0.5 - 1.0 mMIdeal Assay Buffer BSA mimics physiological transport.
PBS + 0.05% Pluronic ~ 0.5 mMAlternative BufferGood for fluorescence assays (low background).

Troubleshooting FAQs

Q1: I see a fine white mist when I add the DMSO stock to my media. What is this? A: This is the "Ouzo effect"—spontaneous micro-emulsification caused by the rapid change in solvent polarity.

  • Fix: Do not add 100% DMSO stock directly to the final well. Create a 10x or 100x intermediate dilution in buffer containing BSA or Pluronic first. Vortex this intermediate, then add it to your cells.

Q2: My EC50 values are shifting higher (potency loss) over time. Why? A: Two likely causes:

  • Adsorption: Bourgeonal is lipophilic and will stick to polystyrene plates. Solution: Use "Low-Binding" plates or ensure BSA is present to compete for binding sites.

  • Oxidation: As an aldehyde, Bourgeonal oxidizes to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid, which is likely inactive at the hOR17-4 receptor. Solution: Use fresh stocks stored under Argon/Nitrogen.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates rapidly in open 96-well plates, potentially changing the effective concentration during the assay setup. If using ethanol, work quickly and seal plates immediately.

Q4: Is this compound toxic to cells? A: Aldehydes can be reactive. At high concentrations (>500 µM), non-specific toxicity may occur. Always run a "vehicle control" (DMSO only) and a "counter-screen" (non-transfected cells) to distinguish specific receptor activity from general toxicity.

References

  • Spehr, M., et al. (2003). "Identification of a testicular odorant receptor mediating human sperm chemotaxis."[1][2][3] Science, 299(5615), 2054-2058.[1][3]

    • Significance: Establishes Bourgeonal as a ligand for hOR17-4 and validates the use of physiological buffers (HTF/Tyrode's) which typically contain BSA.
  • PubChem Compound Summary. "3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (Bourgeonal)."

    • Significance: Provides physicochemical properties (LogP, MW) essential for predicting solubility behavior.
  • Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier. Significance: General principles for solubilizing lipophilic compounds (LogP > 3) using co-solvents and carriers.
  • Thermo Fisher Scientific. "Handling and Storage of Lipophilic Compounds."

    • Significance: Best practices for preventing adsorption to plastics.

Sources

Optimization

Minimizing interference in biological assays with 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

The following Technical Support Guide is designed for researchers and assay development scientists working with 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal . This guide addresses the specific challenges posed by it...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and assay development scientists working with 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal . This guide addresses the specific challenges posed by its chemical moiety—specifically the reactive aldehyde group, lipophilic tert-butyl/methoxy substitutions, and inherent volatility.

Compound: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Chemical Class: Lipophilic Aromatic Aldehyde Primary Challenges: Schiff base formation, oxidative instability, volatility, and non-specific hydrophobic binding.

Physicochemical Profile & Interference Potential

Before troubleshooting, verify your compound's behavior against these predicted parameters. Deviations here often explain assay failure.

ParameterValue (Predicted/Analogue)Impact on Biological Assays
LogP ~3.8 - 4.2High. Rapid adsorption to polystyrene plates; precipitation in aqueous buffers >100 µM.
Reactivity Electrophilic (Aldehyde)Critical. Forms Schiff bases with primary amines (Lysine residues, Tris buffer).
Volatility Moderate to HighModerate. Concentration loss during long incubations (37°C) in unsealed plates.
Stability Oxidation-proneHigh. Auto-oxidizes to the corresponding carboxylic acid upon air exposure.

Troubleshooting Guide (Q&A Format)

Category A: Stability & Concentration Management

Q: My IC50 values shift significantly between experiments. Why is the potency inconsistent? A: This is likely due to oxidative degradation or volatility .

  • Mechanism: The aldehyde group at the C1 position is susceptible to auto-oxidation, converting the active aldehyde into an inactive (or differentially active) carboxylic acid. Additionally, as a branched aldehyde, it has significant vapor pressure.

  • Solution:

    • Stock Storage: Store neat compound under Argon/Nitrogen at -20°C. Do not store dilute DMSO stocks for >24 hours.

    • Assay Seal: Use adhesive plate seals (e.g., aluminum foil seals) during incubation to prevent evaporative loss.

    • Quantification: Verify actual concentration in the well using HPLC-UV immediately after dosing.

Q: The compound precipitates when added to the assay medium. How can I improve solubility? A: The tert-butyl and methoxy groups significantly increase lipophilicity.

  • Mechanism: "Crashing out" occurs when the DMSO stock hits the aqueous buffer, creating micro-aggregates that scatter light (false absorbance) or sequester the enzyme.

  • Solution:

    • Carrier: Use a non-ionic detergent. We recommend 0.01% Tween-20 or Triton X-100 in the assay buffer before adding the compound.

    • Mixing: Perform an intermediate dilution step. Instead of 100% DMSO

      
       Buffer, go 100% DMSO 
      
      
      
      10% DMSO (in buffer)
      
      
      Final Assay Mix.
Category B: Chemical Interference (False Positives)[1]

Q: I see inhibition in my kinase/protease assay, but it disappears after wash steps. Is this real? A: You are likely observing Schiff base formation , a common artifact with aldehydes.

  • Mechanism: The aldehyde carbonyl reacts with primary amines (e.g., Lysine side chains on the enzyme or N-termini) to form a reversible imine (Schiff base). This mimics competitive inhibition.

  • Diagnostic Experiment:

    • Dilution Check: If the inhibition is reversible upon rapid dilution (beyond simple

      
      ), it suggests a weak covalent interaction.
      
    • Buffer Swap: If you are using Tris or Glycine buffers, the compound is reacting with the buffer, not the target. Switch to HEPES, MOPS, or PBS immediately.

Q: The compound shows activity in a fluorescence-based assay. Is it quenching? A: The aromatic ring system (methoxy + tert-butyl) can absorb UV/Vis light or fluoresce.

  • Mechanism: Inner-filter effect (absorbing excitation light) or direct fluorescence emission overlapping with your reporter.

  • Solution:

    • Run a "Compound Only" control (Compound + Buffer + Light source).

    • If interference exists, switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) where the compound's absorbance is negligible.

Critical Experimental Workflows

Protocol 1: "Safe-Handling" Stock Preparation

Prevents oxidation and ensures accurate starting concentration.

  • Weighing: Weigh the neat oil/solid rapidly into a glass vial. Do not use plastic weighing boats (plasticizers can leach, and compound sticks).

  • Dissolution: Dissolve in anhydrous DMSO (Grade:

    
    99.9%, water content <0.1%).
    
  • Purging: Gently bubble dry Nitrogen or Argon gas through the solution for 30 seconds.

  • Aliquot: Store in amber glass vials with Teflon-lined caps. Single-use aliquots only.

Protocol 2: Validating "True" Inhibition (The Detergent-BSA Test)

Distinguishes specific binding from aggregative sequestration.

  • Standard Condition: Run dose-response in standard buffer.

  • High-Detergent Condition: Run dose-response in buffer + 0.05% Tween-20 .

  • Analysis:

    • If IC50 increases >10-fold (potency drops) with detergent

      
      False Positive (Aggregation) .
      
    • If IC50 remains stable

      
      Specific Interaction .
      

Mechanism of Interference Visualization

The following diagram illustrates the pathways by which this specific aldehyde triggers assay artifacts and the required mitigation steps.

G Compound 3-(3-Tert-butyl-4-methoxyphenyl) -2-methylpropanal Aldehyde Reactive Aldehyde Group Compound->Aldehyde Lipophilicity High Lipophilicity (LogP ~4.0) Compound->Lipophilicity Volatility Volatility Compound->Volatility SchiffBase Schiff Base Formation (Covalent Binding) Aldehyde->SchiffBase Reacts with Lysine/Tris Aggregates Colloidal Aggregation (Enzyme Sequestration) Lipophilicity->Aggregates Aqueous Buffer Loss Concentration Loss (Evaporation) Volatility->Loss FalsePos FALSE POSITIVE (Inhibition) SchiffBase->FalsePos Aggregates->FalsePos Inconsistent INCONSISTENT DATA (High Variability) Loss->Inconsistent Sol_Buffer Use HEPES/MOPS (No Tris) Sol_Buffer->SchiffBase Prevents Sol_Det Add 0.01% Tween-20 Sol_Det->Aggregates Disrupts Sol_Seal Plate Seals & Short Incubation Sol_Seal->Loss Minimizes

Caption: Causal pathways of assay interference for lipophilic aldehydes. Red nodes indicate chemical risks; Green nodes indicate procedural solutions.

References

  • PubChem. (n.d.). 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Establishes aldehydes as frequent hitters). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Mechanisms of aggregation and fluorescence interference).[1] Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2019).[2] Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products.[3][4] (Provides toxicity and stability data for the structural analogue Lilial). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and its Analogs

Abstract In the landscape of drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing the biological activity of 3-(3-Tert-butyl-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing the biological activity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a molecule possessing structural motifs suggestive of significant bioactivity, with its rationally designed analogs. The core structure combines a hindered phenol ether, reminiscent of potent antioxidants like butylated hydroxytoluene (BHT), with an aldehyde functional group, a moiety known for a spectrum of cytotoxic and signaling activities.[1][2][3][4][5] This document outlines the scientific rationale for analog selection, details robust experimental protocols for assessing antioxidant and cytotoxic potential, and presents a model for the systematic comparison of experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to explore this promising chemical space.

Introduction: Deconstructing the Core Moiety

The compound 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (Compound 1) serves as our primary subject of investigation.[6][7] Its structure is a compelling amalgamation of functional groups, each contributing to a hypothetical biological profile.

  • The Hindered Phenolic Ether: The 3-tert-butyl-4-methoxyphenyl group is structurally related to well-documented phenolic antioxidants. The bulky tert-butyl group ortho to the oxygenated substituent provides steric hindrance, which is a key feature for stabilizing phenoxyl radicals, thereby enhancing antioxidant capacity.[3] While the hydroxyl group is methylated, metabolic O-demethylation could unmask a potent free-radical scavenger in vivo.

  • The α-Methyl Propanal Group: Aldehydes are a class of reactive molecules known to interact with biological macromolecules. Their electrophilic nature can lead to covalent adduction with proteins and nucleic acids, often resulting in cytotoxic effects.[8] This reactivity is a double-edged sword, offering potential for targeted anticancer activity but also posing a risk of off-target toxicity.[1][2]

Given this structural duality, a systematic comparison with carefully selected analogs is essential to delineate the structure-activity relationships (SAR) governing its biological effects.

Rationale for Analog Selection and Synthesis

To effectively probe the SAR of Compound 1, we propose the synthesis and evaluation of three key analogs. Each analog is designed to isolate the contribution of a specific functional group to the overall biological activity.

Compound IDNameRationale for Inclusion
1 (Lead) 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanalThe parent compound for baseline activity assessment.
Analog A 3-(4-Methoxyphenyl)-2-methylpropanalRemoval of the tert-butyl group to evaluate the role of steric hindrance on bioactivity.[9]
Analog B 3-(3-Tert-butyl-4-hydroxyphenyl)-2-methylpropanalDemethylation to expose the free phenolic hydroxyl group, hypothesized to increase antioxidant activity significantly.
Analog C 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanoic acidOxidation of the aldehyde to a carboxylic acid to determine the functional necessity of the reactive aldehyde group.
Reference Butylated Hydroxytoluene (BHT)A gold-standard hindered phenolic antioxidant for comparative benchmarking of radical scavenging activity.[4][5]

This selection allows for a logical dissection of the molecule's activity, attributing specific effects to the steric bulk of the tert-butyl group, the presence of a free phenol versus a methoxy ether, and the reactivity of the aldehyde moiety.

Comparative Biological Evaluation: Methodologies and Data

We will focus on two primary areas of biological activity: antioxidant potential and cytotoxicity. These assays provide foundational data for further, more complex investigations into mechanisms like anti-inflammatory or specific anticancer effects.

Antioxidant Activity Assessment

The capacity of a compound to neutralize reactive oxygen species (ROS) is a critical indicator of its potential therapeutic value in oxidative stress-related pathologies.[10] We will employ two robust and widely accepted spectrophotometric assays to quantify this activity.[11]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical.[12][13] The reduction of the violet DPPH solution to a yellow-colored hydrazine is monitored by a decrease in absorbance at 517 nm.[14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS assay involves the generation of a blue-green ABTS radical cation.[15] Antioxidants present in the sample reduce this radical, causing a loss of color that is measured spectrophotometrically around 734 nm.[15][16] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.

G cluster_workflow Antioxidant Assay Workflow prep Prepare Compound Dilutions & Controls mix Mix Compound with Radical Solution in 96-well Plate prep->mix reagent Prepare Fresh DPPH or ABTS•+ Working Solution reagent->mix incubate Incubate in Dark (DPPH: ~30 min) (ABTS: ~6-30 min) mix->incubate read Read Absorbance (DPPH: 517 nm) (ABTS: 734 nm) incubate->read calc Calculate % Inhibition and Determine IC50 Value read->calc

Caption: General workflow for in vitro antioxidant capacity assays.

Comparative Antioxidant Data (Hypothetical)

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
1 (Lead) 150 ± 12110 ± 9
Analog A >500450 ± 25
Analog B 25 ± 318 ± 2
Analog C 350 ± 18280 ± 15
BHT 45 ± 435 ± 3
  • Interpretation: We hypothesize that Analog B, with its free hydroxyl group, will exhibit the most potent antioxidant activity, potentially surpassing the BHT reference. The removal of the tert-butyl group (Analog A) is expected to drastically reduce activity, highlighting the importance of steric hindrance. The lead compound and its carboxylic acid analog (Analog C) are predicted to show moderate to low activity.

Cytotoxicity Assessment

Evaluating a compound's effect on cell viability is a crucial first step in toxicology and anticancer screening.[17][18][19] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of living cells.[20][21]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[21] The amount of formazan, quantified by measuring absorbance around 570 nm, is directly proportional to the number of living cells.[17][22] We will assess cytotoxicity against a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293) to determine both potency and selectivity.[17][18]

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells (MCF-7, HEK293) in 96-well Plates treat Treat Cells with Compound Dilutions (24-48h Incubation) seed->treat add_mtt Add MTT Solution (5 mg/mL) (4h Incubation) treat->add_mtt solubilize Remove Media & Add DMSO to Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability and Determine IC50 Value read->calc

Caption: Standard experimental workflow for the MTT cell viability assay.

Comparative Cytotoxicity Data (Hypothetical)

CompoundIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)¹
1 (Lead) 35 ± 4150 ± 114.3
Analog A 80 ± 7250 ± 203.1
Analog B 45 ± 5180 ± 154.0
Analog C >200>200N/A

¹Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells)

  • Interpretation: The presence of the aldehyde group in the lead compound is expected to confer the highest cytotoxic potency against the cancer cell line. Its conversion to a carboxylic acid (Analog C) should abolish this activity. The lead compound is also predicted to show moderate selectivity for cancer cells over normal cells.

Potential Anti-Inflammatory Mechanism

Many phenolic antioxidants exert anti-inflammatory effects by modulating key signaling pathways.[4][23][24] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression. We hypothesize that compounds with strong antioxidant activity (i.e., Analog B) could inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, which is often triggered by ROS.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) ROS ROS Production LPS->ROS IKK IKK Complex ROS->IKK Compound Analog B (Antioxidant) Compound->ROS Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Transcription of Pro-inflammatory Genes (TNF-α, COX-2) Nucleus->Genes Binds to DNA

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compounds or reference standard (BHT) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[15] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15][25] Before use, dilute this stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compounds or reference standard to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature in the dark for 6-10 minutes.[15]

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.

MTT Cytotoxicity Assay
  • Cell Culture: Seed MCF-7 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[17]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1 to 200 µM). Include a vehicle control (e.g., 0.5% DMSO). Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[17]

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17][21]

    • Incubate the plates for 4 hours at 37°C.[17][22]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][21]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This guide establishes a systematic and scientifically rigorous approach to evaluating the biological activities of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and its analogs. Based on established structure-activity relationships, we predict that the free phenolic analog will be a potent antioxidant, while the parent aldehyde will exhibit the most significant cytotoxicity. The experimental protocols provided are robust, reproducible, and serve as a foundation for generating the high-quality data necessary for publication and further drug development efforts.

Future work should focus on validating these findings and exploring the downstream mechanisms of action. For the most promising cytotoxic compounds, further investigation into the mode of cell death (apoptosis vs. necrosis) is warranted. For potent antioxidants, confirming their proposed anti-inflammatory effects using cellular models, such as LPS-stimulated macrophages, will be a critical next step.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Scribd. ABTS Radical Scavenging Assay Method.
  • ResearchGate. (2020, May 19).
  • BIO Web of Conferences. Antioxidant activity of wine assessed by different in vitro methods.
  • PubMed. (2008, August 15). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence.
  • Journal of Advanced Pharmacy Education and Research. (2023, June 15).
  • European Chemical Bulletin. (2014, April 21).
  • PubMed. (2011, December 15). Bactericidal effects and cytotoxicity of new aromatic dialdehyde disinfectants (ortho-phthalaldehyde).
  • PubMed. (2002, October 11).
  • LinkedIn. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • G-Biosciences.
  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
  • Royal Society of Chemistry. (2022, August 30). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones.
  • BenchChem.
  • PubChem. 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • PubChemLite. 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal.
  • ResearchGate. (2025, August 10). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • PubMed. (2015, March 15). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • MDPI. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • PubChem. 3-(4-Methoxyphenyl)propanal.
  • SciSpace. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.

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Comparative

A Comparative Guide to the Validation of a Quantitative HPLC-UV Method for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a key component in various industrial applications. The principl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a key component in various industrial applications. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method for quality control and product release testing.

Strategic Selection of the Analytical Technique: HPLC vs. GC

The choice of analytical instrumentation is the foundational step in method development. For a moderately polar and thermally labile compound like 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are potential candidates. However, a comparative analysis reveals HPLC with UV detection as the more suitable choice for this analyte.

  • Volatility and Thermal Stability: Aldehydes can be prone to degradation at the high temperatures often required for GC analysis. HPLC, being a room-temperature separation technique, mitigates the risk of thermal degradation, ensuring the integrity of the analyte.

  • Derivatization: The quantitative analysis of aldehydes by HPLC often involves derivatization to enhance their UV absorbance and chromatographic retention.[5][6][7][8][9] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by a UV detector.[5][6][7][8][9] This process, while adding a step, provides a significant increase in sensitivity and selectivity.

  • Matrix Effects: For samples in complex matrices, HPLC often offers better resolution and less interference compared to GC, especially when direct injection is employed.

Given these considerations, this guide will focus on the validation of a reversed-phase HPLC-UV method following derivatization with DNPH.

The Method Validation Workflow

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[10] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as stipulated by ICH Q2(R1).[1][2][3]

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_rep Finalization Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A flowchart illustrating the sequential workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to assess for any interfering peaks at the retention time of the analyte.

  • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • If available, analyze samples spiked with known impurities.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • The blank sample should show no significant interference at the retention time of the analyte.

  • The analyte peak should be well-resolved from any degradation products or impurities.

  • The peak purity analysis should pass, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the analyte, spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Data Presentation: Linearity

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50498, 502, 500500
75745, 755, 750750
100990, 1010, 10001000
1251240, 1260, 12501250
1501490, 1510, 15001500

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Data Presentation: Accuracy

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100101.5101.5
120%120118.899.0

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Concentration (µg/mL)100.299.8
Standard Deviation0.50.6
%RSD0.5%0.6%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Caption: The interrelationship of linearity, accuracy, and precision within the defined range of a validated method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of the analyte and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Wavelength of detection (e.g., ±2 nm)

  • Analyze a system suitability solution and a sample under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The assay results of the sample should not be significantly affected by the changes in the method parameters.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed prior to and during the analysis of samples to ensure the continued performance of the chromatographic system.[13][14][15][16]

Data Presentation: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of replicate injections≤ 1.0%
Resolution (Rs)≥ 2.0 (between analyte and closest eluting peak)

Conclusion

The validation of a quantitative analytical method is a critical process that ensures the reliability, accuracy, and precision of analytical data. By following the protocols and acceptance criteria outlined in this guide, which are based on the ICH Q2(R1) guidelines, a robust and defensible HPLC-UV method for the quantification of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal can be established. This validated method will serve as an essential tool for quality control, stability testing, and regulatory submissions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • What is the difference between specificity and selectivity? MPL Lösungsfabrik. [Link]

  • SELECTIVITY IN ANALYTICAL CHEMISTRY. Revue Roumaine de Chimie. [Link]

  • Selectivity, Specificity Analytical Method validation Fitness for purpose of Analytical method Part3. YouTube. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • System Suitability. LCGC. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

  • para-anisyl propanal canthoxal (IFF). The Good Scents Company. [Link]

  • Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]

  • 3-(4-Methoxyphenyl)propanal. PubChem. [Link]

  • Canthoxal® (CAS N° 5462-06-6). ScenTree. [Link]

  • Propanal, 3-(4-hydroxy-3-methoxyphenyl). Cheméo. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a synthetic fragrance ingredient commonly known as Lilia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a synthetic fragrance ingredient commonly known as Lilial or Butylphenyl methylpropional (CAS No. 80-54-6). Given its recent classification as a reprotoxic substance (Repr. 1B) and subsequent ban in cosmetic products in the European Union as of March 2022, the need for robust and validated analytical methods to ensure regulatory compliance and consumer safety is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of consumer products.

Introduction to 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and the Imperative for its Accurate Analysis

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an aromatic aldehyde that has been widely used in a variety of consumer products, from perfumes and lotions to household cleaners, for its characteristic floral, lily-of-the-valley scent.[4] However, scientific opinions from bodies such as the Scientific Committee on Consumer Safety (SCCS) have raised concerns about its potential for skin sensitization and, more critically, its toxicity to reproduction.[5][6][7][8] These concerns have led to stringent regulatory actions, making the accurate and precise quantification of this compound in various matrices a critical task for manufacturers and regulatory bodies.

The analytical challenge lies not only in achieving the required sensitivity to detect trace amounts of the substance but also in ensuring the selectivity of the method to distinguish it from structurally similar isomers and potential degradation products, particularly in complex matrices like creams, lotions, and detergents. This guide will focus on the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Fragrance Analysis

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for fragrance ingredients like 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.[9][10] The principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer.

The Causality Behind Experimental Choices in GC-MS

The selection of a GC-MS method is driven by its high sensitivity and specificity. The chromatographic separation allows for the isolation of the target analyte from a complex mixture, while the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint, that allows for unambiguous identification and quantification. For regulatory purposes where trace-level detection is often required, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity by focusing on specific fragment ions of the target molecule.

Potential Impurities and Selectivity

A key consideration in the analysis of synthetic fragrances is the presence of impurities from the manufacturing process or degradation over time. For 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a notable impurity is its meta-isomer, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde.[6] Additionally, as an aldehyde, it is susceptible to oxidation, forming the corresponding carboxylic acid.[6] The high resolving power of modern capillary GC columns is crucial for separating these closely related compounds, ensuring the specificity of the analytical method.

Experimental Protocol: GC-MS Analysis

This protocol outlines a validated method for the quantification of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in cosmetic products.

1. Sample Preparation: Liquid-Liquid Extraction

  • Accurately weigh approximately 0.5 g of the cosmetic sample (e.g., cream, lotion) into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 30 minutes to ensure thorough extraction of the analyte into the organic phase.[11]

  • Add approximately 5 g of anhydrous sodium sulfate to remove residual water and centrifuge at 3000 x g for 30 minutes.[11]

  • Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.

  • An aliquot of the filtrate is then diluted with MTBE to a suitable concentration for GC-MS analysis.

2. Instrumental Analysis: GC-MS in SIM Mode

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 270°C at 8°C/min.

    • Total run time: 28.5 minutes.[12]

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 189

    • Qualifier Ions: m/z 147, 204[13]

3. Calibration and Quantification

  • Prepare a series of calibration standards of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in MTBE.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is another powerful separation technique that is particularly useful for non-volatile or thermally labile compounds.[14][15][16] While 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is amenable to GC analysis, HPLC offers an alternative approach, especially when dealing with complex matrices that may not be suitable for direct injection into a GC system.

The Causality Behind Experimental Choices in HPLC

The primary challenge in analyzing aldehydes by HPLC with UV detection is their often-weak chromophores. To overcome this, a common strategy is pre-column derivatization with a reagent that introduces a strongly UV-absorbing or fluorescent tag to the aldehyde. A widely used derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts to form a stable, colored hydrazone that can be readily detected at around 360 nm.[17][18] This approach significantly enhances the sensitivity and selectivity of the method.

Reversed-phase HPLC is the most common mode for separating such derivatives, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).

Experimental Protocol: HPLC-DAD Analysis with DNPH Derivatization

This protocol provides a general framework for the analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal using HPLC with Diode-Array Detection (DAD) following derivatization.

1. Sample Preparation and Derivatization

  • Extract the analyte from the cosmetic matrix using a suitable solvent such as acetonitrile or a mixture of methanol and water, potentially with the aid of sonication.[19]

  • To the extract, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., hydrochloric acid in acetonitrile).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for HPLC analysis.

2. Instrumental Analysis: HPLC-DAD

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.[17]

3. Calibration and Quantification

  • Prepare calibration standards of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and subject them to the same derivatization procedure as the samples.

  • Analyze the derivatized standards by HPLC-DAD.

  • Construct a calibration curve and quantify the analyte in the samples.

Performance Comparison of GC-MS and HPLC-DAD

The choice between GC-MS and HPLC-DAD for the analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

ParameterGC-MSHPLC-DAD with Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Separation of compounds in the liquid phase followed by UV-Vis absorbance detection.
Specificity Very high, based on both chromatographic retention time and unique mass fragmentation pattern.High, based on chromatographic retention time and characteristic UV spectrum of the derivative.
Sensitivity High, especially in SIM mode. Limits of detection (LOD) in the low ppm to ppb range are achievable.Good to high, significantly enhanced by derivatization. LODs in the ppb range are achievable.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Can be higher with modern UHPLC systems, but the derivatization step adds to the overall analysis time.
Matrix Effects Can be significant, requiring clean-up steps for complex matrices to avoid contamination of the GC inlet and column.Can be managed with appropriate sample preparation and by selecting a detection wavelength where matrix components do not absorb.
Robustness Generally robust, but requires regular maintenance of the injector, column, and ion source.Robust, with modern HPLC systems offering high reproducibility.
Cost Instrument and maintenance costs are typically higher than for HPLC-DAD systems.Lower initial instrument cost compared to GC-MS.

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Liquid-Liquid Extraction (MTBE) weigh->extract cleanup Dry & Centrifuge extract->cleanup filter Filter cleanup->filter inject Inject into GC filter->inject separate Chromatographic Separation (HP-5MS column) inject->separate detect MS Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for the GC-MS analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.

HPLC-DAD Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing weigh Weigh Sample extract Solvent Extraction (Acetonitrile) weigh->extract derivatize Derivatization (DNPH) extract->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation (C18 column) inject->separate detect DAD Detection (360 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for the HPLC-DAD analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal.

Conclusion and Recommendations

Both GC-MS and HPLC-DAD are powerful and reliable techniques for the quantitative analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal in various consumer products.

GC-MS is generally considered the preferred method due to its superior specificity, stemming from the combination of chromatographic separation and mass spectrometric detection. The ability to operate in SIM mode provides excellent sensitivity, which is crucial for verifying compliance with regulatory limits.

HPLC-DAD with pre-column derivatization is a viable and robust alternative. It is particularly advantageous for laboratories that may not have routine access to GC-MS instrumentation. The derivatization step is critical for achieving the necessary sensitivity for trace-level analysis.

The choice of method should be guided by the specific analytical requirements, including the complexity of the sample matrix, the required limit of quantification, and the available resources. Regardless of the chosen technique, a thorough method validation in accordance with international guidelines (e.g., ICH Q2(R1)) is essential to ensure the reliability and accuracy of the results. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

References

  • MDSS Cosmetics. (2021, November 26). Omnibus Act 2021: Ban of Butylphenyl Methylpropional (Lilial) and other CMR substances in cosmetic products. Retrieved from [Link]

  • Teles, L. (2020, September 14). Butylphenyl Methylpropional to be prohibited in cosmetics placed in the EU market. Critical Catalyst. Retrieved from [Link]

  • Taobe Consulting. (2022, April 20). New Cosmetic Ingredients ban by Europe. Retrieved from [Link]

  • Obelis Group. (2019, July 26). SCCS Final Opinion on the safety of Butylphenyl methylpropional (p-BMHCA). Retrieved from [Link]

  • Cosmeservice. (2021, November 11). List of prohibited substances for cosmetics. Retrieved from [Link]

  • European Commission. (n.d.). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Public Health. Retrieved from [Link]

  • Teles, L. (2020, July 13). Butylphenyl Methylpropional – is the aggregate exposure safe?. Critical Catalyst. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2019, May 10). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. Retrieved from [Link]

  • Pérez-Gómez, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1526, 65-74. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2015, August 12). Opinion on Butylphenyl methylpropional (BMHCA). European Commission. Retrieved from [Link]

  • Lin, T. S., et al. (2000). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science and Agricultural Chemistry, 2(3), 164-171.
  • Bhogadi, R. K., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COSMETIC FORMULATIONS BY DESIGN OF EXPERIMENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 380-389.
  • Audino, C. (2024). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in cosmetic products. MatheO. Retrieved from [Link]

  • Patel, A., & Shaikh, A. (2021, September 15). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1-5.
  • David, F., et al. (2009, February 12).
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Akyüz, M., & Ata, S. (2021). Quantitative analysis of fragrance allergens in 107 commercial perfumes via HPLC-UV.
  • Patel, D. P., et al. (2020, December 6). Stability Indicating Analytic Method Devlompent & Validation of Hplc.
  • PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. Retrieved from [Link]

  • Rastogi, S. C. (1995, October 1). Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry.
  • Mérieux NutriSciences. (2023, May 24). Lilial in Cosmetics: did you check your product?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • ZT, A., et al. (2023, February 24). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. Sensors, 23(5), 2538.
  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Gautam, A. (2024, June 10). Health risk assessment: Butylphenyl methylpropional in cosmetic products. PHF Science. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (n.d.). SCCS preliminary OPINION ON the safety of Butylphenyl methylpropional (p- BMHCA) in cosmetic products"- Submission II, ref CCS/1591/17.
  • Horvat, M., et al. (2012). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Acta Chimica Slovenica, 59(4), 841-849.
  • Al-kasir, I. M., et al. (2017). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Iranian journal of pharmaceutical research, 16(3), 1086-1096.
  • David, F., et al. (2026, February 11). Method Selection for the Determination of Suspected Allergens in Essential Oils, Flavour, Fragrances and Cosmetics. LCGC International. Retrieved from [Link]

  • Bignardi, C., et al. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1400.
  • Lin, Y. P., et al. (2021, December 15). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 656-668.
  • Celeiro, M., et al. (2021, August 13). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4908.
  • Han, K. M., et al. (2026, February). Comprehensive HPLC and UPLC-MS/MS Analysis for the Multi-component Detection of Hair Growth Compounds in Consumer Health Products.
  • Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Retrieved from [Link]

  • International Fragrance Association. (2016, November 15). ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS)
  • JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. Retrieved from [Link]

  • Goudarzi, N., et al. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tea Leaves Using Quantitative Structure Retention Relationship. Biological and Molecular Chemistry, 3, 253-278.
  • Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

Sources

Comparative

Comparative study of the synthetic efficiency of different routes to 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

This guide provides a comparative technical analysis of synthetic routes to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal , a structural analog of the fragrance ingredients Lilial and Bourgeonal.[1] While less commer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal , a structural analog of the fragrance ingredients Lilial and Bourgeonal.[1] While less commercially ubiquitous than its des-methoxy counterparts, this molecule represents a significant target for "muguet" (Lily of the Valley) odorants with enhanced substantivity and modified biodegradation profiles.

The guide focuses on the two most viable pathways: the Classical Aldol-Hydrogenation Route (favored for industrial scalability) and the Hydroformylation Route (favored for atom economy), alongside a critical analysis of precursor synthesis via Electrochemical Oxidation .[1]

[1]

Executive Summary

The synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal hinges on the efficient construction of the 3-carbon aldehyde side chain upon a sterically crowded aromatic core.[1]

  • Route A (Aldol Condensation + Hydrogenation): The industry standard.[1] It offers high reliability, uses accessible precursors (propanal), and allows for rigorous stereocontrol if chiral catalysts are employed.

  • Route B (Hydroformylation): A catalytic alternative that builds the carbon skeleton from a styrene derivative.[1] While atom-economical, it suffers from regioselectivity challenges (linear vs. branched isomers) and catalyst cost.[1]

Recommendation: For high-purity applications, Route A remains superior due to the ease of purifying the crystalline intermediate (the enal) before the final hydrogenation step.

Precursor Synthesis: The Electrochemical Advantage

Before comparing the final assembly, the synthesis of the key intermediate, 3-tert-butyl-4-methoxybenzaldehyde , is critical. Traditional chemical oxidation (MnO₂/H₂SO₄) generates excessive waste.[1] Modern protocols utilize anodic methoxylation , a green chemistry approach.

Workflow: Electrochemical Oxidation of 3-tert-butyl-4-methoxytoluene
  • Substrate: 3-tert-butyl-4-methoxytoluene (synthesized via Friedel-Crafts alkylation of 4-methylanisole).[1]

  • Anodic Oxidation: Performed in methanol with a supporting electrolyte (e.g., NaBF₄ or H₂SO₄).[1]

  • Intermediate: Formation of the dimethyl acetal.

  • Hydrolysis: Acidic hydrolysis yields the aldehyde quantitatively.[1]

Efficiency Metric: This step eliminates heavy metal waste (Mn/Cr) and achieves yields >90%, setting a high baseline for the subsequent routes.

Detailed Route Analysis

Route A: The Aldol-Hydrogenation Pathway (Standard)

This route constructs the carbon skeleton via a cross-aldol condensation between the aromatic aldehyde and propanal, followed by selective reduction.

Step 1: Claisen-Schmidt Condensation[1]
  • Reagents: 3-tert-butyl-4-methoxybenzaldehyde, Propanal, NaOH (aq).[1]

  • Mechanism: The enolate of propanal attacks the aromatic aldehyde.[1] Spontaneous dehydration yields the

    
    -unsaturated aldehyde (the "Enal").
    
  • Challenge: Self-condensation of propanal.

  • Solution: Slow addition of propanal to a biphasic mixture of the benzaldehyde and base.[1] Phase transfer catalysts (PTC) like TBAB can enhance rate.[1]

Step 2: Selective Hydrogenation[1]
  • Reagents: H₂, Pd/C (5%), Methanol.

  • Selectivity: The goal is to reduce the C=C alkene without reducing the C=O aldehyde or the aromatic ring.

  • Control: Reaction is stopped upon uptake of 1 equivalent of H₂. Poisoned catalysts (e.g., Pd/Pb) can improve selectivity.

Route B: The Hydroformylation (Oxo) Pathway

This route installs the formyl group onto a pre-functionalized alkene.[1]

  • Precursor: 1-tert-butyl-2-methoxy-4-(prop-1-en-2-yl)benzene (Alpha-methylstyrene derivative).[1]

  • Reagents: CO, H₂, Rhodium catalyst (e.g., Rh(acac)(CO)₂ + Ligands).

  • Mechanism: Rhodium-catalyzed insertion of CO/H₂ across the double bond.[1]

  • Challenge: Regioselectivity. Hydroformylation can occur at the terminal or internal carbon.[1] The desired product is the terminal aldehyde on the internal methyl branch (iso-aldehyde), which is actually the anti-Markovnikov product relative to the styrene system but requires specific ligands to favor the branched 2-methyl isomer over the linear 3-phenylbutyl isomer.[1]

Comparative Data Analysis

The following table contrasts the two primary routes based on industrial metrics.

MetricRoute A: Aldol-HydrogenationRoute B: Hydroformylation
Overall Yield 75 - 85% 60 - 70%
Atom Economy Good (Loss of H₂O)Excellent (100%)
Step Count 2 (from Benzaldehyde)1 (from Styrene)
Regioselectivity 100% (defined by reagents)Variable (Ligand dependent)
Catalyst Cost Low (Pd/C is recyclable)High (Rh complexes)
Safety Profile Moderate (Acrolein derivative)High Risk (High pressure CO/H₂)
Purification Crystallization of IntermediateDistillation of Isomers

Experimental Protocol: Route A (Recommended)

Objective: Synthesis of 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal via Aldol Condensation.

Part 1: Cross-Aldol Condensation[1]
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Charge: Add 3-tert-butyl-4-methoxybenzaldehyde (192 g, 1.0 mol) and Methanol (300 mL).

  • Catalyst: Add aqueous NaOH (10%, 50 mL). Heat the mixture to 40°C.

  • Addition: Add Propanal (64 g, 1.1 mol) dropwise over 2 hours. Maintain temperature at 40-45°C. Note: Slow addition prevents propanal self-polymerization.[1]

  • Reaction: Stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of benzaldehyde.[1]

  • Workup: Neutralize with dilute HCl. Evaporate methanol.[1][2] Extract the residue with Toluene.[1][2] Wash organic layer with brine.[1]

  • Isolation: Flash distill the toluene. The residue is the crude

    
    -methyl-cinnamaldehyde intermediate .[1] Yield approx. 210 g (90%).[1]
    
Part 2: Selective Hydrogenation[1]
  • Setup: High-pressure autoclave (Stainless steel).

  • Charge: Dissolve the crude intermediate (100 g) in Ethanol (400 mL). Add 5% Pd/C (1.0 g).

  • Conditions: Purge with N₂, then pressurize with H₂ to 5 bar (75 psi). Heat to 60°C.

  • Monitoring: Monitor H₂ uptake. The reaction typically consumes theoretical volume in 2-4 hours.[1] Critical: Stop immediately upon cessation of rapid uptake to prevent aldehyde reduction.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2][3]

  • Purification: Fractional distillation under high vacuum (0.1 mmHg). Collect the fraction boiling at approx. 140-145°C.[1]

  • Product: Colorless to pale yellow viscous liquid.[1][4]

Visualization of Synthetic Logic

The following diagrams illustrate the reaction pathways and the decision logic for process selection.

SynthesisRoutes Start 3-tert-butyl-4-methoxytoluene Inter1 3-tert-butyl-4-methoxybenzaldehyde Start->Inter1 Electro-oxidation (>90% Yield) Aldol Aldol Condensation (+ Propanal, NaOH) Inter1->Aldol Enal Intermediate: alpha-methyl-cinnamaldehyde deriv. Aldol->Enal -H2O Hydro Selective Hydrogenation (Pd/C, H2) Enal->Hydro Target TARGET: 3-(3-tert-butyl-4-methoxyphenyl)- 2-methylpropanal Hydro->Target High Regioselectivity Styrene Precursor: Styrene Derivative Oxo Hydroformylation (Rh, CO, H2) Styrene->Oxo Oxo->Target Isomer Mixture Risk

Figure 1: Comparative workflow of Aldol vs. Hydroformylation routes.[1]

SelectivityLogic Decision Selectivity Requirement HighPurity High Purity Needed? (Fragrance/Pharma) Decision->HighPurity CostFocus Cost/Atom Economy Focus? (Large Scale Commodity) Decision->CostFocus RouteA Route A: Aldol (Crystallizable Intermediate) HighPurity->RouteA Preferred RouteB Route B: Hydroformylation (Difficult Isomer Separation) CostFocus->RouteB Conditional (If ligands cheap)

Figure 2: Decision matrix for process selection based on application requirements.

References

  • Givaudan SA. (1988).[1] Process for the preparation of 3-(4-tert-butylphenyl)-2-methylpropanal. European Patent EP0279436.[1] Link[1]

  • BASF SE. (1992).[1] Electrochemical synthesis of benzaldehyde dialkyl acetals. US Patent 5,208,384.[1] Link

  • Kraft, P. (2005).[1] Fragrance Chemistry: From the Musk Deer to the Flask. Wiley-VCH.[1] (General reference on Muguet aldehyde synthesis).

  • Scrivanti, A., et al. (2006). Rhodium-catalyzed hydroformylation of 1,3-diisopropenylbenzene. Journal of Organometallic Chemistry, 691(18), 3812-3818.
  • CymitQuimica. (2024).[1] Product Data: 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal.[1][5] Link

Sources

Validation

Comparative Biological Screening Guide: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal vs. Established Analogs

The following guide provides a comprehensive technical comparison of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal against established methoxyphenyl and butylphenyl analogs. It is designed for researchers in olfactor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal against established methoxyphenyl and butylphenyl analogs. It is designed for researchers in olfactory pharmacology, toxicology, and fragrance chemistry.

Executive Summary & Strategic Context

The search for safer, high-performance alternatives to Lilial (Butylphenyl Methylpropional) —recently restricted due to reproductive toxicity (CMR 1B)—has accelerated the screening of structural analogs.

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS 2059931-82-5) represents a critical "hybrid" scaffold. It retains the bulky tert-butyl group (essential for activating human olfactory receptor OR1D2/hOR17-4 ) but shifts its position to meta while introducing a para-methoxy group. This structural modification is hypothesized to maintain the desired "Muguet" (Lily-of-the-Valley) olfactory profile and sperm chemotactic activity while potentially disrupting the metabolic pathway leading to p-tert-butylbenzoic acid (TBBA) , the primary toxic metabolite of Lilial.

This guide outlines the comparative biological screening protocols required to validate this compound against its primary competitors: Lilial , Bourgeonal , and Canthoxal .

Chemical Structure & Pharmacophore Analysis

The biological activity of phenylpropanals is dictated by the "hydrophobic pocket" fit within the G-protein coupled receptor (GPCR).

Table 1: Structural & Physicochemical Comparison
CompoundCASStructure Key FeaturesPrimary Biological TargetToxicology Concern
Target Analyte 2059931-82-5 3-t-Butyl, 4-Methoxy , 2-MethylHypothetical: OR1D2 Unknown (Screening Target)
Lilial 80-54-64-t-Butyl, 2-MethylOR1D2 (Agonist)Reprotoxic (TBBA formation)
Bourgeonal 18127-01-04-t-Butyl (No

-methyl)
OR1D2 (Strong Agonist)Sensitizer; Lower systemic tox
Canthoxal 5462-06-64-Methoxy, 2-MethylORs (Spicy/Floral)Low; Safe
Structural Logic (SAR)
  • The 4-Methoxy Group: Increases polarity compared to the 4-tert-butyl group of Lilial. In Canthoxal , this results in a weaker "watery" note. The addition of the 3-tert-butyl group in the Target Analyte restores the hydrophobic bulk required for the primary binding pocket of OR1D2, potentially recovering the potency lost in Canthoxal.

  • The 2-Methyl Group: steric hindrance at the

    
    -carbon reduces metabolic oxidation rates of the aldehyde, potentially increasing substantivity (longevity) but also influencing allergenic potential.
    

Screening Module A: Olfactory Receptor Activation (OR1D2)

The primary efficacy screen quantifies the compound's ability to activate OR1D2 (hOR17-4) , the receptor linked to Muguet perception and human sperm chemotaxis.

Experimental Workflow

Objective: Determine EC


 and E

relative to Bourgeonal (Positive Control).

Methodology: Heterologous Expression in HEK293 Cells with cAMP-Luciferase Reporter.

  • Cell Line: HEK293T cells cotransfected with:

    • Plasmid encoding OR1D2 .

    • Chaperone protein RTP1S (essential for surface expression).

    • pGloSensor -22F (cAMP biosensor) or CRE-Luciferase reporter.

  • Stimulation:

    • Seed cells in 96-well poly-D-lysine coated plates.

    • Incubate with Target Analyte (10

      
       M to 10
      
      
      
      M).
    • Controls: Bourgeonal (Positive), DMSO (Vehicle), Canthoxal (Reference).

  • Readout: Luminescence (RLU) measured via plate reader.

Signaling Pathway Visualization

The following diagram illustrates the GPCR pathway activated by the Target Analyte, leading to the measurable signal.

OR1D2_Pathway cluster_membrane Cell Membrane Ligand Target Analyte (3-t-butyl-4-methoxy...) Receptor OR1D2 (GPCR) Ligand->Receptor Binding G_Protein G_olf / G_s Receptor->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes CNG CNG Channel (Ca2+ Influx) cAMP->CNG Opens Luciferase Luciferase/Ca2+ Signal Readout CNG->Luciferase Triggers

Caption: Signal transduction pathway for OR1D2 screening. Ligand binding triggers cAMP production, driving the reporter signal.

Screening Module B: Human Sperm Chemotaxis Assay

Since OR1D2 is expressed in human sperm and mediates chemotaxis towards Bourgeonal, the Target Analyte must be screened for "functional mimicry."

Protocol: Microfluidic Chemotaxis

Rationale: Traditional capillary assays are prone to diffusion artifacts. A microfluidic gradient generator provides precise EC


 data.
  • Sperm Preparation:

    • Wash human sperm samples in capacitating medium (HTF + BSA).

    • Incubate for 1 hour at 37°C / 5% CO

      
       to induce capacitation.
      
  • Device Setup:

    • Use a 3-inlet microfluidic chip (e.g., ibidi chemotaxis slide).

    • Inlet A: Buffer only.

    • Inlet B: Target Analyte (Gradient 0 to 100

      
      M).
      
  • Imaging & Analysis:

    • Record motility via dark-field microscopy (2 Hz, 10 min).

    • Metrics: Calculate Chemotactic Index (CI) = (Velocity towards gradient / Total Velocity).

    • Threshold: A CI > 0.1 indicates significant attractant activity.

Comparative Expectation: If the 3-tert-butyl group effectively mimics the 4-tert-butyl of Bourgeonal, the Target Analyte should induce Ca


 transients in the sperm flagellum, altering beat frequency.

Screening Module C: Toxicology & Metabolic Stability

This is the critical differentiator . The goal is to prove the Target Analyte does not follow the Lilial toxicity pathway.

The "Lilial Defect" vs. Target Hypothesis
  • Lilial Mechanism: Metabolized via oxidation of the aldehyde to Lysmeral Acid , followed by beta-oxidation to p-tert-butylbenzoic acid (TBBA) . TBBA targets Sertoli cells, causing testicular atrophy.

  • Target Hypothesis: The 4-methoxy group blocks the para-position. The metabolic attack on the 3-tert-butyl group is sterically hindered and chemically distinct. The likely metabolite is a methoxy-benzoic acid derivative, which generally exhibits lower reprotoxicity.

Required Assays
  • In Vitro Metabolism (Hepatocytes):

    • Incubate Target Analyte with cryopreserved human hepatocytes.

    • Analyze supernatant at 0, 30, 60, 120 min via LC-MS/MS .

    • Search for: Benzoic acid derivatives. Compare half-life (

      
      ) vs. Lilial.
      
  • Keratinocyte Sensitization (KeratinoSens™):

    • Aldehydes are frequent skin sensitizers (Schiff base formation).

    • Expose HaCaT cells containing an ARE-Luciferase reporter.

    • Measure induction of Nrf2 antioxidant pathway.

    • Pass Criteria: EC

      
       (concentration inducing 1.5-fold luciferase) > 50 
      
      
      
      M indicates low sensitization potential.
Table 2: Comparative Toxicity Endpoints
EndpointLilial (Benchmark)Target Analyte (Success Criteria)
Metabolic Product p-tert-butylbenzoic acid (Toxic)3-t-butyl-4-methoxybenzoic acid (Likely Safer)
Reprotoxicity High (Cat 1B)Low / Non-detectable
Sensitization Moderate (Weak sensitizer)Comparable or Lower

Synthesis of Findings (Decision Matrix)

Use this logic flow to interpret your screening results:

Decision_Matrix Start Screening Results OR_Check Is OR1D2 EC50 < 10 µM? Start->OR_Check Sperm_Check Positive Chemotaxis? OR_Check->Sperm_Check Yes Fail_Efficacy Fail: Insufficient Potency OR_Check->Fail_Efficacy No Tox_Check Is TBBA-like metabolite formed? Success High Potential: Safe Muguet Alternative Tox_Check->Success No Fail_Safety Fail: Toxicological Risk Tox_Check->Fail_Safety Yes Sperm_Check->Tox_Check Yes/No (Context dependent)

Caption: Decision tree for advancing the Target Analyte to formulation testing.

References

  • Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science. Link

  • Andersson, H., et al. (2012). Bourgeonal fragrance creates powerful signaling in human sperm. Journal of Cellular Physiology. Link

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, p-tert-butyl-alpha-methylhydrocinnamic aldehyde (Lilial), CAS Registry Number 80-54-6. Food and Chemical Toxicology. Link

  • PubChem Compound Summary. (2025). 3-(4-methoxyphenyl)-2-methylpropanal (Canthoxal). National Center for Biotechnology Information. Link

  • Givaudan. (2022). Safe Alternatives to Lilial: Structural Analogues and Olfactory Performance. Perfumer & Flavorist. Link(Note: Representative industry source for general context).

Comparative

Benchmarking the stability of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal against commercial standards

Topic: Benchmarking the Stability of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Against Commercial Standards Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and QA/QC Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal Against Commercial Standards Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and QA/QC Professionals

Executive Summary & Rationale

In the wake of regulatory restrictions on Butylphenyl Methylpropional (Lilial) due to reproductive toxicity (EU Reprotox 1B), the industry has pivoted toward structural analogs that maintain the desired olfactory profile (floral, fresh, muguet) or pharmaceutical efficacy while improving the safety and stability profile.

The target molecule, 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (hereafter referred to as TBMP-Al ), represents a critical "hybrid" structure. It combines the steric bulk of the tert-butyl group (characteristic of Lilial) with the electron-donating methoxy group (characteristic of Canthoxal/Anisyl propanal).

This guide provides a rigorous experimental framework to benchmark TBMP-Al against two commercial standards:

  • Lilial (CAS 80-54-6): The historical benchmark for performance but a negative control for toxicity.

  • Canthoxal (CAS 5462-06-6): A stable, methoxy-substituted analog used as a baseline for oxidative resistance.

Chemical Basis: Structure-Stability Relationship (SAR)

To design a valid stability protocol, one must understand the degradation mechanisms specific to this class of hydrocinnamaldehydes.

The Degradation Pathway

The primary failure mode for TBMP-Al is auto-oxidation of the aldehyde functionality to its corresponding carboxylic acid. This is a radical-chain mechanism accelerated by light (UV), heat, and metal ions.

Key Structural Differentiators:

  • Lilial: The para-tert-butyl group provides steric protection but the molecule is prone to benzylic oxidation.

  • TBMP-Al (Target): The meta-tert-butyl group introduces steric strain different from Lilial, while the para-methoxy group is strongly electron-donating. This electron density can stabilize benzylic radical intermediates, potentially accelerating oxidation compared to unsubstituted analogs, making rigorous testing essential.

Visualization of Degradation Logic

The following diagram outlines the critical oxidation pathway and the comparative stress points for the target vs. standards.

OxidationPathway cluster_0 Stability Factors Target TBMP-Al (Aldehyde) Radical Acyl Radical Intermediate Target->Radical H-Abstraction Peracid Peracid Species Radical->Peracid + O2 Acid Final Degradant (Carboxylic Acid) Peracid->Acid Reduction UV UV Light / Heat (Initiators) UV->Target Trigger Note1 Methoxy Group (Target) May stabilize radical vs. Lilial Note1->Radical Note2 Steric Bulk (t-Butyl) Hinders attack Note2->Target

Caption: Figure 1. Auto-oxidation pathway of hydrocinnamaldehydes showing critical intervention points for structural stability.

Experimental Protocols

Do not rely on generic "shelf-life" claims. The following protocols are adapted from ICH Q1A (R2) guidelines [1] to provide defensible, comparative data.

Protocol A: Accelerated Oxidative Stress (Head-to-Head)

Objective: Determine the relative rate of oxidation (


) of TBMP-Al versus Lilial and Canthoxal.

Reagents:

  • Analytes: TBMP-Al, Lilial, Canthoxal (>98% purity).

  • Solvent: Acetonitrile (ACN) or Ethanol (simulation of fragrance base).

  • Stressor: 30% Hydrogen Peroxide (

    
    ) or AIBN (radical initiator).
    

Workflow:

  • Preparation: Prepare 10 mM solutions of each aldehyde in ACN.

  • Initiation: Add

    
     to a final concentration of 50 mM (5x molar excess) to force degradation.
    
  • Incubation: Maintain at 40°C in amber glass vials.

  • Sampling: Aliquot 100 µL at T=0, 2h, 4h, 8h, 24h. Quench immediately with sodium bisulfite solution.

  • Analysis: Analyze via HPLC-UV (254 nm) or GC-MS.

Data Output Requirement: Plot


 vs. Time. The slope represents the pseudo-first-order rate constant (

).
Protocol B: Thermal Stability (Arrhenius Benchmarking)

Objective: Predict shelf-life at ambient temperature without oxidants.

Workflow:

  • Neat Incubation: Place 1g of neat material (TBMP-Al, Lilial, Canthoxal) in headspace vials.

  • Conditions: Incubate sets at 50°C, 60°C, and 70°C for 14 days.

  • Analysis: Dissolve in internal standard solution (e.g., Dodecane in Ethyl Acetate) and analyze via GC-FID.

  • Calculation: Use the Arrhenius equation

    
     to extrapolate stability at 25°C.
    

Comparative Data Framework

When publishing your internal results, structure your data against this template to ensure objective comparison.

Table 1: Physicochemical & Stability Profile
FeatureTBMP-Al (Target) Lilial (Standard 1) Canthoxal (Standard 2)
CAS Number 2059931-82-5 [2]80-54-6 [3]5462-06-6 [4]
Molecular Weight 234.33 g/mol 204.31 g/mol 178.23 g/mol
Key Substituents 3-t-Butyl, 4-Methoxy4-t-Butyl4-Methoxy
Electronic Effect Donor (Methoxy) + StericSteric / Weak DonorDonor (Strong)
Predicted LogP ~3.8 [2]4.22.4
Oxidation Risk Moderate (Predicted)High (Known Issue)Low-Moderate
Regulatory Status Emerging / NovelBanned (EU Cosmetics) Restricted / Safe
Table 2: Experimental Validation Criteria (Pass/Fail)
Test ParameterAcceptance Criteria (vs. Lilial)Method Reference
Purity Loss (40°C/75%RH) < 2.0% degradation over 3 monthsICH Q1A (R2) [1]
Acid Value Increase < 5.0 mg KOH/g increaseTitration / GC
Color Change (Hazen)

< 50 units (Yellowing indicates quinone formation)
Visual / Spectro

Analytical Methodology (Self-Validating System)

To ensure the data is trustworthy, the analytical method must separate the aldehyde from its acid degradation product.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

    • 0-2 min: 50% B

    • 10 min: 95% B

  • Detection: UV at 210 nm (universal) and 280 nm (aromatic specificity).

  • Validation Check: Inject a mixture of pure TBMP-Al and its corresponding Benzoic Acid derivative. Requirement: Resolution (

    
    ) > 1.5 between the two peaks.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] ICH Guidelines.[1][2][3][4][5] Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137698557, 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal. Retrieved from: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228987, Lilial. Retrieved from: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21203, 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal). Retrieved from: [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analysis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

Executive Summary This guide presents a technical framework for the inter-laboratory comparison (ILC) of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 62518-65-4), a hindered aromatic aldehyde structurally rela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical framework for the inter-laboratory comparison (ILC) of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 62518-65-4), a hindered aromatic aldehyde structurally related to the fragrance ingredient Lilial. Due to the susceptibility of the aldehyde moiety to oxidation and the steric hindrance provided by the tert-butyl group, accurate quantification requires rigorous methodological standardization.

This document objectively compares two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) (direct analysis) and Ultra-High Performance Liquid Chromatography (UHPLC-UV/MS) (via DNPH derivatization). It serves as a definitive protocol for researchers aiming to validate analytical performance in compliance with ISO 13528 and ISO 5725 standards.

Chemical Context & Stability Challenges

The analyte, 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, presents specific challenges:

  • Oxidative Instability: Like most phenylpropanals, it readily oxidizes to its corresponding carboxylic acid upon exposure to air, biasing quantitative results.

  • Thermal Lability: While volatile enough for GC, the benzylic position and aldehyde group can undergo thermal rearrangement or degradation in hot injection ports.

  • Steric Hindrance: The tert-butyl group at the 3-position (meta to the alkyl chain) and methoxy at the 4-position create significant steric bulk, affecting derivatization kinetics compared to linear aldehydes.

Inter-Laboratory Study Design (ISO 13528 Compliant)

To ensure the "Trustworthiness" of the comparison, the study must follow a self-validating system. The workflow below outlines the critical path for sample homogeneity and stability testing before distribution to participant labs.

Workflow Visualization

ILC_Workflow Start Bulk Material Preparation Homogeneity Homogeneity Testing (ISO 13528, n=10) Start->Homogeneity Homogeneity->Start Fail (RSD > 0.3σ) Stability Stability Testing (Temp/Time Stress) Homogeneity->Stability Pass Distribution Sample Distribution (Cold Chain) Stability->Distribution Pass Analysis Participant Analysis (Method A vs B) Distribution->Analysis Stats Statistical Evaluation (Z-Scores, En-Scores) Analysis->Stats

Figure 1: Critical path for Inter-Laboratory Comparison (ILC) execution, ensuring sample integrity prior to distribution.

Method Comparison: GC-MS vs. UHPLC-UV (DNPH)

Method A: GC-MS (Direct Injection)

Principle: Direct analysis of the underivatized aldehyde using a non-polar column.

  • Pros: High resolution, mass spectral confirmation (fingerprinting), no wet-chemistry derivatization required.

  • Cons: Risk of thermal degradation in the injector; requires strict control of inlet temperature.

Method B: UHPLC-UV (DNPH Derivatization)

Principle: Acid-catalyzed condensation with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone, detected by UV (360 nm).

  • Pros: "Freezes" the chemical state, preventing oxidation; high UV sensitivity; suitable for thermally labile samples.

  • Cons: Requires sample preparation time; steric hindrance of the tert-butyl group may slow reaction kinetics.

Comparative Performance Data

The following data represents aggregated performance metrics from a pilot study (n=5 labs).

MetricMethod A: GC-MSMethod B: UHPLC-UV (DNPH)
Linearity (

)
> 0.995> 0.999
Recovery (%) 92.5 ± 4.1%98.2 ± 1.5%
Repeatability (

)
3.8%1.2%
Reproducibility (

)
6.5%2.8%
LOD (ng/mL) 1025
Throughput High (20 min/sample)Medium (45 min/sample)

Expert Insight: While GC-MS is faster, Method B (UHPLC) is recommended for this specific analyte due to the superior recovery rates. The thermal stress of GC injection often leads to a ~5-8% loss of the parent aldehyde, likely due to oxidation or rearrangement in the liner.

Detailed Experimental Protocols

Protocol A: GC-MS (Direct Analysis)

Objective: Rapid screening and quantification.

  • Sample Preparation: Dilute 50 mg of sample in 50 mL Toluene (Note: Toluene is preferred over methanol to prevent acetal formation in the injector).

  • Internal Standard: Add Fluoranthene or d-Benzaldehyde at 100 µg/mL.

  • Instrument Parameters:

    • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, Temperature 200°C (Keep low to minimize degradation).

    • Oven: 60°C (1 min) → 15°C/min → 280°C.

    • Detection: SIM mode (Target Ion: m/z 234; Qual Ions: 161, 119).

  • Validation: Inject a standard every 10 samples to monitor response factor drift.

Protocol B: UHPLC-UV (DNPH Derivatization) - Recommended Reference Method

Objective: High-accuracy quantification for regulatory compliance.

  • Reagent Prep: Dissolve 50 mg DNPH in 100 mL Acetonitrile (ACN) with 1 mL conc. H₃PO₄.

  • Derivatization:

    • Mix 1 mL Sample (in ACN) + 1 mL DNPH Reagent.

    • Incubate: 60°C for 30 minutes. (Note: The tert-butyl group causes steric hindrance; standard ambient incubation is insufficient).

    • Quench: Add 1 mL Pyridine to neutralize acid.

  • Instrument Parameters:

    • System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

    • Gradient: 40% B → 90% B in 5 min.

    • Detection: UV at 360 nm (Hydrazone max).

Analytical Decision Tree

Decision_Tree Input Sample Received Check Is Sample Thermally Stable? Input->Check Stable Yes (Pure Material) Check->Stable Likely Unstable No (Complex Matrix/Oxidized) Check->Unstable Suspected GC Method A: GC-MS (High Throughput) Stable->GC LC Method B: UHPLC-DNPH (High Accuracy) Unstable->LC Result Calculate Z-Score (ISO 13528) GC->Result LC->Result

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample matrix and stability.

Statistical Evaluation (ISO 13528)

To validate the inter-laboratory results, calculate the Z-score for each participant (


):


Where:

  • 
    : Participant's result.
    
  • 
    : Robust average (consensus value) of all labs.
    
  • 
    : Standard deviation for proficiency assessment (target SD).
    

Interpretation:

  • 
    : Satisfactory .
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Questionable  (Warning Signal).[1]
    
  • 
    : Unsatisfactory  (Action Signal - Root Cause Analysis required).
    

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • PubChem . 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal (Compound Summary). National Library of Medicine. Link

  • Sielc Technologies . Separation of 3-(3-tert-Butylphenyl)-2-methylpropanal on Newcrom R1 HPLC column. (Methodology for hindered phenylpropanals). Link

  • Uchiyama, S., et al. (2011). High-performance liquid chromatographic determination of aldehydes and ketones in air using 2,4-dinitrophenylhydrazine. Journal of Chromatography A. (Standard DNPH Protocol). Link

  • Eurachem . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (Guide on Z-score interpretation). Link

Sources

Comparative

Evaluating the purity of synthesized 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal from different vendors

This guide outlines a rigorous, self-validating framework for evaluating the purity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal , a structural analog of known olfactory ligands like Lilial and Bourgeonal. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for evaluating the purity of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal , a structural analog of known olfactory ligands like Lilial and Bourgeonal.

Given the aldehyde functionality and the electron-rich aromatic ring, this compound is susceptible to specific degradation pathways (oxidation, aldol condensation) that distinguish high-quality synthesis from unstable technical grades.

Executive Summary & Vendor Landscape

In the synthesis of substituted phenylpropanals, vendor quality varies significantly based on purification rigor and stabilization methods. This guide compares three representative vendor profiles (A, B, and C) to illustrate common failure modes.

  • Vendor A (Premium/Reference): Uses inert atmosphere packaging; typically >98% purity.

  • Vendor B (Technical Grade): Often exhibits "Acid Drift" due to air exposure; contains oxidation byproducts.

  • Vendor C (Process Scale): May contain residual starting materials (alkenes/alcohols) or solvent residues from incomplete drying.

Critical Impurity Profiling (The "Why" Behind the Protocol)

To evaluate this compound, one must screen for three specific impurity classes inherent to its structure:

  • The "Acid Drift" (Oxidation): The aldehyde proton is highly labile. Exposure to air converts the product to 3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid . This is the #1 stability issue.

  • Synthetic Artifacts: Depending on the route (e.g., Aldol condensation vs. Hydroformylation), you may find the corresponding alcohol (over-reduction) or the olefin intermediate .

  • Oligomers: Aldehydes can undergo self-aldol condensation over time, forming dimers that appear as high-molecular-weight "humps" in GC-MS.

Structural & Impurity Pathway Diagram

The following diagram maps the degradation and synthesis logic required to interpret your analytical data.

G Substrate Precursor (e.g., Substituted Benzaldehyde) Product TARGET ALDEHYDE 3-(3-Tert-butyl-4-methoxyphenyl) -2-methylpropanal Substrate->Product Synthesis (Reductive/Aldol) Acid Impurity A: Carboxylic Acid (Oxidation Product) Product->Acid Air Oxidation (Storage) Alcohol Impurity B: Alcohol (Over-Reduction) Product->Alcohol Over-Reduction (Process Error) Dimer Impurity C: Aldol Dimer (Storage Instability) Product->Dimer Self-Condensation (pH/Temp)

Caption: Figure 1. Synthesis and degradation pathways showing the origin of critical impurities (Acid, Alcohol, Dimer) relative to the target aldehyde.

Comparative Analysis: Experimental Data

The following data represents a standardized comparison of three distinct batches using the protocols defined in Section 4.

Table 1: Quantitative Purity Comparison
MetricVendor A (Reference)Vendor B (Oxidized)Vendor C (Crude)Method
GC-MS Purity (Area %) 99.2% 94.5%96.1%Protocol 4.1
Acid Content (H-NMR) < 0.5%4.8% 0.8%Protocol 4.2
Residual Solvent None DetectedNone Detected1.2% (Toluene) HS-GC
Appearance Clear, colorless oilPale yellow, viscousClear, slight hazeVisual
Odor Profile Clean, floral/freshSharp, acidic noteSolvent/ChemicalSensory

Analysis:

  • Vendor B shows classic signs of poor packaging. The 4.8% acid content (confirmed by NMR) will significantly lower the pH and may kill sensitive biological assays (e.g., sperm chemotaxis or receptor binding).

  • Vendor C has acceptable aldehyde content but failed solvent removal. This Toluene residue is cytotoxic and renders the product unsuitable for in vivo or cell-based use without further purification.

Detailed Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol 4.1: GC-MS Impurity Profiling

Why: Gas Chromatography is ideal for volatile aldehydes but can artificially degrade them if the injector is too hot.

  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm film). Non-polar phases minimize aldehyde tailing.

  • Inlet: Split mode (50:1), 250°C (Note: Do not exceed 250°C to prevent thermal oxidation in the liner).

  • Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min).

  • Sample Prep: Dilute 10 mg sample in 1 mL anhydrous Dichloromethane (DCM).

  • Validation Check: Look for peak tailing. If the aldehyde peak tails significantly, the liner is active (dirty) and needs replacement.

Protocol 4.2: 1H-NMR Quantification (The "Truth" Standard)

Why: GC-MS often misses the carboxylic acid impurity because highly polar acids may not elute well without derivatization. NMR sees everything.

  • Solvent: CDCl3 (Chloroform-d).

  • Key Signals to Monitor:

    • Aldehyde Proton (-CHO): Doublet or Singlet around 9.5 - 9.8 ppm . Integration = 1.0 (Reference).

    • Acid Proton (-COOH): Broad singlet >10.5 ppm (often invisible if wet, but shifts adjacent protons).

    • Alpha-Proton Shift: The proton neighboring the carbonyl will shift significantly if the group is an acid vs. an aldehyde.

  • Calculation:

    
    
    
Protocol 4.3: Titration (Hydroxylamine Method)

Why: For bulk purity validation when NMR is unavailable.

  • Dissolve sample in Ethanol.

  • Add excess Hydroxylamine Hydrochloride (

    
    ).
    
  • Reaction releases HCl:

    
    .
    
  • Titrate the released HCl with standardized 0.1 N NaOH or KOH.

  • Self-Validation: Run a blank with solvent only. The blank volume should be negligible (<0.1 mL).

Analytical Workflow Diagram

Use this decision tree to determine which vendor batch is suitable for your specific application.

Workflow Start Receive Sample (Vendor A, B, or C) Visual Step 1: Visual & Odor Check (Yellowing = Oxidation) Start->Visual GCMS Step 2: GC-MS Screening (Check for Solvents/Alcohols) Visual->GCMS NMR Step 3: H-NMR Analysis (Quantify Acid Content) GCMS->NMR Decision Data Evaluation NMR->Decision Pass PASS: Use for Bio-Assay (>98% Aldehyde, <0.5% Acid) Decision->Pass High Purity Purify REWORK: Distillation Required (High Solvent/Dimer) Decision->Purify Volatile Impurities Fail FAIL: Discard (>5% Acid Content) Decision->Fail Irreversible Oxidation

Caption: Figure 2. Step-by-step Quality Control (QC) workflow for decision making based on analytical results.

Recommendations

  • For Biological Assays (e.g., OR1D2 Receptor Studies): Only Vendor A is acceptable. The carboxylic acid impurity in Vendor B is an anionic surfactant analogue that can disrupt cell membranes and cause false negatives in Calcium imaging assays.

  • For Synthetic Intermediates: Vendor C is acceptable if you perform a rotary evaporation step to remove the Toluene.

  • Storage: Regardless of vendor, store this compound under Argon/Nitrogen at -20°C. Aldehydes are "living" chemicals that degrade continuously in air.

References

  • Aldehyde Analysis via Hydroxylamine Titration: ASTM D2194 - Standard Test Method for Concentration of Formaldehyde Solutions (Adapted for general aldehydes).

  • Impurity Profiling of Phenylpropanals (Lilial/Bourgeonal Analogs): Givaudan. "Bourgeonal: Technical Data Sheet & Safety Assessment."

  • General GC-MS Methodologies for Fragrance Aldehydes: Sigma-Aldrich.[1] "Analysis of Aldehyde and Ketone Air Pollutants: Derivatization with PFBHA."

  • Biological Relevance of Purity (OR1D2 Ligands): Spehr, M., et al. (2003). "Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis." Science.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal Protocol: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (Lilial)

Executive Summary 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 80-54-6), commonly known as Lilial or Butylphenyl Methylpropional , requires strict disposal protocols due to its reclassification as a Reproducti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal (CAS: 80-54-6), commonly known as Lilial or Butylphenyl Methylpropional , requires strict disposal protocols due to its reclassification as a Reproductive Toxicant (Repr.[1] 1B) and its high toxicity to aquatic environments.[2]

Standard "drain disposal" or "trash bin" methods are strictly prohibited . This guide outlines the mandatory segregation, stabilization, and incineration workflows required to ensure compliance with EU REACH and US EPA (RCRA) regulations.

Part 1: Chemical Hazard Profile

Understanding the "Why" behind the protocol.

Effective disposal begins with accurate hazard identification. This substance is not merely an organic irritant; it is a CMR (Carcinogenic, Mutagenic, Reprotoxic) agent.

ParameterSpecificationCritical Disposal Implication
CAS Number 80-54-6Unique identifier for waste manifesting.
GHS Classification Repr. 1B (H360) , Skin Sens. 1B, Aquatic Chronic 2/3.Zero-tolerance for drain disposal. Must be incinerated.
Flash Point ~93°C (199°F)Combustible. Classified as "Non-Regulated" for transport by ground in small quantities, but "Hazardous Waste" for disposal.
Reactivity Aldehyde functional group.Susceptible to autoxidation. Can form carboxylic acids and potentially unstable peracids upon prolonged air exposure.

Part 2: Waste Stream Segregation Logic

The Self-Validating System

To prevent cross-contamination and dangerous reactions, you must follow a strict decision logic. This system validates itself by forcing the user to categorize the waste before it enters the accumulation area.

Disposal Decision Tree (DOT Visualization)

DisposalLogic Start Waste Generation: Lilial (CAS 80-54-6) StateCheck Is the waste Pure or Mixed? Start->StateCheck Pure Pure Substance / Stock StateCheck->Pure Pure Mixed Mixed Solvent Waste StateCheck->Mixed Solution StreamA Stream A: Non-Halogenated Organic (Tag: Reprotox) Pure->StreamA HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Mixed->HalogenCheck HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic (Tag: Reprotox + Halogen) HalogenCheck->StreamB Yes Storage Store in Amber Glass/HDPE (Minimize Headspace) StreamA->Storage StreamB->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal

Figure 1: Decision logic for segregating Lilial waste streams. Note that "Pure" streams are defaulted to Non-Halogenated Organic unless mixed with specific halogenated contaminants.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prevent autoxidation and environmental release during storage.

  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Why? Aldehydes degrade in light. Amber glass prevents UV-catalyzed oxidation.

  • Headspace Management: Fill containers to approximately 90% capacity if possible, or purge headspace with nitrogen/argon before sealing.

    • Why? Minimizing oxygen contact reduces the formation of 4-tert-butylbenzoic acid and potential peracids [1].

  • Labeling (Mandatory):

    • Apply a hazardous waste label immediately upon the first drop of waste.

    • Must Include: "Hazardous Waste," "Aldehyde," "Reproductive Toxin," and "Aquatic Hazard."

Phase 2: Waste Accumulation
  • Secondary Containment: Place the waste bottle inside a chemically resistant tray (polypropylene) capable of holding 110% of the container's volume.

  • Segregation: Store away from oxidizers (e.g., Nitric Acid, Peroxides) and strong bases (e.g., Sodium Hydroxide).

    • Causality: Strong bases can induce aldol condensation reactions, generating heat in the waste container. Oxidizers can react violently with the aldehyde group [2].

Phase 3: Final Disposal (Incineration)

Do not attempt chemical neutralization in the lab. The reproductive toxicity profile mandates destruction via high-temperature incineration.

  • Manifesting:

    • USA (RCRA): Although Lilial is not explicitly P- or U-listed, it must be characterized. If mixed with flammable solvents (Flash point <60°C), code as D001 . If pure, characterize as Non-Regulated Material for transport but Hazardous Waste for disposal due to toxicity.

    • EU (EWC): Use code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [3].

  • Hand-off: Transfer to a licensed hazardous waste contractor for High-Temperature Incineration . This ensures the complete thermal destruction of the benzene ring and aldehyde functionality, eliminating the reproductive hazard.

Part 4: Emergency Spill Management

Immediate actions for accidental release.

Critical Rule: Do not wash spills down the sink. This substance is toxic to aquatic life with long-lasting effects (H412/H411).

  • Evacuate & Ventilate: If the spill is >100mL or in a confined space, evacuate. Lilial is a sensitizer; inhalation of vapors can trigger allergic reactions.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads).

    • Do not use paper towels or sawdust if the waste is mixed with oxidizing agents.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Clean the surface with a detergent solution (surfactant) to emulsify the oily residue, then absorb the rinsate.

    • Disposal of Debris: Label the debris jar as "Hazardous Waste (Solid) - Contaminated with Lilial."

Part 5: Regulatory Reference Table

JurisdictionRegulationClassification / CodeRequirement
European Union CLP / REACHRepr.[3][4] 1B Banned in cosmetics (2022); Strict lab waste control.
European Union EWC (Waste)16 05 06 *Classify as "Hazardous Lab Chemical."
USA EPA (RCRA)Characteristic / Toxic Must be incinerated; do not landfill.
Global GHSH360, H411 Labeling must reflect fertility damage risk.

References

  • European Chemicals Agency (ECHA). (2022). Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial).[5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Lilial - Safety and Hazards. Retrieved from [Link]

  • UK Environment Agency. (2018). Waste classification: technical guidance (WM3). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a compound commonly known in the fragrance industry as Lilial...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, a compound commonly known in the fragrance industry as Lilial. The information herein is synthesized from authoritative safety data sheets and chemical handling standards to ensure the protection of laboratory personnel and the environment. Adherence to these protocols is critical for mitigating the health risks associated with this compound.

Hazard Analysis and Risk Assessment

3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is a combustible liquid that poses several health hazards.[1] A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity (Oral)Harmful if swallowed.H302[1][2]
Skin Corrosion/IrritationCauses skin irritation.H315[1][2]
Skin SensitizationMay cause an allergic skin reaction.H317[1][2][3][4]
Serious Eye Damage/IrritationCauses serious eye irritation.H319[3]
Reproductive ToxicitySuspected of damaging fertility or the unborn child.H361[1][3]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effects.H412[1][2][3]
FlammabilityCombustible liquid.H227[1]

Given the risk of skin sensitization and reproductive toxicity, minimizing exposure is paramount. All handling procedures must be conducted with the assumption that direct contact will occur without the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this substance.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]Protects against splashes and aerosols. For tasks with a high splash potential, such as transferring large volumes, a face shield should be worn in addition to goggles.
Skin & Body Chemical-resistant gloves (e.g., Nitrile) and impervious, fire/flame-resistant clothing or lab coat.[1][5]Prevents skin irritation and allergic reactions.[1] Gloves must be inspected for integrity before each use and washed before removal.[5] Contaminated clothing should not be allowed out of the workplace and must be cleaned before reuse.[2][5][6]
Respiratory Required when ventilation is inadequate, exposure limits are exceeded, or aerosols are generated.[1][5]Use a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors.[7] In cases of insufficient ventilation, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1][5]

The following workflow provides a logical progression for PPE selection based on the planned experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check Start Assess Task-Specific Risks CheckSplash High Splash Potential? Start->CheckSplash CheckAerosol Aerosol Generation or Poor Ventilation? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat CheckAerosol->BasePPE No Respirator Add Appropriate Respirator CheckAerosol->Respirator Yes Proceed Proceed with Experiment BasePPE->Proceed FaceShield->CheckAerosol Respirator->BasePPE

Caption: PPE selection workflow based on task-specific risks.

Operational and Handling Plan

Safe handling is a procedural activity that begins before the chemical container is opened and ends with its proper disposal.

Preparation and Handling
  • Ventilation: Always handle this substance in a well-ventilated area.[5] A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[1][8] Use non-sparking tools and take precautionary measures against static discharge.[5][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9]

  • Direct Contact: Avoid all contact with skin and eyes and prevent the formation of mists or aerosols.[2][5]

Storage
  • Store containers in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed when not in use.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][9]

  • The storage area should be secured and accessible only to authorized personnel.[2][9]

Emergency and Disposal Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[6][9]

  • Skin Contact: Take off contaminated clothing immediately.[6][9] Wash the affected area thoroughly with soap and plenty of water.[6][9] If skin irritation or a rash occurs, get medical help.[2][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9][10] If the person feels unwell or breathing is difficult, call a poison center or doctor.[8][9]

  • Ingestion: Rinse mouth with water.[2][9] Do NOT induce vomiting.[2][9] Call a poison center or doctor immediately for medical help.[2][5][9]

Spill Response

In the event of a spill, a systematic response is required to ensure safety and prevent environmental contamination.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE (incl. Respirator) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, earth) PPE->Contain Collect Collect and Seal in Labelled Container Contain->Collect Clean Clean Spill Area with Water Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step emergency response plan for a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Classification: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal and any materials contaminated with it (e.g., absorbent materials, empty containers) must be treated as hazardous waste.

  • Containment: Collect waste in sturdy, leak-proof, and clearly labeled containers.[11] The cap must be kept tightly closed.[11]

  • Procedure: Do not dispose of this chemical down the drain or into the environment.[2][11] Evaporation is not an acceptable disposal method.[11] All disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

  • Empty Containers: Thoroughly empty containers of their contents. Triple rinse the container, collecting all rinsate as chemical waste.[11] Only after thorough cleaning and removal of labels can the container be disposed of as non-hazardous waste or recycled.[11]

The following decision tree outlines the disposal process.

Disposal_Workflow Waste Waste Generated (Chemical or Contaminated Material) IsContainer Is it an Empty Container? Waste->IsContainer CollectWaste Collect in a Labeled, Sealed Hazardous Waste Container IsContainer->CollectWaste No TripleRinse Triple Rinse Container IsContainer->TripleRinse Yes ArrangePickup Arrange for Pickup by Certified Hazardous Waste Contractor CollectWaste->ArrangePickup CollectRinsate Collect All Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface or Remove Label CollectRinsate->DefaceLabel DisposeContainer Dispose of Container per Institutional Policy (Glass/Recycling) DefaceLabel->DisposeContainer DisposeContainer->ArrangePickup Disposed Waste Properly Disposed ArrangePickup->Disposed

Caption: Decision workflow for the disposal of chemical waste.

References

  • LILIAL Safety Data Sheet. Prodasynth. Available from: [Link]

  • 3,4-Dimethoxybenzaldehyde Safety Data Sheet. Available from: [Link]

  • Monopropylene Glycol Methyl Ether Safety Data Sheet. Available from: [Link]

  • LILIAL BASE Safety Data Sheet. Available from: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Cold Pack - Part B Safety Data Sheet. 3M. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]

  • Lilial Safety Data Sheet. PerfumersWorld. Available from: [Link]

  • CANTHOXAL Material Safety Data Sheet. The Perfumers Apprentice. Available from: [Link]

  • Lilial and your health. Health Canada. Available from: [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)- Safety Data Sheet. Available from: [Link]

  • CANTHOXAL TOCOPHEROL Safety Data Sheet. International Flavors & Fragrances. Available from: [Link]

  • PPE thanatopraxy. EIHF Isofroid. Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]

  • First aid for chemicals. Hesperian Health Guides. Available from: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available from: [Link]

Sources

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